2-Methoxy-5-(trifluoromethyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-7-3-2-5(9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKZCKOHULJEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544405 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544405 | |
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Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4864-01-1 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10544405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzoic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(trifluoromethyl)benzoic acid
Introduction
2-Methoxy-5-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts distinct physicochemical properties to molecules incorporating this scaffold. This guide provides a detailed exploration of robust and validated synthetic routes to this valuable compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into two primary, field-proven strategies: the carboxylation of an organometallic intermediate and the oxidation of a corresponding benzaldehyde. Each section will not only detail the experimental protocol but also elucidate the underlying chemical principles and mechanistic considerations that govern the transformation, ensuring a comprehensive understanding for successful application.
Part 1: Synthesis via Carboxylation of an Arylmetal Reagent
This synthetic approach hinges on the creation of a carbon-carbon bond by reacting a nucleophilic arylmetal species with carbon dioxide. The key intermediate for this route is 2-bromo-1-methoxy-4-(trifluoromethyl)benzene. The synthesis is therefore presented in two stages: preparation of the aryl bromide precursor, followed by its conversion to the target carboxylic acid.
Synthesis of the Starting Material: 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene
The synthesis of this crucial precursor can be efficiently achieved from commercially available 4-bromo-2-fluoro-1-(trifluoromethyl)benzene via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluorine atom by a methoxide source.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium methoxide (1.2 equivalents) and anhydrous methanol as the solvent.
-
Addition of Starting Material: While stirring, add 4-bromo-2-fluoro-1-(trifluoromethyl)benzene (1.0 equivalent) to the flask.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. To the residue, add water and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure 2-bromo-1-methoxy-4-(trifluoromethyl)benzene.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene | 1.0 | 243.00 | (As required) |
| Sodium Methoxide | 1.2 | 54.02 | (Calculated) |
| Anhydrous Methanol | - | 32.04 | (Sufficient volume) |
Carboxylation via Grignard Reagent Formation
The Grignard reaction provides a classic and reliable method for the formation of carboxylic acids from aryl halides.[1] The process involves the formation of an organomagnesium halide (the Grignard reagent), which then acts as a potent nucleophile, attacking the electrophilic carbon of carbon dioxide (typically from dry ice). Subsequent acidic work-up yields the desired carboxylic acid.[1][2]
-
Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by protic solvents like water or alcohols. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[3]
-
Initiation: The reaction between magnesium and the aryl bromide can sometimes be sluggish to start. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.[4]
-
Electrophile: Solid carbon dioxide (dry ice) serves as an inexpensive and efficient source of the carboxyl group. It should be crushed to increase its surface area.
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 2-bromo-1-methoxy-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gentle warming may be necessary.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.[5]
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate beaker, crush an excess of dry ice.
-
Slowly and carefully, pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and extract the product into an aqueous solution of 5% sodium hydroxide.
-
Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to afford this compound.[1]
-
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene | 1.0 | 255.03 | (As required) |
| Magnesium Turnings | 1.2 | 24.31 | (Calculated) |
| Dry Ice (Solid CO₂) | Excess | 44.01 | (As required) |
| Anhydrous Tetrahydrofuran | - | 72.11 | (Sufficient volume) |
The reaction proceeds through a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond in the Grignard reagent renders the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbon of carbon dioxide, forming a magnesium carboxylate salt. The subsequent addition of a strong acid protonates the carboxylate to yield the final carboxylic acid product.[1][3]
Caption: Mechanism of Grignard Carboxylation.
Part 2: Synthesis via Oxidation of a Benzaldehyde Precursor
An alternative and equally viable route to this compound is the oxidation of the corresponding aldehyde, 2-methoxy-5-(trifluoromethyl)benzaldehyde. This strategy is advantageous if the starting aldehyde is readily accessible.
Synthesis of the Starting Material: 2-Methoxy-5-(trifluoromethyl)benzaldehyde
This aldehyde can be prepared from 2-hydroxy-5-(trifluoromethyl)benzaldehyde through a simple methylation reaction.
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-5-(trifluoromethyl)benzaldehyde (1.0 equivalent) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).
-
Addition of Base and Methylating Agent: Add potassium carbonate (1.5 equivalents) to the solution, followed by the dropwise addition of dimethyl sulfate (1.2 equivalents) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, filter off the potassium carbonate. Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography to yield pure 2-methoxy-5-(trifluoromethyl)benzaldehyde.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Hydroxy-5-(trifluoromethyl)benzaldehyde | 1.0 | 190.12 | (As required) |
| Potassium Carbonate | 1.5 | 138.21 | (Calculated) |
| Dimethyl Sulfate | 1.2 | 126.13 | (Calculated) |
| Acetone or DMF | - | - | (Sufficient volume) |
Oxidation of 2-Methoxy-5-(trifluoromethyl)benzaldehyde
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. Several reagents can accomplish this, with potassium permanganate and Jones reagent being common and effective choices.
-
Potassium Permanganate (KMnO₄): A strong, inexpensive oxidizing agent. The reaction is typically run in a basic aqueous solution. The aldehyde is oxidized to the carboxylate salt, which is then protonated in the acidic work-up.[6][7]
-
Jones Reagent (CrO₃/H₂SO₄ in acetone): A powerful oxidant that rapidly converts aldehydes to carboxylic acids. The reaction is performed under acidic conditions.[8][9][10] Care must be taken due to the carcinogenic nature of chromium(VI) compounds.
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-5-(trifluoromethyl)benzaldehyde (1.0 equivalent) in a mixture of t-butanol and water.
-
Oxidation: Add a solution of potassium permanganate (2.0 equivalents) in water dropwise to the stirred aldehyde solution. The reaction is exothermic; maintain the temperature below 40°C with a water bath. Stir vigorously for 2-4 hours. The disappearance of the purple permanganate color indicates the progress of the reaction.
-
Work-up: After the reaction is complete, quench the excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Isolation: Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with water.
-
Purification: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.[2]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Methoxy-5-(trifluoromethyl)benzaldehyde | 1.0 | 204.15 | (As required) |
| Potassium Permanganate | 2.0 | 158.03 | (Calculated) |
| t-Butanol/Water | - | - | (Sufficient volume) |
-
Preparation of Jones Reagent: In a beaker cooled in an ice bath, dissolve chromium trioxide (CrO₃) in water, and then slowly add concentrated sulfuric acid.
-
Reaction Setup: Dissolve 2-methoxy-5-(trifluoromethyl)benzaldehyde (1.0 equivalent) in acetone in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and cool the flask in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise to the stirred aldehyde solution. A green precipitate will form. Continue the addition until the orange color of the Jones reagent persists.
-
Work-up: After the reaction is complete, add isopropanol to quench the excess oxidant.
-
Isolation and Purification: Filter the mixture to remove the chromium salts. Concentrate the filtrate under reduced pressure to remove the acetone. Add water to the residue and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.[8][11]
The oxidation of an aldehyde to a carboxylic acid with permanganate in basic solution is thought to involve the formation of a manganate ester intermediate from the aldehyde hydrate. This intermediate then collapses to form the carboxylate and a reduced manganese species. Under acidic conditions with Jones reagent, the aldehyde is also believed to form a chromate ester from its hydrate, which then eliminates to give the carboxylic acid.[9]
Caption: General pathway for aldehyde oxidation.
Conclusion
This guide has detailed two robust and reliable synthetic pathways for the preparation of this compound. The choice between the carboxylation of an arylmetal reagent and the oxidation of a benzaldehyde precursor will depend on the availability and cost of the respective starting materials, as well as the scale of the synthesis and the equipment available. Both routes, when executed with attention to the principles and protocols outlined, will provide access to this valuable synthetic intermediate.
References
-
JoVE. Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. [Link]
-
Chem-Station. Jones Oxidation. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Key Intermediate in Organic Synthesis. [Link]
-
ADICHEMISTRY. JONES REAGENT & OXIDATION REACTIONS. [Link]
-
University of California, Irvine. Grignard Reaction. [Link]
-
Organic Syntheses. Cyclooctanone. [Link]
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Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]
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ChemistNate. Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). [Link]
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Organic Syntheses. 6-CHLORO-1-HEXENE. [Link]
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Organic Chemistry Portal. Jones Oxidation. [Link]
- Google Patents.
-
Organic Syntheses. o-CHLOROBENZOIC ACID. [Link]
- Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde.
-
ResearchGate. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. [Link]
- Google Patents. Process for preparing 2-alkoxy-5-methoxybenzaldehyde.
- Google Patents. Process for preparing 2,5-dimethoxy benzaldehyde.
-
Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Reddit. Jones reagent oxidation help. [Link]
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Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]
-
PrepChem.com. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. [Link]
- Google Patents.
- Google Patents. Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Google Patents. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
ResearchGate. Selective production of benzaldehyde by permanganate oxidation of benzyl alcohol using 18-crown-6 as phase transfer catalyst. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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An In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzoic acid (CAS 4864-01-1)
Foreword: The Strategic Value of Fluorinated Building Blocks in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. The trifluoromethyl group (-CF₃), in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence the biological activity and physical properties of a compound.[1] 2-Methoxy-5-(trifluoromethyl)benzoic acid stands as a prime exemplar of a versatile fluorinated building block, offering a synthetically accessible scaffold for the introduction of these desirable attributes into more complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, grounded in the principles of scientific integrity and practical application.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective utilization in research and synthesis.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 4864-01-1 | [2][3][4] |
| Molecular Formula | C₉H₇F₃O₃ | [5] |
| Molecular Weight | 220.15 g/mol | [3][5] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 108-111 °C | |
| Boiling Point | 285 °C at 760 mmHg | |
| Solubility | Insoluble in water | [2] |
Spectroscopic Data (Predicted and Corroborated by Related Structures)
While a complete, publicly available dataset for this compound is not readily found, we can predict its spectral characteristics with a high degree of confidence based on the analysis of structurally similar compounds. The following data is a composite of predictions and data from related molecules found in scientific literature.[6][7]
1.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance)
-
δ ~10-12 ppm (s, 1H, -COOH): The acidic proton of the carboxylic acid will appear as a broad singlet far downfield.
-
δ ~7.8-8.0 ppm (m, 2H, Ar-H): The two aromatic protons ortho and meta to the carboxylic acid group will likely appear in this region.
-
δ ~7.1-7.3 ppm (m, 1H, Ar-H): The aromatic proton ortho to the methoxy group is expected in this region.
-
δ ~3.9 ppm (s, 3H, -OCH₃): The methoxy group protons will be a sharp singlet.
1.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
δ ~165-170 ppm (-COOH): The carbonyl carbon of the carboxylic acid.
-
δ ~155-160 ppm (C-OCH₃): The aromatic carbon attached to the methoxy group.
-
δ ~120-135 ppm (Ar-C): Aromatic carbons, with those coupled to fluorine showing characteristic splitting (q, J ≈ 30-35 Hz for the carbon attached to the CF₃ group).
-
δ ~123 ppm (q, J ≈ 270 Hz, -CF₃): The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant.
-
δ ~56 ppm (-OCH₃): The carbon of the methoxy group.
1.2.3. ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)
-
δ ~ -63 ppm (s, 3F, -CF₃): The three fluorine atoms of the trifluoromethyl group will appear as a singlet in this region, relative to CFCl₃.[6]
1.2.4. IR (Infrared) Spectroscopy
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1100-1300 cm⁻¹ (strong): C-F stretching vibrations.
-
~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.
-
~1020 cm⁻¹ (strong): Symmetric C-O-C stretch of the aryl ether.
1.2.5. Mass Spectrometry (MS)
-
[M-H]⁻: Expected at m/z 219.03.
-
[M+H]⁺: Expected at m/z 221.04.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the trifluoromethyl group onto a pre-functionalized aromatic ring. While a specific, detailed experimental protocol for this exact molecule is not widely published in peer-reviewed journals, a plausible and robust synthesis can be designed based on established methodologies for related compounds.
Proposed Synthetic Pathway
A logical and efficient synthesis commences with a commercially available substituted anisole, followed by trifluoromethylation and subsequent oxidation.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical, based on established methods)
This protocol is a representative procedure adapted from the synthesis of analogous trifluoromethylated benzoic acids.
Step 1: Trifluoromethylation of 4-Bromo-2-methoxytoluene
-
Rationale: The introduction of the trifluoromethyl group is a key transformation. Various methods exist, including copper-catalyzed reactions with trifluoromethyl sources like TMSCF₃ or Langlois' reagent. The choice of catalyst and ligand is crucial for achieving high yield and selectivity.
-
Procedure:
-
To a dry, inert-atmosphere reaction vessel, add 4-bromo-2-methoxytoluene (1.0 eq.), a copper(I) catalyst (e.g., CuI, 10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%).
-
Add a trifluoromethylating agent such as sodium triflinate (NaSO₂CF₃, 2.0 eq.) and a suitable solvent (e.g., DMF or NMP).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-bromo-2-methoxy-1-(trifluoromethyl)benzene.
-
Step 2: Oxidation of the Methyl Group to a Carboxylic Acid
-
Rationale: The oxidation of the benzylic methyl group to a carboxylic acid is a standard transformation. Potassium permanganate is a strong and effective oxidizing agent for this purpose. The reaction is typically carried out in an aqueous solution with heating.
-
Procedure:
-
To a round-bottom flask, add 4-bromo-2-methoxy-1-(trifluoromethyl)benzene (1.0 eq.) and a solution of potassium permanganate (KMnO₄, 3.0-4.0 eq.) in water.
-
Heat the mixture to reflux for 4-8 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of ~2.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.
-
Reactivity and Synthetic Applications
This compound is a valuable intermediate primarily due to the reactivity of its carboxylic acid functional group, which allows for a variety of subsequent transformations.
Amide Bond Formation
The most common application of this benzoic acid derivative is in the formation of amides, which are prevalent structures in pharmaceuticals.
Caption: General workflow for amide coupling reactions.
3.1.1. Experimental Protocol: HATU-Mediated Amide Coupling
-
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for forming amide bonds, especially with sterically hindered or electronically deactivated substrates.[8]
-
Procedure:
-
To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add HATU (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting amide by column chromatography or recrystallization.
-
Esterification
The carboxylic acid can also be converted to an ester, which can be a final product or an intermediate for further transformations.
3.2.1. Experimental Protocol: Fischer Esterification
-
Rationale: Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols using a strong acid catalyst. The use of excess alcohol drives the equilibrium towards the product.
-
Procedure:
-
Dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 5 mol%).
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer, concentrate, and purify the ester product.
-
Applications in Drug Discovery and Development
The unique substitution pattern of this compound makes it a highly sought-after building block in medicinal chemistry. The trifluoromethyl group can enhance a drug candidate's metabolic stability and cell permeability, while the methoxy and carboxylic acid groups provide handles for further synthetic modifications and interactions with biological targets.[9]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a fume hood.
-
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Always consult the latest Safety Data Sheet (SDS) from the supplier for comprehensive safety information.
Conclusion
This compound is a strategically important chemical intermediate that provides a gateway to a wide array of complex molecules with potential applications in pharmaceuticals and materials science. Its synthesis, while requiring careful execution, relies on well-established organic transformations. A thorough understanding of its reactivity, particularly in amide bond formation, allows for its effective incorporation into drug discovery pipelines. As the demand for sophisticated, fluorinated molecules continues to grow, the importance of building blocks like this compound will undoubtedly increase.
References
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- Supporting Information for a scientific public
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MySkinRecipes. This compound. [Link]
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- How to Prepare 2-(Trifluoromethyl)benzoic Acid? - FAQ - Guidechem. (URL not available)
- The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. (URL not available)
- CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
- Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. Benchchem. (URL not available)
- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform
- Supplementary Information File for a scientific public
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. (URL not available)
- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
-
Cenmed Enterprises. This compound (C007B-529074). [Link]
- ChemicalBook. 2,4,5-Trifluoro-3-methoxybenzoic acid(112811-65-1) 13C NMR spectrum. (URL not available)
- Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. Benchchem. (URL not available)
- A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid. Benchchem. (URL not available)
- Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PMC. (URL not available)
-
Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. PubMed. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-Methoxy-5-(trifluoromethyl)benzoic Acid
Introduction
For researchers, scientists, and professionals in drug development, the precise characterization of substituted benzoic acids is of paramount importance. These molecules serve as fundamental building blocks in the synthesis of a vast array of pharmaceutical compounds and advanced materials.[1] 2-Methoxy-5-(trifluoromethyl)benzoic acid (C₉H₇F₃O₃, Molar Mass: 220.15 g/mol , CAS: 4864-01-1) is a key intermediate, valued for its unique electronic properties imparted by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group.[2][3][4][5] This guide provides an in-depth technical overview of the core spectroscopic techniques utilized to elucidate the structure and confirm the identity of this compound. We will delve into the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the interpretation of the resulting data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 4864-01-1 | [3] |
| Molecular Formula | C₉H₇F₃O₃ | [6] |
| Molecular Weight | 220.15 g/mol | [6][7] |
| IUPAC Name | This compound | [3][6] |
| SMILES | COC1=C(C=C(C=C1)C(F)(F)F)C(=O)O | [3][6] |
| InChI Key | NAKZCKOHULJEID-UHFFFAOYSA-N | [3][6] |
Spectroscopic Analysis Workflow
The comprehensive characterization of this compound necessitates a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined application allows for unambiguous identification and purity assessment.
Caption: Workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[8] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for detailed structural analysis.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial to obtain a good signal-to-noise ratio in a reasonable time.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1]
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each unique carbon atom.
-
A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
No internal standard is typically needed as the spectrometer's fluorine frequency is used as a reference.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). The resulting spectra should be phased and baseline corrected.
Data Interpretation: Predicted NMR Spectra
¹H NMR (Predicted in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded. |
| ~7.8-8.2 | doublet | 1H | H-6 | This proton is ortho to the electron-withdrawing trifluoromethyl group and will be deshielded. |
| ~7.6-7.8 | doublet of doublets | 1H | H-4 | This proton is coupled to both H-3 and H-6. |
| ~7.0-7.2 | doublet | 1H | H-3 | This proton is ortho to the electron-donating methoxy group and will be the most shielded of the aromatic protons. |
| ~3.9 | singlet | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet. |
¹³C NMR (Predicted in CDCl₃, 101 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | -COOH | The carboxylic acid carbon is highly deshielded. |
| ~155-160 | C-2 | The carbon attached to the methoxy group is deshielded. |
| ~130-135 (quartet) | -CF₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |
| ~110-135 | Aromatic Carbons | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the electronic effects of the substituents. The carbon attached to the CF₃ group (C-5) will be significantly affected. |
| ~56 | -OCH₃ | The methoxy carbon typically appears around this chemical shift.[10] |
¹⁹F NMR (Predicted in CDCl₃):
A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of an aromatic trifluoromethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[1]
Experimental Protocol: IR Spectroscopy
Objective: To identify the key functional groups in this compound.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, translucent pellet using a hydraulic press.[1]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]
-
Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.[1]
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber should be baseline corrected.
Data Interpretation: Expected IR Absorptions
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| 1100-1300 | C-F stretch | Trifluoromethyl |
| ~1250, ~1020 | C-O stretch | Methoxy |
The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong carbonyl absorption and the C-F stretches are also key diagnostic peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and obtain fragmentation data for this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of analysis.
-
Data Acquisition: The sample is introduced into the mass spectrometer. For benzoic acids, analysis in the negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.[1] However, the positive ion mode can also provide useful information, such as the protonated molecule [M+H]⁺.[6]
-
Data Processing: The resulting mass spectrum plots the relative abundance of ions versus their mass-to-charge ratio (m/z).
Data Interpretation: Predicted Mass Spectrum
Based on predicted data, the following ions would be expected in an ESI mass spectrum:[6]
| m/z | Ion |
| 221.04201 | [M+H]⁺ |
| 243.02395 | [M+Na]⁺ |
| 219.02745 | [M-H]⁻ |
High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion, providing further confirmation of the molecular formula.
Conclusion
The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a robust and comprehensive framework for the structural characterization of this compound. This guide has outlined the fundamental experimental protocols and provided a detailed interpretation of the expected spectroscopic data. By following these methodologies, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
-
ResearchGate. (2015). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). JOCPR. [Link]
-
SFU Summit. (n.d.). Appendix B. Experimental Data for Chapter 2. [Link]
-
UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. [Link]
-
ResearchGate. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. [Link]
-
ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]
-
ResearchGate. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization | Request PDF. [Link]
-
ResearchGate. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. [Link]
-
PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]
-
J&K Scientific. (n.d.). This compound | 4864-01-1. [Link]
-
PubChemLite. (n.d.). This compound (C9H7F3O3). [Link]
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Cenmed Enterprises. (n.d.). This compound (C007B-529074). [Link]
-
SpectraBase. (n.d.). This compound - Optional[Raman] - Spectrum. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
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- 9. researchgate.net [researchgate.net]
- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxy-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methoxy-5-(trifluoromethyl)benzoic acid. As a Senior Application Scientist, this document is structured to offer not just a spectral interpretation, but also a deeper understanding of the underlying principles that govern the chemical shifts and coupling patterns observed in this molecule. This guide will be an invaluable resource for scientists engaged in the synthesis, characterization, and application of this and structurally related compounds.
Molecular Structure and Its Influence on the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is a direct reflection of its molecular architecture. The benzene ring is substituted with three distinct functional groups: a carboxylic acid (-COOH) at position 1, a methoxy group (-OCH₃) at position 2, and a trifluoromethyl group (-CF₃) at position 5. The interplay of the electronic effects of these substituents governs the chemical environment of each proton, leading to a unique and interpretable spectrum.
The methoxy group is a strong electron-donating group through resonance, which tends to shield the protons on the aromatic ring, shifting their signals to a higher field (lower ppm). Conversely, the trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect de-shields the aromatic protons, moving their signals to a lower field (higher ppm). The carboxylic acid group is also electron-withdrawing. The relative positions of these groups create a distinct pattern of electron density around the ring, which is key to assigning the proton signals.
Caption: Molecular structure of this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
A robust and reproducible protocol is essential for obtaining a high-quality ¹H NMR spectrum. The following is a field-proven methodology for the analysis of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for this compound, as it is a good solvent for many organic molecules and its residual proton signal (at ~7.26 ppm) does in this case not overlap with the signals of interest. For compounds with lower solubility or to observe the carboxylic acid proton more reliably, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The residual proton signal for DMSO-d₆ appears at ~2.50 ppm, and the water peak can vary but is often seen around 3.33 ppm.
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically sufficient for a high-resolution spectrum on a modern NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the coupling patterns in the aromatic region.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 16 to 64 scans are generally adequate to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.
Detailed ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound can be divided into three distinct regions: the carboxylic acid proton, the aromatic protons, and the methoxy protons.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) | 1H |
| Aromatic Proton (H-6) | 7.8 - 8.2 | Doublet | 1H |
| Aromatic Proton (H-4) | 7.5 - 7.8 | Doublet of Doublets | 1H |
| Aromatic Proton (H-3) | 7.0 - 7.3 | Doublet | 1H |
| Methoxy Protons (-OCH₃) | 3.8 - 4.1 | Singlet | 3H |
Carboxylic Acid Proton (-COOH):
The proton of the carboxylic acid group is the most de-shielded proton in the molecule, typically appearing as a broad singlet at a chemical shift greater than 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange with residual water in the solvent. In some cases, this peak may not be observed if the sample is not sufficiently concentrated or if there is rapid exchange.
Aromatic Protons (H-3, H-4, and H-6):
The three protons on the aromatic ring exhibit a complex splitting pattern due to spin-spin coupling. Their chemical shifts are influenced by the electronic effects of the substituents.
-
H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-withdrawing trifluoromethyl group. It is also para to the electron-donating methoxy group. The combined de-shielding effects of the -COOH and -CF₃ groups are expected to shift this proton the furthest downfield in the aromatic region, likely appearing as a doublet due to coupling with H-4.
-
H-4: This proton is ortho to the electron-withdrawing trifluoromethyl group and meta to both the carboxylic acid and methoxy groups. It will be significantly de-shielded and is expected to appear as a doublet of doublets due to coupling with both H-3 and H-6.
-
H-3: This proton is ortho to the electron-donating methoxy group and meta to the carboxylic acid group. It is also para to the electron-withdrawing trifluoromethyl group. The strong shielding effect of the methoxy group will shift this proton to the most upfield position in the aromatic region. It will appear as a doublet due to coupling with H-4.
Methoxy Protons (-OCH₃):
The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The chemical shift will be in the typical range for a methoxy group attached to an aromatic ring, generally between 3.8 and 4.1 ppm.[1]
Predictive Analysis and Comparison with Related Structures
-
2-Methoxybenzoic acid: The aromatic protons of 2-methoxybenzoic acid show a complex multiplet between 6.9 and 8.1 ppm.[1] The methoxy group protons appear as a singlet around 3.9 ppm.
-
3-(Trifluoromethyl)benzoic acid: In this molecule, the aromatic protons are all de-shielded by the electron-withdrawing trifluoromethyl and carboxylic acid groups, appearing in the range of 7.6 to 8.4 ppm.[2]
-
4-(Trifluoromethyl)benzoic acid: The two sets of equivalent aromatic protons appear as doublets around 7.7 and 8.2 ppm, clearly showing the de-shielding effect of the trifluoromethyl group.[2]
By considering the additive effects of the substituents, we can confidently predict the relative positions and splitting patterns of the aromatic protons in this compound as detailed in the table above.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural elucidation and purity assessment. A thorough understanding of the electronic effects of the methoxy, trifluoromethyl, and carboxylic acid groups allows for a confident assignment of all proton signals. This in-depth guide provides the necessary framework for researchers, scientists, and drug development professionals to interpret the ¹H NMR spectrum of this important molecule and to apply this knowledge to their own research and development endeavors.
References
- Supporting Information for a research article.
- A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid - Benchchem. This technical note provides a comparison of the spectroscopic data for the three isomers of methoxybenzoic acid.
Sources
An In-Depth Technical Guide to the ¹³C NMR Characterization of 2-Methoxy-5-(trifluoromethyl)benzoic Acid
This guide provides a comprehensive technical overview for the ¹³C NMR characterization of 2-Methoxy-5-(trifluoromethyl)benzoic acid, a key intermediate in various pharmaceutical and agrochemical syntheses. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral analysis required for the unambiguous identification and quality control of this compound.
Introduction: The Significance of Structural Elucidation
This compound possesses a unique substitution pattern on the benzene ring, with an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group. This electronic dichotomy significantly influences its chemical reactivity and biological activity. Therefore, precise structural confirmation is paramount. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule, making it a cornerstone for the characterization of such organic compounds.[1][2]
Predicting the ¹³C NMR Spectrum: A First-Principles Approach
Due to the absence of a publicly available, assigned ¹³C NMR spectrum for this compound, a predictive approach based on established substituent effects is a robust starting point. The chemical shift of each carbon atom in the benzene ring is influenced by the electronic effects (both inductive and resonance) of the attached substituents.
The fundamental chemical shifts for benzene are a useful reference, with the carbons of the parent molecule resonating at approximately 128.5 ppm.[3] The introduction of a substituent will cause a shift in the resonance of the ipso-carbon (the carbon directly attached to the substituent) and the ortho-, meta-, and para-carbons.
To predict the spectrum of this compound, we can analyze the additive effects of the methoxy (-OCH₃), trifluoromethyl (-CF₃), and carboxylic acid (-COOH) groups on a benzene ring.
-
Methoxy Group (-OCH₃): This is an electron-donating group through resonance and electron-withdrawing through induction. The resonance effect is dominant, leading to increased electron density at the ortho and para positions, causing an upfield shift (to lower ppm values). The ipso-carbon is shifted downfield. For anisole (methoxybenzene), the approximate chemical shifts are: C1 (ipso) ~160 ppm, C2/C6 (ortho) ~114 ppm, C3/C5 (meta) ~129 ppm, and C4 (para) ~121 ppm.[4][5][6][7][8]
-
Trifluoromethyl Group (-CF₃): This is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This leads to a deshielding of the attached and nearby carbons, causing a downfield shift (to higher ppm values). The carbon of the CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms.[9] For trifluoromethylbenzene, the approximate chemical shifts are: C1 (ipso) ~131 ppm (quartet), CF₃ ~124 ppm (quartet), C2/C6 (ortho) ~126 ppm (quartet), C3/C5 (meta) ~129 ppm, and C4 (para) ~132 ppm.
-
Carboxylic Acid Group (-COOH): This is an electron-withdrawing group. The carbonyl carbon is significantly deshielded and appears far downfield. For benzoic acid, the approximate chemical shifts are: C1 (ipso) ~130 ppm, C2/C6 (ortho) ~130 ppm, C3/C5 (meta) ~128 ppm, C4 (para) ~133 ppm, and COOH ~172 ppm.[3][10][11][12]
By considering the positions of these groups on the this compound ring, we can predict the approximate chemical shifts for each carbon.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The following protocol outlines the steps for preparing a sample of this compound and acquiring a standard proton-decoupled ¹³C NMR spectrum.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.[13]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[14]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the sample.
II. NMR Data Acquisition
-
Spectrometer Setup: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters: The following are typical acquisition parameters for a qualitative ¹³C NMR spectrum:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Pulse Angle: A 30-45 degree pulse angle is recommended to allow for a shorter relaxation delay.[15]
-
Spectral Width: A spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) is sufficient to cover the expected chemical shifts.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Data Presentation and Spectral Analysis
A well-structured presentation of the NMR data is crucial for clear communication and interpretation. The American Chemical Society (ACS) provides guidelines for reporting NMR data which should be followed for publications.[16][17]
Predicted ¹³C NMR Chemical Shift Assignments for this compound
The following table summarizes the predicted ¹³C NMR chemical shifts, multiplicities (due to C-F coupling), and assignments for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity | Justification |
| C=O | 168-172 | Singlet | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region.[3] |
| C-2 | 155-160 | Singlet | Ipso-carbon to the electron-donating methoxy group, expected to be significantly downfield. |
| C-5 | 128-132 | Quartet | Ipso-carbon to the strongly electron-withdrawing trifluoromethyl group, deshielded and split into a quartet by the three fluorine atoms. |
| C-1 | 118-122 | Singlet | Carbon bearing the carboxylic acid group, influenced by the ortho-methoxy group. |
| C-6 | 115-120 | Quartet | Ortho to the trifluoromethyl group and meta to the methoxy group. Expected to show a small C-F coupling. |
| C-4 | 112-117 | Quartet | Para to the methoxy group and meta to the trifluoromethyl group. Expected to show a small C-F coupling. |
| C-3 | 110-115 | Singlet | Ortho to the methoxy group and para to the trifluoromethyl group. |
| -OCH₃ | 55-60 | Singlet | The methoxy carbon appears in the typical upfield region for sp³ carbons bonded to an oxygen atom. |
| -CF₃ | 120-125 | Quartet | The carbon of the trifluoromethyl group is significantly deshielded and exhibits a large one-bond C-F coupling, resulting in a quartet.[9] |
Visualizing the Molecular Structure and NMR Relationships
Diagrams are powerful tools for illustrating the relationships between the molecular structure and the corresponding NMR data.
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FT-IR analysis of 2-Methoxy-5-(trifluoromethyl)benzoic acid
<An In-Depth Technical Guide to the FT-IR Analysis of 2-Methoxy-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound using Fourier Transform Infrared (FT-IR) spectroscopy. As a key intermediate in the synthesis of various pharmacologically active compounds, a thorough understanding of its molecular structure and vibrational properties is paramount for quality control, reaction monitoring, and the rational design of new chemical entities. This document will delve into the theoretical principles of FT-IR as applied to this specific molecule, present a detailed experimental protocol, and offer an in-depth interpretation of the resulting spectrum. By correlating specific absorption bands to their corresponding molecular vibrations, we aim to provide a definitive spectroscopic signature of this compound, empowering researchers in their drug discovery and development endeavors.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of pharmaceutical agents.[1][2] Its unique substitution pattern, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts distinct chemical and physical properties to the molecule. These properties are often exploited in the design of molecules with specific biological activities. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, which can improve a drug's ability to cross cell membranes.[3][4][5] A precise and reliable analytical method to confirm the identity and purity of this intermediate is therefore essential.
FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[6] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.[6][7] This makes FT-IR an invaluable tool for the structural elucidation and quality assessment of organic compounds like this compound.[8]
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
A robust and reproducible experimental procedure is the cornerstone of reliable analytical data. The following protocol outlines the steps for obtaining a high-quality FT-IR spectrum of this compound.
2.1. Sample Preparation: The Solid-State Advantage
For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its minimal sample preparation requirements and high reproducibility.
-
Step 1: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Clean the crystal surface with a suitable solvent, such as isopropanol, and a soft, lint-free wipe.
-
Step 2: Record a background spectrum of the empty ATR accessory. This is a critical step to subtract the spectral contributions of the ambient atmosphere (e.g., CO2, water vapor) from the final sample spectrum.
-
Step 3: Place a small amount (typically a few milligrams) of the crystalline this compound powder onto the center of the ATR crystal.
-
Step 4: Apply consistent pressure using the ATR's pressure arm to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure can lead to variations in peak intensities.
2.2. Data Acquisition Parameters
The following parameters are recommended for acquiring the FT-IR spectrum:
| Parameter | Recommended Value | Rationale |
| Spectrometer | A research-grade FT-IR spectrometer | Ensures high signal-to-noise ratio and spectral resolution. |
| Detector | Deuterated Triglycine Sulfate (DTGS) | A common and reliable detector for mid-IR spectroscopy. |
| Beamsplitter | KBr | Standard for the mid-IR range. |
| Spectral Range | 4000 - 400 cm⁻¹ | Covers the fundamental vibrational modes of most organic molecules.[7] |
| Resolution | 4 cm⁻¹ | Provides sufficient detail for resolving most functional group vibrations. |
| Number of Scans | 32 | An adequate number of co-added scans to improve the signal-to-noise ratio. |
| Apodization | Happ-Genzel | A good general-purpose function for balancing resolution and peak shape. |
2.3. Data Processing
-
Step 1: Perform a baseline correction to account for any sloping or curved baselines in the spectrum.
-
Step 2: Normalize the spectrum to facilitate comparison with other spectra.
-
Step 3: Perform peak picking to identify the precise wavenumbers of the absorption maxima.
Spectral Interpretation: Decoding the Vibrational Signature
The FT-IR spectrum of this compound is rich with information. The following sections will dissect the key absorption bands and assign them to their corresponding molecular vibrations.
3.1. The O-H Stretch of the Carboxylic Acid
One of the most characteristic features in the spectrum of a carboxylic acid is the broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group.[9][10] This broadening is a direct consequence of intermolecular hydrogen bonding between the carboxylic acid dimers in the solid state, and for this molecule, it is expected in the 3300-2500 cm⁻¹ region.[9][11]
3.2. The C=O Stretch of the Carbonyl Group
The carbonyl (C=O) stretching vibration of the carboxylic acid is another prominent and informative band, typically appearing strong and sharp.[12] For an aromatic carboxylic acid, this band is expected in the range of 1710-1680 cm⁻¹.[12][13] The conjugation of the carbonyl group with the benzene ring slightly lowers its vibrational frequency compared to a saturated carboxylic acid.[10][13]
3.3. The C-F Stretches of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and exhibits intense absorption bands in the infrared spectrum due to the highly polar nature of the C-F bonds. These symmetric and asymmetric stretching vibrations typically appear in the region of 1350-1120 cm⁻¹.
3.4. Aromatic C-H and C=C Vibrations
The aromatic ring gives rise to several characteristic absorption bands. The C-H stretching vibrations typically appear just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.[11][14] The C=C stretching vibrations within the aromatic ring are observed in the 1620-1400 cm⁻¹ region.[14] The substitution pattern on the benzene ring will also influence the out-of-plane C-H bending vibrations, which are expected in the 1000-700 cm⁻¹ range.[14]
3.5. The C-O Stretches of the Methoxy and Carboxylic Acid Groups
The C-O stretching vibrations of the methoxy group and the carboxylic acid will also be present in the spectrum. The C-O stretch of the carboxylic acid is expected between 1320 and 1210 cm⁻¹, while the aryl-alkyl ether C-O stretch of the methoxy group will also appear in this region.[9][12]
Visualizing the Molecular Structure and Key Vibrational Modes
To better understand the relationship between the molecular structure and the observed FT-IR spectrum, a graphical representation is invaluable.
Caption: Molecular structure of this compound with key FT-IR vibrational modes highlighted.
Conclusion: A Powerful Tool for Drug Development
The provides a rapid, reliable, and information-rich method for its characterization. By understanding the correlation between the molecular structure and the resulting spectrum, researchers can confidently verify the identity and purity of this important synthetic intermediate. This analytical rigor is fundamental to the successful development of new and effective pharmaceutical agents. The detailed protocol and spectral interpretation provided in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of novel drug candidates.
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mass spectrometry of 2-Methoxy-5-(trifluoromethyl)benzoic acid
An In-Depth Technical Guide to the Mass Spectrometry of 2-Methoxy-5-(trifluoromethyl)benzoic acid
Executive Summary
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, a compound of interest in synthetic chemistry and drug development.[1] As a substituted aromatic carboxylic acid, its analysis presents unique opportunities and challenges stemming from the interplay of its three key functional groups: the carboxylic acid, the ortho-positioned methoxy group, and the electron-withdrawing trifluoromethyl group. This document moves beyond standard protocols to explain the underlying chemical principles that dictate ionization behavior and fragmentation, empowering researchers to develop robust analytical methods and confidently interpret the resulting spectral data. We will explore detailed methodologies for both liquid chromatography-mass spectrometry (LC-MS) using electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), supported by predictive fragmentation pathways and validated protocols.
Physicochemical Characteristics and Analytical Implications
A foundational understanding of the analyte's properties is critical for method development. This compound is a crystalline solid at room temperature and is generally insoluble in water.[1] Its structure features a confluence of functional groups that define its mass spectrometric behavior.
-
Carboxylic Acid (-COOH): The acidic proton makes this group the primary site for deprotonation in negative ion electrospray ionization. In electron ionization, it offers multiple fragmentation points, including characteristic losses of hydroxyl and carboxyl radicals.[2][3]
-
Methoxy Group (-OCH₃): Positioned ortho to the carboxylic acid, this group not only influences the molecule's electronic structure but also introduces the possibility of specific "ortho effect" rearrangements during fragmentation.[4][5]
-
Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group, it enhances the acidity of the carboxylic proton and influences the stability of the aromatic ring and resultant fragment ions.
Table 1: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 4864-01-1 | [1][6] |
| Molecular Formula | C₉H₇F₃O₃ | PubChem |
| Molecular Weight | 220.15 g/mol | PubChem |
| InChI Key | NAKZCKOHULJEID-UHFFFAOYSA-N | [6] |
Ionization Strategy: Choosing the Right Tool
The selection of an appropriate ionization technique is the most crucial step in mass spectrometric analysis. For this compound, the choice is primarily between soft ionization via ESI, typically coupled with LC, and hard ionization via EI, coupled with GC.
-
Electrospray Ionization (ESI): As a soft ionization method, ESI is ideal for analyzing the intact molecule with minimal fragmentation in the source.[7] Given the acidic nature of the analyte, ESI is most effectively performed in negative ion mode to generate the deprotonated molecule, [M-H]⁻. This approach is highly sensitive and is the preferred method for quantitative analysis in complex matrices.
-
Electron Ionization (EI): EI is a high-energy technique that induces extensive and reproducible fragmentation, providing rich structural information.[8] However, the low volatility of the carboxylic acid necessitates a derivatization step (e.g., esterification) to convert the analyte into a form suitable for GC analysis. The resulting mass spectrum is a unique fingerprint that can be used for library matching and structural confirmation.
Analysis by LC-MS with Electrospray Ionization (ESI)
LC-ESI-MS in negative ion mode is the premier technique for the sensitive detection and quantification of this compound.
Ionization and Tandem MS (MS/MS) Fragmentation
In the ESI source, the analyte readily loses its acidic proton to form the [M-H]⁻ ion at m/z 219. This even-electron ion is relatively stable and will be the predominant species observed in a full scan mass spectrum.[7]
To elicit structural information, tandem mass spectrometry (MS/MS) is employed. The [M-H]⁻ precursor ion is isolated and subjected to collision-induced dissociation (CID), leading to predictable fragmentation. The most energetically favorable fragmentation pathway for a deprotonated benzoic acid derivative is the neutral loss of carbon dioxide (CO₂, 44 Da).
Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion.
Experimental Protocol: LC-MS Analysis
This protocol provides a robust starting point for method development.
-
Standard Preparation: Prepare a 1 mg/mL stock solution in methanol. Serially dilute with 50:50 methanol:water to create working standards (e.g., 1 ng/mL to 1000 ng/mL).
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS System (Negative Ion ESI):
-
Capillary Voltage: -3.5 kV.
-
Drying Gas (N₂): 10 L/min at 325°C.
-
Nebulizer Pressure: 40 psi.
-
Scan Mode: Full Scan (m/z 50-300) and Targeted MS/MS (Precursor: m/z 219, Collision Energy: 15-25 eV).
-
Analysis by GC-MS with Electron Ionization (EI)
For unequivocal structural confirmation, GC-EI-MS provides a detailed fragmentation fingerprint. This requires derivatization to increase the analyte's volatility.
Derivatization
The carboxylic acid must be converted to a less polar, more volatile ester. Methylation using diazomethane is effective but requires specialized safety precautions. A safer and common alternative is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For this guide, we will focus on the fragmentation of the methyl ester derivative.
Table 2: Analyte and its Methyl Ester Derivative
| Compound | Formula | Molecular Weight |
| Parent Acid | C₉H₇F₃O₃ | 220.15 |
| Methyl Ester | C₁₀H₉F₃O₃ | 234.17 |
Predicted EI Fragmentation Pathways
Upon entering the EI source, the methyl ester of this compound will be ionized to form a molecular ion (M⁺•) at m/z 234. This odd-electron ion is a radical cation and will undergo several competing fragmentation pathways.[8]
-
Loss of Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond results in the loss of a methoxy radical (31 Da) to form a stable acylium ion at m/z 203. This is often a prominent peak for methyl esters.
-
Loss of Methyl Radical (•CH₃): Alpha-cleavage at the aromatic methoxy group can lead to the loss of a methyl radical (15 Da), yielding an ion at m/z 219.
-
Ortho Effect - Loss of Formaldehyde (CH₂O): A characteristic fragmentation for ortho-methoxy aromatic esters involves a rearrangement that eliminates a neutral molecule of formaldehyde (30 Da), producing an ion at m/z 204.[4]
-
Further Fragmentation: The primary fragment ions can undergo subsequent losses. For example, the ion at m/z 219 (from loss of •CH₃) can lose carbon monoxide (CO, 28 Da) to form an ion at m/z 191.
Caption: Competing EI fragmentation pathways for the methyl ester.
Experimental Protocol: GC-MS Analysis
-
Derivatization (Methylation):
-
Dissolve ~1 mg of the acid in 200 µL of methanol.
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.
-
CAUTION: Diazomethane is toxic and explosive. This must be performed by trained personnel in a fume hood.
-
Allow the reaction to proceed for 10 minutes.
-
Gently evaporate the solvent under a stream of nitrogen and reconstitute in 1 mL of ethyl acetate.
-
-
GC System:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
-
Oven Program: 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
-
MS System (EI):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-350.
-
Summary of Key Diagnostic Ions
The following table summarizes the key ions expected from the mass spectrometric analysis of this compound, which are crucial for its identification.
Table 3: Summary of Predicted Diagnostic Ions
| Ionization | Analyte Form | Precursor m/z | Key Fragment m/z | Neutral Loss | Interpretation |
| ESI (-) | Parent Acid | 219 ([M-H]⁻) | 175 | CO₂ | Definitive loss for a deprotonated carboxylic acid. |
| EI (+) | Methyl Ester | 234 (M⁺•) | 203 | •OCH₃ | Loss of ester methoxy radical; forms acylium ion. |
| EI (+) | Methyl Ester | 234 (M⁺•) | 219 | •CH₃ | Loss of aromatic methoxy methyl radical. |
| EI (+) | Methyl Ester | 234 (M⁺•) | 204 | CH₂O | "Ortho effect" rearrangement. |
| EI (+) | Methyl Ester | 219 | 191 | CO | Secondary fragmentation (loss of carbon monoxide). |
References
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ChemBK. 2-METHOXY-5-(TRIFLUOROMETHOXY)BENZOIC ACID. Available at: [Link]
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McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076–2082. Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]
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Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid Communications in Mass Spectrometry, 24(9), 1271-1284. Available at: [Link]
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Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
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YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). Available at: [Link]
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Zaikin, V. G., & Varlamov, A. V. (2006). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of Analytical Chemistry, 61(10), 945-959. Available at: [Link]
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YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). Available at: [Link]
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NIST WebBook. 4-(Trifluoromethyl)benzoic acid, 2-methyloct-5-yn-4-yl ester. Available at: [Link]
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-
Macias, F. A., Varela, R. M., Simonet, A. M., & Cutler, H. G. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Phytochemical Analysis, 14(3), 155-161. Available at: [Link]
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chemical structure and properties of 2-Methoxy-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
Prepared by a Senior Application Scientist, this guide delves into the chemical architecture and functional properties of 2-Methoxy-5-(trifluoromethyl)benzoic acid. This molecule represents a significant building block in contemporary medicinal and agrochemical research, primarily due to the strategic incorporation of a methoxy and a trifluoromethyl group on a benzoic acid scaffold. The trifluoromethyl moiety is particularly noteworthy for its role in enhancing metabolic stability, binding affinity, and lipophilicity of parent compounds, making this acid a valuable intermediate in the synthesis of novel therapeutic agents and other advanced materials.[1] This document provides a comprehensive overview of its chemical identity, physicochemical characteristics, synthesis, reactivity, and safety considerations, grounded in established scientific literature and validated experimental data.
Section 1: Core Chemical Identity and Physicochemical Profile
This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, a methoxy group at the ortho position, and a trifluoromethyl group at the meta position relative to the methoxy group.
Molecular Structure and Identifiers
-
IUPAC Name: this compound
-
Canonical SMILES: COC1=CC=C(C=C1C(=O)O)C(F)(F)F
-
InChI Key: NAKZCKOHULJEID-UHFFFAOYSA-N[4]
Physicochemical Properties
The physical and chemical properties of this compound are pivotal for its handling, reaction setup, and purification. The presence of the electron-withdrawing trifluoromethyl group and the carboxylic acid moiety significantly influences its characteristics.
| Property | Value | Source |
| Physical State | White to off-white solid/crystalline powder | [1] |
| Melting Point | 108-111 °C | [1] |
| Boiling Point | 285 °C at 760 mmHg | [1] |
| Solubility | Insoluble in water. Soluble in some organic solvents. | [5] |
| Storage | Store at room temperature in a dry, well-sealed container. | [3] |
Section 2: Synthesis and Manufacturing
As a crucial intermediate, the synthesis of this compound is of significant interest. While multiple synthetic routes can be envisaged, a common conceptual pathway involves the modification of a pre-functionalized benzene ring. A plausible, though not explicitly detailed in the immediate search results, synthetic strategy would involve the trifluoromethylation of a suitably protected methoxybenzoic acid derivative or the carboxylation of a trifluoromethylated anisole derivative.
Conceptual Synthesis Workflow
This diagram illustrates a generalized approach to synthesizing substituted benzoic acids, highlighting the key transformations required.
Sources
An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzoic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-5-(trifluoromethyl)benzoic acid (CAS No. 4864-01-1), a key fluorinated building block in modern medicinal and agrochemical research. The document delves into the compound's physicochemical properties, spectroscopic profile, and plausible synthetic routes. A significant focus is placed on the strategic importance of the trifluoromethyl and methoxy functional groups, which impart desirable pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients (APIs). This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering insights into the compound's utility as a synthetic intermediate.
Introduction: The Strategic Value of Fluorination in Molecule Design
The introduction of fluorine and fluorine-containing moieties into organic molecules is a well-established strategy in pharmaceutical and agrochemical design to enhance a compound's inherent properties. The trifluoromethyl (-CF3) group, in particular, is of high interest due to its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity.[1][2] These characteristics can lead to improved membrane permeability, enhanced binding affinity to biological targets, and a longer half-life of drug candidates.[1]
This compound stands as a valuable intermediate, combining the benefits of the trifluoromethyl group with a methoxy group and a carboxylic acid handle, allowing for diverse synthetic modifications.[3] This guide will explore the synthesis, properties, and applications of this versatile building block.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical characteristics is fundamental for its application in synthesis.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 4864-01-1 | [3][4] |
| Molecular Formula | C₉H₇F₃O₃ | [3][4] |
| Molecular Weight | 220.15 g/mol | [3][4] |
| Melting Point | 108-111 °C | [5] |
| Boiling Point | 285 °C at 760 mmHg | [5] |
| Appearance | White solid | [6] |
| Solubility | Insoluble in water | [7] |
Spectroscopic Data
Predicted ¹H NMR Spectrum:
-
-OCH₃ (methoxy) protons: A singlet expected around 3.9-4.1 ppm.
-
Aromatic protons: Three protons on the benzene ring would exhibit complex splitting patterns (doublets and doublet of doublets) in the range of 7.0-8.0 ppm, influenced by the methoxy, carboxylic acid, and trifluoromethyl groups.
-
-COOH (carboxylic acid) proton: A broad singlet at a downfield chemical shift, typically above 10 ppm.
Predicted ¹³C NMR Spectrum:
-
-OCH₃ carbon: A signal expected around 56 ppm.[8]
-
Aromatic carbons: Six distinct signals are expected in the aromatic region (approximately 110-160 ppm). The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.
-
-CF₃ carbon: A quartet signal expected in the range of 120-130 ppm with a large C-F coupling constant.
-
-COOH carbon: A signal in the downfield region, typically around 165-170 ppm.
Infrared (IR) and Raman Spectroscopy: FTIR and Raman spectra are available for this compound and can be accessed through spectral databases.[3] Key expected vibrational frequencies include:
-
O-H stretching (from the carboxylic acid) as a broad band around 2500-3300 cm⁻¹.
-
C=O stretching (from the carboxylic acid) around 1700 cm⁻¹.
-
C-F stretching bands in the region of 1100-1350 cm⁻¹.
-
C-O stretching (from the methoxy group and carboxylic acid) around 1250-1300 cm⁻¹.
Synthesis of this compound
While a specific, peer-reviewed synthesis for this compound is not prominently available in the surveyed literature, a plausible and logical synthetic route can be constructed based on established organic chemistry principles and published syntheses of structurally related molecules. A common strategy involves the methylation of a phenolic precursor.
Proposed Synthetic Pathway: Methylation of 2-Hydroxy-5-(trifluoromethyl)benzoic acid
This approach begins with the commercially available 2-hydroxy-5-(trifluoromethyl)benzoic acid. The phenolic hydroxyl group can be selectively methylated using a suitable methylating agent under basic conditions.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure based on standard methylation reactions of phenolic acids.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add a suitable solvent such as acetone or dimethylformamide (DMF).
-
Add a base, for example, anhydrous potassium carbonate (K₂CO₃, 2-3 eq).
Step 2: Methylation
-
To the stirred suspension, add a methylating agent like dimethyl sulfate (DMS, 1.2-1.5 eq) or methyl iodide (MeI, 1.2-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Applications in Drug Discovery and Agrochemicals
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules.[3]
Role as a Pharmaceutical Intermediate
The trifluoromethyl group is a key feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and membrane permeability.[1][9] The carboxylic acid and methoxy groups on the benzene ring of this compound provide reactive sites for further chemical transformations, allowing for its incorporation into a wide range of molecular scaffolds.[9] This is particularly useful in structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its therapeutic properties.
While specific blockbuster drugs directly synthesized from this intermediate are not prominently cited in the available literature, its structural motifs are present in various classes of therapeutic agents, including enzyme inhibitors and receptor modulators.
Agrochemical Applications
Similar to its role in pharmaceuticals, this compound is also employed in the design of novel herbicides and pesticides.[3] The trifluoromethyl group can enhance the efficacy and stability of these agrochemicals. The benzoic acid moiety can be converted into various functional groups, such as esters or amides, to modulate the biological activity and physical properties of the final product.
Safety and Handling
According to available safety data sheets, this compound should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a trifluoromethyl group, a methoxy group, and a carboxylic acid functionality makes it an attractive starting material for the development of new pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethyl group can significantly improve the pharmacokinetic and pharmacodynamic properties of the target molecules. While detailed historical and spectroscopic data are not widely published, its commercial availability and the well-understood chemistry of its functional groups ensure its continued importance in the field of synthetic chemistry.
References
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synthetic route to 2-Methoxy-5-(trifluoromethyl)benzoic acid
An In-Depth Technical Guide to the Synthesis of 2-Methoxy-5-(trifluoromethyl)benzoic Acid
Abstract
This compound is a key fluorinated building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1] The presence of the trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity, making this scaffold highly desirable for modern drug discovery.[1] This guide provides a comprehensive overview of the principal synthetic routes to this important intermediate, designed for researchers, chemists, and process development professionals. Each methodology is presented with a detailed examination of its underlying chemical principles, step-by-step experimental protocols, and a critical evaluation of its advantages and limitations.
Introduction: The Strategic Importance of this compound
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its strong electron-withdrawing nature and high lipophilicity. When positioned on an aromatic ring, it can profoundly influence the pharmacokinetic and pharmacodynamic profile of a bioactive molecule. This compound serves as a versatile precursor, offering three points for chemical modification: the carboxylic acid, the aromatic ring, and the methoxy group. This guide explores four primary synthetic strategies to access this compound, providing the technical depth required for informed decision-making in a research and development setting.
Synthetic Strategies and Methodologies
Several viable synthetic pathways have been established for the preparation of this compound. The optimal choice depends on factors such as the availability of starting materials, required scale, cost considerations, and safety infrastructure.
Route 1: Carboxylation of a Grignard Reagent
This classic and reliable method involves the formation of an organomagnesium (Grignard) reagent from a corresponding aryl halide, followed by its reaction with carbon dioxide to form the carboxylate salt, which is then protonated.
Causality and Mechanistic Insights: The Grignard reaction hinges on the inversion of polarity (umpolung) at the carbon atom bonded to the halogen. The electrophilic aromatic carbon in the starting material, 1-bromo-2-methoxy-5-(trifluoromethyl)benzene, becomes strongly nucleophilic upon insertion of magnesium metal.[2] This potent carbon nucleophile readily attacks the electrophilic carbon of carbon dioxide (in the form of dry ice). The subsequent acidic workup protonates the resulting magnesium carboxylate salt to yield the final benzoic acid. Anhydrous conditions are critical, as the Grignard reagent is a strong base and will readily react with any protic source, such as water, quenching the reagent.[2][3]
Experimental Workflow: Grignard Carboxylation
Caption: Workflow for Grignard Carboxylation.
Detailed Experimental Protocol:
-
Apparatus Setup: A three-necked, round-bottomed flask is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer.
-
Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask. 1-Bromo-2-methoxy-5-(trifluoromethyl)benzene (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and added to the dropping funnel.
-
Grignard Formation: A small portion of the aryl bromide solution is added to the magnesium turnings. The reaction is initiated, often with gentle heating or the addition of a small iodine crystal.[4] Once initiated (indicated by bubbling and a color change), the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.[5] After the addition is complete, the mixture is stirred at reflux for 1-2 hours to ensure complete consumption of the magnesium.
-
Carboxylation: The reaction mixture is cooled to 0°C in an ice bath. Crushed dry ice (solid CO2, >3 equivalents) is added portion-wise to the stirred Grignard solution. The mixture will become viscous.
-
Workup and Isolation: After the addition of dry ice is complete, the mixture is allowed to warm to room temperature. The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic and all solids have dissolved. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.
Route 2: Palladium-Catalyzed Carbonylation
Transition-metal catalysis offers a powerful and versatile alternative for the synthesis of carboxylic acids.[6] Palladium-catalyzed carbonylation reactions can efficiently convert aryl halides or triflates into their corresponding benzoic acid derivatives using carbon monoxide as the C1 source.[7][8]
Causality and Mechanistic Insights: This reaction proceeds via a well-established catalytic cycle.[9] First, the active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond to form a Pd(II) complex. Carbon monoxide then coordinates to the palladium center and inserts into the aryl-palladium bond, forming an aroyl-palladium intermediate. Finally, nucleophilic attack by water (hydroxycarbonylation) or an alcohol (alkoxycarbonylation) on the aroyl-palladium complex, followed by reductive elimination, releases the carboxylic acid (or ester) and regenerates the Pd(0) catalyst.[10] The use of an appropriate ligand (e.g., a phosphine) is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle.
Experimental Workflow: Palladium-Catalyzed Carbonylation
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A-Technical-Guide-to-2-Methoxy-5-(trifluoromethyl)benzoic-Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Methoxy-5-(trifluoromethyl)benzoic acid, a key fluorinated building block, holds significant value in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group, make it a versatile intermediate for synthesizing complex organic molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its applications in modern drug discovery. The content herein is intended to equip researchers and development professionals with the critical knowledge required to effectively utilize this compound in their work.
Chemical Identity and Physicochemical Properties
IUPAC Nomenclature and Structural Identifiers
The formal IUPAC name for the compound is This compound [1]. This name explicitly defines the arrangement of substituents on the benzoic acid scaffold: a methoxy group (-OCH₃) at the second position and a trifluoromethyl group (-CF₃) at the fifth position, relative to the carboxylic acid group (-COOH).
Key identifiers for this compound are crucial for database searches and material procurement:
Physicochemical Data
The integration of a trifluoromethyl group significantly influences the compound's properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design[6][7]. The table below summarizes its key physicochemical properties.
| Property | Value | Source |
| Molecular Weight | 220.15 g/mol | [3][4] |
| Exact Mass | 220.034729 g/mol | [5] |
| Appearance | White solid | [5] |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Insoluble in water | [2] |
| Purity | Typically ≥97% | [3][5] |
The Strategic Role in Medicinal Chemistry
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance key drug-like properties.[7][8] When incorporated into a molecule like this compound, it serves as a versatile building block for several strategic reasons:
-
Enhanced Lipophilicity: The -CF₃ group increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cellular membranes and reach its biological target.[6][7]
-
Metabolic Stability: It can block sites on a molecule that are susceptible to metabolic degradation by enzymes in the body, thereby extending the drug's active duration.[6]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic profile of the aromatic ring, potentially leading to stronger and more selective interactions with protein targets.
This compound is therefore frequently used in the synthesis of enzyme inhibitors, receptor agonists or antagonists, and other therapeutic agents where these modified properties are desirable.[3][6] It is a crucial intermediate for researchers conducting structure-activity relationship (SAR) studies to optimize the efficacy and safety of new drug candidates.[6]
Synthesis and Characterization
While multiple synthetic routes exist for benzoic acid derivatives, a common and reliable method involves the oxidation of a corresponding benzaldehyde. This section details a representative laboratory-scale protocol.
Retrosynthetic Analysis & Workflow
The synthesis strategy hinges on the selective oxidation of the aldehyde functional group of 2-Methoxy-5-(trifluoromethyl)benzaldehyde, which is a less reactive group than the aromatic C-H bonds, ensuring the integrity of the core structure.
Caption: Retrosynthetic approach for the target acid.
Detailed Experimental Protocol: Oxidation of Aldehyde
This protocol describes the oxidation of 2-Methoxy-5-(trifluoromethyl)benzaldehyde to the target carboxylic acid. This method is chosen for its high efficiency and selectivity.
Materials and Reagents:
-
2-Methoxy-5-(trifluoromethyl)benzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Methoxy-5-(trifluoromethyl)benzaldehyde in a suitable solvent like aqueous acetone.
-
Addition of Oxidant: Prepare a solution of potassium permanganate (KMnO₄) in water. Add this solution dropwise to the stirred aldehyde solution at room temperature. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Causality Insight: The slow addition of KMnO₄ controls the reaction rate and prevents overheating, which could lead to side reactions and degradation of the product. The purple color of the permanganate will disappear as it is consumed.
-
-
Reaction Monitoring & Quenching: Continue stirring until the purple color persists, indicating the complete consumption of the aldehyde. This can be verified by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the mixture in an ice bath.
-
Add a saturated solution of sodium bisulfite (NaHSO₃) to quench any excess KMnO₄ and dissolve the manganese dioxide (MnO₂) precipitate that forms.
-
Acidify the clear solution with concentrated HCl to a pH of ~2. The desired benzoic acid product, being insoluble in acidic aqueous solution, will precipitate out as a solid.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
For higher purity, the crude solid can be recrystallized from an ethanol/water mixture.
-
Dry the purified product under vacuum to yield a white crystalline solid.
-
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.
-
¹H NMR Spectroscopy: To confirm the proton environment of the molecule. Expected signals would include a singlet for the methoxy protons, aromatic protons with characteristic splitting patterns, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR Spectroscopy: To identify all unique carbon atoms in the structure, including the carbonyl carbon of the carboxylic acid and the carbon of the trifluoromethyl group.
-
¹⁹F NMR Spectroscopy: A crucial technique to confirm the presence and electronic environment of the trifluoromethyl group, which should appear as a singlet.
-
FTIR Spectroscopy: To identify key functional groups. Expect strong characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches for the ether.
-
Mass Spectrometry: To confirm the molecular weight of the compound (220.15 g/mol )[3][4].
-
Melting Point Analysis: To assess the purity of the final product. A sharp melting point range close to the literature value indicates high purity.
Caption: Workflow for synthesis and validation.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound requires careful handling.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[9].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[10][11][12]. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[10][11].
-
Handling: Avoid all personal contact, including inhalation[10]. Wash hands thoroughly after handling[10][12]. Do not eat, drink, or smoke in the work area[10][11].
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container[3][13]. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its well-defined structure and the predictable influence of its functional groups provide medicinal chemists and material scientists with a reliable platform for innovation. Understanding its synthesis, characterization, and safe handling is fundamental to unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.
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ChemBK. 2-METHOXY-5-(TRIFLUOROMETHOXY)BENZOIC ACID. Available at: [Link]
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J&K Scientific. This compound | 4864-01-1. Available at: [Link]
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PubChem. 2,4,5-Trifluoro-3-methoxybenzoic acid. Available at: [Link]
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Chemcasts. Thermophysical Properties of 2-Methyl-5-(trifluoromethyl)benzoic acid. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. Available at: [Link]
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PubChemLite. This compound (C9H7F3O3). Available at: [Link]
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Cenmed Enterprises. This compound (C007B-529074). Available at: [Link]
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PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
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NIST WebBook. Benzoic acid, 2-methoxy-. Available at: [Link]
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NIST WebBook. Benzoic acid, 2-methoxy-. Available at: [Link]
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PubChem. Tert-butyl 2-hydroxyacetate | C6H12O3 | CID 11815394. Available at: [Link]
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A Technical Guide to the Molecular Weight Determination of 2-Methoxy-5-(trifluoromethyl)benzoic Acid
Abstract
This technical guide provides a comprehensive framework for understanding and determining the molecular weight of 2-Methoxy-5-(trifluoromethyl)benzoic acid (CAS No: 4864-01-1), a key intermediate in the pharmaceutical and agrochemical industries. The theoretical molecular weight of this compound is established at 220.15 g/mol .[1][2][3] This guide delves into the principal analytical techniques for its empirical verification: Mass Spectrometry (MS) and classical Acid-Base Titration. We present detailed, field-proven protocols for each method, explain the causal science behind experimental choices, and offer a comparative analysis to guide researchers in selecting the appropriate technique. This document is intended for researchers, analytical scientists, and drug development professionals who require precise and reliable characterization of this important chemical entity.
Introduction to this compound
This compound is an aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its strategic importance is largely due to the presence of the trifluoromethyl (-CF3) group. In medicinal chemistry, the -CF3 group is known to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electronic properties.[4][5][6] These characteristics make it a valuable precursor in the development of Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals.[4]
Given its role in the synthesis of high-value, complex molecules, the precise confirmation of its molecular weight and identity is a critical first step in any research, development, or quality control workflow. This guide provides the foundational knowledge and practical methodologies to achieve this with confidence.
Core Physicochemical Properties
A thorough understanding of a compound's properties is essential for its handling, analysis, and application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 220.15 g/mol | [1][2][3] |
| Molecular Formula | C₉H₇F₃O₃ | [1][2][3][7] |
| CAS Number | 4864-01-1 | [1][2][8] |
| IUPAC Name | This compound | [8] |
| Appearance | White to off-white solid/powder | |
| Solubility | Insoluble in water.[9] Soluble in organic solvents like ethanol and methanol.[10] | |
| Storage | Sealed in a dry, room temperature environment.[3] |
graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];// Define nodes with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-1.3,0.75!"]; C5 [label="C", pos="1.3,0.75!"]; C6 [label="C", pos="0,-1.5!"]; // Benzene ring bonds C1 -- C5 [label=""]; C5 -- C3 [label=""]; C3 -- C6 [label=""]; C6 -- C2 [label=""]; C2 -- C4 [label=""]; C4 -- C1 [label=""]; // Substituents COOH_C [label="C", pos="0,3!"]; COOH_O1 [label="O", pos="-0.8,3.8!"]; COOH_OH [label="OH", pos="0.8,3.8!"]; C1 -- COOH_C [label=""]; COOH_C -- COOH_O1 [label="="]; COOH_C -- COOH_OH [label=""]; OCH3_O [label="O", pos="2.4,1.1!"]; OCH3_C [label="CH3", pos="3.4,1.4!"]; C5 -- OCH3_O [label=""]; OCH3_O -- OCH3_C [label=""]; CF3_C [label="C", pos="0,-3!"]; CF3_F1 [label="F", pos="-1,-3.8!"]; CF3_F2 [label="F", pos="0,-3.8!"]; CF3_F3 [label="F", pos="1,-3.8!"]; C6 -- CF3_C [label=""]; CF3_C -- CF3_F1 [label=""]; CF3_C -- CF3_F2 [label=""]; CF3_C -- CF3_F3 [label=""];
}
Theoretical Molecular Weight Calculation
The theoretical molecular weight is derived from the molecular formula, C₉H₇F₃O₃, using the atomic masses of its constituent elements. This calculation serves as the fundamental baseline against which all experimental results are compared.
-
Carbon (C): 9 atoms × 12.011 u = 108.099 u
-
Hydrogen (H): 7 atoms × 1.008 u = 7.056 u
-
Fluorine (F): 3 atoms × 18.998 u = 56.994 u
-
Oxygen (O): 3 atoms × 15.999 u = 47.997 u
-
Total Molecular Weight: 108.099 + 7.056 + 56.994 + 47.997 = 220.146 u ( g/mol )
Experimental Determination of Molecular Weight
While the theoretical calculation is precise, empirical verification is mandatory for compound identification, purity assessment, and quality control. We will detail two robust methods: a definitive modern technique (Mass Spectrometry) and a reliable classical method (Acid-Base Titration).
Mass Spectrometry (MS): A Definitive Method
Expertise & Causality: Mass spectrometry is the gold standard for determining the molecular weight of small organic molecules.[11][12] Its power lies in its ability to measure the mass-to-charge ratio (m/z) of an ionized molecule with extremely high precision. This not only confirms the molecular weight but can also provide structural information through analysis of fragmentation patterns.[12][13] For a compound like this, which is amenable to ionization, a technique such as Electrospray Ionization (ESI) is ideal as it is a "soft" ionization method that typically keeps the molecule intact, yielding a clear molecular ion peak.
Experimental Protocol (ESI-MS):
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound. Dissolve in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of ~1-10 µg/mL for infusion.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in negative ion mode. The carboxylic acid group (-COOH) is readily deprotonated to form a carboxylate anion (-COO⁻), making negative ion mode ([M-H]⁻) highly sensitive and the logical choice.
-
Direct Infusion: Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500) for several minutes to obtain a stable signal and a high-quality averaged spectrum.
-
Data Analysis: Identify the base peak in the spectrum. For this compound, the expected molecular ion peak will be the [M-H]⁻ adduct at an m/z value of approximately 219.14 (220.15 - 1.01).
Acid-Base Titration: A Classical Approach
Expertise & Causality: Titration provides the neutralization equivalent weight, which for a monoprotic acid like this one, is identical to its molecular weight. This method is cost-effective and validates the compound's acidic functional group.[14][15] The procedure relies on the 1:1 stoichiometry between the carboxylic acid and a strong base (NaOH).[16] The key to accuracy is the use of a precisely standardized titrant and the careful weighing of the analyte. Dissolving the acid in ethanol first is a critical step, as the compound is poorly soluble in water; this ensures the acid is fully available for reaction before adding water, which is necessary for the phenolphthalein indicator to function correctly.[14]
Experimental Protocol:
-
Standardization of NaOH Titrant: Prepare an approximately 0.1 M NaOH solution. Standardize it by titrating against a known mass of a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact molarity to four significant figures.
-
Sample Preparation: Accurately weigh approximately 0.200 g of this compound into a 125 mL Erlenmeyer flask.[14] Record the mass precisely.
-
Dissolution: Add ~25 mL of ethanol to the flask and swirl gently to completely dissolve the solid.[14]
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator solution to the flask.
-
Titration: Titrate the acid solution with the standardized ~0.1 M NaOH solution, swirling the flask constantly. The endpoint is reached upon the first appearance of a faint but persistent pink color.
-
Record & Repeat: Record the final volume of NaOH used. For trustworthiness, this protocol must be performed in triplicate to ensure precision and allow for the calculation of an average and standard deviation.
Data Analysis & Calculation:
The molecular weight (MW) is calculated using the following formula:
MW ( g/mol ) = (mass of acid (g)) / (Molarity of NaOH (mol/L) × Volume of NaOH at endpoint (L))
Comparative Analysis of Methods
Choosing an analytical method depends on the specific requirements of the task, including available equipment, desired accuracy, and the type of information needed.
| Feature | Mass Spectrometry (ESI-MS) | Acid-Base Titration |
| Information Provided | Exact mass, molecular formula confirmation, structural fragments | Equivalent weight (equals MW for monoprotic acid) |
| Accuracy & Precision | Very High (< 5 ppm with high-res MS) | High (typically < 1% error with care) |
| Sensitivity | Very High (microgram to nanogram scale) | Moderate (milligram scale) |
| Expertise Required | High (instrument operation and data interpretation) | Moderate (requires good laboratory technique) |
| Cost | High (instrument purchase and maintenance) | Low (basic glassware and reagents) |
| Primary Use Case | Definitive identification, structural elucidation, purity analysis | Purity assessment, functional group confirmation, QC in resource-limited settings |
Safety and Handling Precautions
As a laboratory chemical, this compound requires careful handling to minimize risk.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[17][18]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17][19]
-
Handling: Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.[17] Avoid generating dust.[20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[3][20]
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical attention if irritation persists.[18][21] If inhaled, move to fresh air.[18]
Conclusion
The molecular weight of this compound is definitively established as 220.15 g/mol . This guide has detailed two robust and complementary methods for its experimental verification. Mass spectrometry offers unparalleled accuracy for absolute identification, while acid-base titration serves as a reliable and accessible method for confirming its equivalent weight and acidic nature. The application of these protocols, grounded in sound scientific principles, will enable researchers and developers to proceed with confidence in the quality and identity of this critical chemical intermediate.
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An In-Depth Technical Guide to the Safe Handling of 2-Methoxy-5-(trifluoromethyl)benzoic acid
Abstract: This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Methoxy-5-(trifluoromethyl)benzoic acid (CAS No. 4864-01-1). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data from safety data sheets and established laboratory practices. The core focus is on understanding the compound's hazard profile to implement robust risk mitigation strategies. This includes detailed protocols for handling, personal protective equipment (PPE) selection, emergency procedures, and proper storage and disposal, ensuring a safe laboratory environment.
Introduction
This compound is a fluorinated aromatic carboxylic acid derivative utilized in synthetic organic chemistry. Its structural motifs are relevant in medicinal chemistry and materials science, making it a valuable building block for novel compounds. However, the presence of the trifluoromethyl group and the carboxylic acid functionality necessitates a thorough understanding of its reactivity and potential hazards. This guide moves beyond mere compliance, aiming to instill a deep, causal understanding of why specific safety measures are critical. By grounding our procedures in the physicochemical properties of the compound, we empower scientists to not only follow protocols but also to make informed safety decisions in dynamic research environments.
Section 1: Compound Identification and Properties
A foundational element of safe handling is a clear understanding of the substance's physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions and inform appropriate handling and storage decisions.
| Property | Value | Source |
| CAS Number | 4864-01-1 | [1][2] |
| Molecular Formula | C₉H₇F₃O₃ | [1] |
| Molecular Weight | 220.15 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% | [4] |
| InChI Key | NAKZCKOHULJEID-UHFFFAOYSA-N | [2] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as hazardous. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The Globally Harmonized System (GHS) classification provides a clear and immediate understanding of the primary dangers.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |
(Data sourced from multiple safety data sheets for this compound and structurally similar analogues).[5][6][7]
Hazard Pictogram:
-
Skin Irritation (H315): Direct contact with the solid or its solutions can cause redness, itching, and inflammation. The acidic nature of the carboxylic acid group contributes to this irritant effect. Prolonged or repeated contact should be strictly avoided.[5][8]
-
Serious Eye Irritation (H319): This is a significant risk. The compound is a fine powder that can easily become airborne and contact the eyes, leading to severe irritation, pain, and potential damage if not promptly and thoroughly rinsed.[5][8]
-
Respiratory Irritation (H335): Inhalation of the dust can irritate the mucous membranes of the respiratory tract, causing coughing, shortness of breath, and inflammation.[5][9] The causality lies in the deposition of fine, acidic particles in the throat and lungs.
Section 3: Risk Assessment and Mitigation Workflow
A proactive approach to safety is paramount. Before any experiment involving this compound, a thorough risk assessment must be conducted. This process is not a mere checklist but a critical thinking exercise to anticipate and control potential hazards.
Caption: Workflow for conducting a risk assessment.
Section 4: Standard Operating Procedures for Safe Handling
Adherence to standardized procedures minimizes variability and risk. The following protocols are based on established best practices for handling solid chemical irritants.
Engineering Controls
The first line of defense is to remove the hazard at its source.
-
Primary Handling: All weighing and solution preparation must be conducted within a certified chemical fume hood to prevent inhalation of dust and contain any potential spills.[10]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[5][10]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to provide an effective barrier.
-
Eye Protection: Chemical safety goggles are mandatory.[9] A face shield should be worn over the goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for defects before use and removed using the proper technique to avoid contaminating the skin.[9] Contaminated gloves must be disposed of as chemical waste.[9]
-
Body Protection: A lab coat is required. For larger-scale operations, a chemically resistant apron may be advisable.[5]
-
Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[4]
Step-by-Step Handling Protocol
-
Preparation: Cordon off the work area in the fume hood. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers).
-
Don PPE: Put on all required PPE as specified in section 4.2.
-
Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid generating dust by using slow, deliberate movements.[11] Close the primary container immediately after dispensing.
-
Transfer & Dissolution: Place the weigh boat into the receiving flask. Carefully add the solvent, rinsing the weigh boat to ensure a complete quantitative transfer.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete, even if no direct contact is suspected.[5][8]
-
Decontamination: Clean the spatula and any other reusable equipment. Wipe down the work surface inside the fume hood.
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Caption: Decision tree for emergency response procedures.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms like coughing persist, seek medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[9][12] Seek medical advice if irritation develops or persists.[9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[13] Immediate medical attention is required.
-
Spills: For small spills, cover with an inert absorbent material (e.g., vermiculite or sand), sweep up carefully to avoid creating dust, and place in a sealed, labeled container for chemical waste disposal.[11] The area should then be decontaminated. For large spills, evacuate the area and contact the institution's emergency response team.
Section 6: Storage and Disposal
Proper storage and disposal are crucial for long-term safety and environmental protection.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[10][13] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[5][7]
-
Disposal: All waste material, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[12] Do not allow the material to enter drains or waterways.[9]
Conclusion
Working with this compound, like any laboratory chemical, demands a culture of safety built on knowledge and preparedness. By understanding its specific hazards—skin, eye, and respiratory irritation—and implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can effectively mitigate risks. The principles of risk assessment, emergency preparedness, and proper disposal are not merely procedural hurdles but integral components of sound scientific practice.
References
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National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from NIST. [Link]
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Australia Pacific LNG. (2016, May 26). Safety Data Sheet: 2-(Trifluoromethyl)benzoic acid. Retrieved from APLNG. [Link]
-
Chemical Safety. (n.d.). Chemical Label: this compound. Retrieved from Chemical Safety. [Link]
-
Fisher Scientific. (2024, March 1). Safety Data Sheet: 2-Methoxy-3-(trifluoromethyl)benzoic acid. Retrieved from Fisher Scientific. [Link]
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Cenmed Enterprises. (n.d.). Product Page: this compound. Retrieved from Cenmed Enterprises. [Link]
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Methodological & Application
Application Notes & Protocols: Mastering Amide Couplings with 2-Methoxy-5-(trifluoromethyl)benzoic Acid
Introduction: The Significance of a Fluorinated Building Block
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. 2-Methoxy-5-(trifluoromethyl)benzoic acid is a valuable building block that combines this powerful electron-withdrawing group with an electron-donating methoxy substituent, creating a unique electronic and steric environment.[1][2]
Amide bond formation is arguably the most critical and frequently utilized reaction in medicinal chemistry.[3][4] However, the successful coupling of electronically modified substrates like this compound is not always trivial. The strong electron-withdrawing nature of the -CF3 group increases the acidity of the carboxyl proton but can decrease the nucleophilicity of the corresponding carboxylate, posing a challenge for standard coupling protocols. This guide provides a comprehensive overview of the mechanistic principles, robust experimental protocols, and troubleshooting strategies necessary to successfully employ this versatile reagent in amide synthesis.
Mechanistic Underpinnings: Activating the Carboxyl Group
The conversion of a carboxylic acid and an amine into an amide is a condensation reaction that is kinetically slow and requires the activation of the carboxylic acid to form a highly electrophilic intermediate. This is the fundamental role of a coupling reagent. The choice of reagent dictates the nature of this activated intermediate and is critical for overcoming the reactivity challenges posed by electronically deficient acids or sterically hindered amines.[4][5]
Two predominant classes of coupling reagents are central to modern amide synthesis:
-
Carbodiimides (e.g., EDC): These reagents, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and side reactions. To mitigate this, nucleophilic additives such as 1-Hydroxybenzotriazole (HOBt) are almost always used. HOBt intercepts the O-acylisourea to form a more stable, yet still highly reactive, HOBt-active ester, which is then cleanly converted to the amide upon reaction with the amine.[3][5]
-
Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are derived from HOBt analogues (in this case, HOAt) and are among the most efficient coupling reagents available.[5][6] In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated and directly attacks HATU to form a highly reactive OAt-active ester, which rapidly couples with the amine to yield the desired product.[6][7] These reagents are particularly effective for challenging substrates, including electron-deficient acids and poorly nucleophilic amines.[5][8]
Experimental Protocols
The following protocols provide a starting point for the synthesis. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Anhydrous solvents are critical for success.
Protocol 1: High-Efficiency Coupling using HATU
This method is recommended for most applications, including couplings with less reactive anilines or sterically demanding amines. [4][5] Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 220.15 | 1.0 |
| Amine (e.g., Benzylamine) | 107.15 | 1.1 |
| HATU | 380.23 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | ~0.2 M |
Step-by-Step Procedure
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the carboxylic acid. Stir to dissolve.
-
Activation: Cool the mixture to 0 °C using an ice bath. Add DIPEA (2.5 eq) dropwise. Stir the mixture at 0 °C for 10-15 minutes. A color change may be observed as the active ester forms.
-
Amine Addition: Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This classic method is suitable for couplings with more nucleophilic amines, such as primary alkylamines. [3][5] Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 220.15 | 1.0 |
| Amine (e.g., Benzylamine) | 107.15 | 1.1 |
| EDC Hydrochloride | 191.70 | 1.2 |
| HOBt Hydrate | 153.14 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 |
| Anhydrous Dichloromethane (DCM) | - | ~0.2 M |
Step-by-Step Procedure
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolution: Add anhydrous DCM to achieve a concentration of approximately 0.2 M. Stir to dissolve all solids.
-
Base Addition: Add DIPEA (3.0 eq) to the mixture.
-
Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The water-soluble urea byproduct is largely removed during the aqueous work-up. Purify the crude product by flash column chromatography if necessary.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield | 1. Insufficient Activation: The chosen coupling reagent is not potent enough for the electron-deficient acid or weakly nucleophilic amine. [8] 2. Poor Amine Nucleophilicity: Electron-withdrawing groups on the amine significantly reduce its reactivity. 3. Steric Hindrance: Bulky groups near the reaction centers are impeding the approach of the reactants. | 1. Switch to a more powerful coupling reagent like HATU , HBTU , or T3P® . [4] 2. Increase the reaction temperature (e.g., to 40-50 °C) after amine addition. [9] 3. Switch to a more polar aprotic solvent like DMF or NMP. 4. For extremely difficult cases, consider converting the acid to an acyl fluoride using a reagent like BTFFH. [10] |
| Byproduct Formation | 1. N-acylurea: A common byproduct with EDC when the O-acylisourea intermediate rearranges instead of reacting with the amine or HOBt. [4] 2. Guanidinylation: The amine reacts with the uronium salt (HATU/HBTU) instead of the active ester. This occurs if the amine is present during pre-activation. | 1. Ensure HOBt or HOAt is used as an additive with EDC. The aqueous work-up helps remove the water-soluble urea byproduct. 2. Strictly follow the order of addition: Pre-activate the carboxylic acid with the uronium salt and base before adding the amine. |
| Difficult Purification | 1. Byproduct Co-elution: The desired amide has a similar polarity to a reaction byproduct (e.g., tetramethylurea from HATU). 2. Unreacted Starting Material: Incomplete conversion leads to purification challenges. | 1. For urea byproducts from EDC, perform a thorough aqueous wash. For byproducts from HATU/HBTU, washing with dilute acid (e.g., 1M HCl) can sometimes help by protonating basic impurities. 2. Drive the reaction to completion by using a slight excess of the amine and coupling reagent, or by extending the reaction time. |
Conclusion
This compound is a highly valuable synthon for introducing key structural motifs into advanced molecules. While its electronic properties present a moderate challenge for amidation, success is readily achievable through the rational selection of a suitable coupling strategy. For routine and challenging couplings alike, uronium-based reagents such as HATU offer a reliable and highly efficient path to the desired amides. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can effectively harness the full potential of this important chemical building block.
References
-
Thadke, S. A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]
-
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Ismail, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11494-11501. Available at: [Link]
-
Ismail, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606-631. Available at: [Link]
-
Struggling with amide coupling. (2022). Reddit. Retrieved from [Link]
-
This compound. (n.d.). J&K Scientific. Retrieved from [Link]
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The Strategic Utility of 2-Methoxy-5-(trifluoromethyl)benzoic Acid in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Introduction: The Significance of Fluorinated Building Blocks in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl group (-CF3), in particular, is a privileged moiety, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2] 2-Methoxy-5-(trifluoromethyl)benzoic acid stands as a key exemplar of a fluorinated building block, offering a synthetically versatile handle for the introduction of the valuable trifluoromethylphenyl motif into complex molecular architectures. While direct synthetic routes to blockbuster APIs from this compound are not as prevalently documented as its chloro-analogue, the principles of its application are well-represented by the synthesis of multi-kinase inhibitors such as Regorafenib. This document provides a detailed exploration of the synthetic utility of this class of building blocks, with a focus on the preparation of a key isocyanate intermediate and its subsequent elaboration into a representative API, Regorafenib.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in multi-step synthesis.
| Property | Value | Reference |
| CAS Number | 4864-01-1 | [3] |
| Molecular Formula | C₉H₇F₃O₃ | [3] |
| Molecular Weight | 220.15 g/mol | |
| Melting Point | 108-111 °C | |
| Boiling Point | 285 °C at 760 mmHg | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Insoluble in water |
Core Synthetic Transformation: From Benzoic Acid to Isocyanate
A pivotal transformation in the utilization of benzoic acid derivatives for the synthesis of many APIs, particularly those containing urea linkages, is the conversion of the carboxylic acid functionality to a highly reactive isocyanate group. The Curtius rearrangement provides a robust and versatile method for this conversion, proceeding through an acyl azide intermediate.[4][5]
Mechanistic Rationale: The Curtius Rearrangement
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[6] The reaction is believed to proceed via a concerted mechanism, where the migration of the R-group from the carbonyl carbon to the nitrogen occurs simultaneously with the expulsion of dinitrogen.[5] This concerted pathway ensures the retention of stereochemistry at the migrating center, a critical feature for the synthesis of chiral APIs.[4] The resulting isocyanate is a highly valuable intermediate, readily undergoing nucleophilic attack by amines, alcohols, and water to form ureas, carbamates, and amines, respectively.[4]
Experimental Protocol: One-Pot Curtius Rearrangement of a Substituted Benzoic Acid
This protocol describes a general, one-pot procedure for the conversion of a substituted benzoic acid to the corresponding isocyanate using diphenylphosphoryl azide (DPPA), which avoids the isolation of the potentially explosive acyl azide intermediate.[7]
Materials:
-
Substituted Benzoic Acid (e.g., 4-chloro-3-(trifluoromethyl)benzoic acid) (1 equivalent)
-
Triethylamine (Et₃N) (1.1 equivalents)
-
Diphenylphosphoryl azide (DPPA) (1.1 equivalents)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the substituted benzoic acid (1 equivalent) in anhydrous toluene.
-
To the stirred solution, add triethylamine (1.1 equivalents) at room temperature.
-
Carefully add diphenylphosphoryl azide (1.1 equivalents) to the reaction mixture. A mild exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the evolution of nitrogen gas and confirmed by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the acyl azide peak and appearance of the isocyanate peak at ~2270-2250 cm⁻¹).
-
Upon completion, the resulting solution of the in situ generated isocyanate in toluene can be cooled and used directly in the subsequent reaction step.
Causality Behind Experimental Choices:
-
DPPA: The use of DPPA allows for the in situ formation of the acyl azide from the carboxylic acid, thereby circumventing the need to isolate this potentially hazardous intermediate.[7]
-
Triethylamine: Acts as a base to deprotonate the carboxylic acid, forming the carboxylate anion which then reacts with DPPA.
-
Toluene: A high-boiling, inert solvent suitable for the thermal conditions required for the Curtius rearrangement.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the rearrangement to proceed at a practical rate.
Application in API Synthesis: The Preparation of Regorafenib
Regorafenib is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases, and is used in the treatment of various cancers.[8] Its synthesis provides an excellent case study for the application of a trifluoromethyl-substituted benzoic acid-derived building block. The key steps involve the formation of a urea linkage between 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Synthetic Workflow for Regorafenib
Caption: Impact of the trifluoromethyl group on API properties.
The strong electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functionalities and create favorable electronic interactions with the target protein. [1]Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life. [2]
Conclusion
This compound and its structural analogues are highly valuable building blocks in the synthesis of modern APIs. Their utility is exemplified by the synthesis of complex molecules like Regorafenib, where the trifluoromethylphenyl moiety plays a crucial role in the drug's efficacy. The conversion of the benzoic acid to a reactive isocyanate intermediate via methods such as the Curtius rearrangement is a key enabling transformation. A thorough understanding of the reaction mechanisms and the rationale behind the chosen experimental conditions is paramount for the successful and efficient synthesis of these important therapeutic agents.
References
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate. Retrieved January 7, 2026, from [Link]
-
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Reaction of an Isocyanate and a Carboxylic Acid in Dimethyl Sulfoxide. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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What Is The Detailed Mechanism Of Amide Bond Formation? (2025, August 11). Chemistry For Everyone. Retrieved January 7, 2026, from [Link]
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Mechanism reaction of carboxylic group with isocyanate, NCO, functional... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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The Hofmann and Curtius Rearrangements. (2017, September 19). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved January 7, 2026, from [Link]
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Advancing API Synthesis. (n.d.). Pharmaceutical Technology. Retrieved January 7, 2026, from [Link]
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Curtius Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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Preparation of amides using DCC. (n.d.). Khan Academy. Retrieved January 7, 2026, from [Link]
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Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed. Retrieved January 7, 2026, from [Link]
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The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of 2-Methoxy-5-(trifluoromethyl)benzoic Acid Derivatives
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For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed experimental protocols for the synthesis of amide and ester derivatives from 2-Methoxy-5-(trifluoromethyl)benzoic acid. This starting material is a valuable building block in medicinal chemistry, and its derivatives are of significant interest for the development of novel therapeutic agents. The protocols herein are designed to be robust and reproducible, offering guidance on reagent selection, reaction conditions, purification, and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic transformations.
Introduction
This compound is a versatile scaffold in organic synthesis, primarily utilized as an intermediate in the creation of more complex molecules.[1][2] The presence of both a methoxy and a trifluoromethyl group on the benzene ring significantly influences the electronic properties and lipophilicity of the resulting derivatives, making them attractive candidates for drug discovery programs. The trifluoromethyl group, in particular, can enhance metabolic stability and binding affinity. This guide details reliable methods for the synthesis of amide and ester derivatives, which are common moieties in biologically active compounds.
Synthesis of Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry.[3] The most common approach involves the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.[4][5]
Rationale for Reagent Selection
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[5] Therefore, "coupling reagents" are employed to activate the carboxylic acid.[6] Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To suppress side reactions and minimize racemization, especially with chiral amines, additives like 1-Hydroxybenzotriazole (HOBt) are often included. Phosphonium and aminium salts are also highly efficient coupling reagents that can lead to rapid reactions with minimal side products.[3]
Experimental Protocol: General Amide Coupling
This protocol describes a general procedure for the synthesis of an amide derivative using EDC and HOBt.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM.
-
Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
Expected Outcome:
Yields for this type of coupling reaction are typically in the range of 70-95%, depending on the specific amine used.
Synthesis of Ester Derivatives
Esterification is another fundamental transformation in organic synthesis. Common methods include Fischer esterification under acidic conditions and coupling reactions with alcohols.
Rationale for Reagent Selection
While Fischer-Speier esterification (refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst) is a classic method, it often requires harsh conditions and may not be suitable for sensitive substrates.[7] A milder and often more efficient alternative is to use a coupling agent, similar to amide synthesis, to activate the carboxylic acid. Alternatively, modified solid acid catalysts like Montmorillonite K10 can be employed for solvent-free esterification, offering advantages in terms of ease of workup and catalyst recyclability.[8]
Experimental Protocol: Steglich Esterification
This protocol utilizes DCC and a catalytic amount of 4-Dimethylaminopyridine (DMAP) for the esterification of this compound.
Materials:
-
This compound
-
Alcohol of choice (e.g., benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the alcohol (1.2 eq).
-
Dissolve the reactants in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Purification and Characterization
Purification is a critical step to obtain the desired derivative in high purity. Characterization is essential to confirm the structure and assess the purity of the synthesized compound.
Purification
Recrystallization and column chromatography are the most common purification techniques for these types of derivatives.[9][10] The choice of solvent for recrystallization is crucial and should be determined experimentally.[11] For column chromatography, a systematic evaluation of solvent systems using TLC is recommended to achieve optimal separation.
Characterization
The structure and purity of the synthesized derivatives should be confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule. ¹⁹F NMR can be particularly useful for compounds containing a trifluoromethyl group.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful formation of the desired product.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the amide C=O stretch (typically ~1650 cm⁻¹) or the ester C=O stretch (typically ~1735 cm⁻¹).
-
Melting Point: A sharp melting point range is indicative of a pure crystalline compound.[11]
Representative Data
The following table provides expected data for representative amide and ester derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (indicative) |
| N-benzyl-2-methoxy-5-(trifluoromethyl)benzamide | C₁₆H₁₄F₃NO₂ | 325.28 | δ 7.2-7.6 (m, Ar-H), 4.6 (d, CH₂), 3.9 (s, OCH₃) |
| Benzyl 2-methoxy-5-(trifluoromethyl)benzoate | C₁₆H₁₃F₃O₃ | 326.27 | δ 7.3-7.8 (m, Ar-H), 5.4 (s, CH₂), 3.9 (s, OCH₃) |
Visualizing the Workflow
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of amide and ester derivatives.
Analytical Workflow Diagram
Caption: Analytical workflow for purification and characterization.
References
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Application Notes & Protocols: 2-Methoxy-5-(trifluoromethyl)benzoic Acid as a Strategic Building Block in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract 2-Methoxy-5-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid that serves as a high-value building block in modern medicinal chemistry. The strategic placement of its functional groups—a carboxylic acid for versatile coupling, an ortho-methoxy group for modulating electronics and conformation, and a para-trifluoromethyl group for enhancing metabolic stability and potency—makes it a compelling scaffold for drug discovery.[1][2] This guide provides a comprehensive overview of the compound's properties, its rationale for use in drug design, and a detailed, field-proven protocol for its application in the synthesis of a model bioactive agent. The content is designed to equip researchers and drug development professionals with the technical insights and practical methodologies required to effectively leverage this compound in their synthetic programs.
Physicochemical Properties & Strategic Rationale
The utility of this compound stems from the synergistic interplay of its three key functional moieties. Understanding these contributions is crucial for its rational incorporation into a drug design strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇F₃O₃ | [3] |
| Molecular Weight | 220.15 g/mol | N/A |
| CAS Number | 4864-01-1 | [3] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥97% | N/A |
| Key Functional Groups | Carboxylic Acid, Methoxy Ether, Trifluoromethyl | [3] |
The Medicinal Chemistry Logic
The architecture of this molecule is not coincidental; it is a deliberate convergence of functionalities prized in drug development.
-
Trifluoromethyl (CF₃) Group : This moiety is a cornerstone of modern medicinal chemistry for several reasons. As a highly lipophilic and electron-withdrawing group, it can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[2] The C-F bond is considerably stronger than a C-H bond, rendering the group resistant to enzymatic degradation.[4] Furthermore, its steric bulk and electronic nature can lead to improved binding affinity and selectivity for biological targets.[2]
-
Benzoic Acid Moiety : The carboxylic acid serves as a versatile synthetic handle. It is readily converted into a wide array of functional groups, most commonly amides and esters, which are prevalent in marketed drugs. This allows for the straightforward coupling of the aromatic scaffold to other key fragments or pharmacophores.[5]
-
Ortho-Methoxy (OCH₃) Group : The methoxy group, positioned ortho to the carboxylic acid, exerts a significant electronic and steric influence. It is an electron-donating group that can modulate the reactivity of the aromatic ring and the pKa of the carboxylic acid. It can also serve as a hydrogen bond acceptor and enforce a specific conformation (torsional angle) of the carboxlic acid or its derivatives, which can be critical for precise docking into a target's binding pocket.
Caption: Key structural features and their medicinal chemistry roles.
Application Profile: Synthesis of a Model Bioactive Amide
A primary application of this building block is in the synthesis of complex amides, a motif central to countless therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and antivirals. Its structural elements are analogous to intermediates used in the synthesis of approved drugs like Pirtobrutinib, which utilizes the closely related 5-fluoro-2-methoxybenzoic acid as a key starting material.[6]
This section provides a representative workflow for the synthesis of a novel N-aryl benzamide, a common core in targeted therapies.
Caption: General synthetic workflow for amide synthesis.
Detailed Experimental Protocol
This protocol details the two-step synthesis of a model compound, N-(pyridin-4-yl)-2-methoxy-5-(trifluoromethyl)benzamide , from this compound.
Materials and Reagents
-
This compound (≥97%)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
-
4-Aminopyridine
-
Triethylamine (TEA) or Pyridine
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Step 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)benzoyl Chloride (Intermediate)
Causality: The carboxylic acid is not sufficiently reactive to form an amide bond directly under mild conditions. It must first be "activated" by converting it into a more reactive acyl chloride. Thionyl chloride is an effective and common reagent for this transformation, producing volatile byproducts (SO₂ and HCl) that are easily removed.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add this compound (2.20 g, 10 mmol).
-
Reagent Addition: Add anhydrous DCM (30 mL) to dissolve the solid. To this solution, add thionyl chloride (1.1 mL, 15 mmol, 1.5 eq) dropwise at room temperature. Add one drop of anhydrous DMF as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approx. 40°C) and stir for 2-3 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is fully consumed.
-
Work-up: Cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-Methoxy-5-(trifluoromethyl)benzoyl chloride (a pale yellow oil or solid) is typically used in the next step without further purification.
Step 2: Synthesis of N-(pyridin-4-yl)-2-methoxy-5-(trifluoromethyl)benzamide (Final Product)
Causality: The highly electrophilic acyl chloride readily reacts with the nucleophilic nitrogen of 4-aminopyridine to form a stable amide bond. A base like triethylamine is required to neutralize the HCl generated during the reaction, preventing the protonation of the amine starting material and driving the reaction to completion.
-
Setup: In a separate 250 mL round-bottom flask under an inert atmosphere, dissolve 4-aminopyridine (0.94 g, 10 mmol, 1.0 eq) and triethylamine (2.1 mL, 15 mmol, 1.5 eq) in anhydrous DCM (50 mL).
-
Reagent Addition: Cool the amine solution to 0°C using an ice bath. Dissolve the crude 2-Methoxy-5-(trifluoromethyl)benzoyl chloride from Step 1 in anhydrous DCM (20 mL) and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).
-
Work-up:
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate) to afford the pure product as a white solid.
Expected Data & Characterization
A successful synthesis should be validated by a suite of analytical techniques to confirm the structure and purity of the final compound.
Table 2: Representative Data for N-(pyridin-4-yl)-2-methoxy-5-(trifluoromethyl)benzamide
| Parameter | Expected Result | Method |
| Yield | 75-85% | Gravimetric |
| Purity | >98% | HPLC |
| Appearance | White crystalline solid | Visual |
| ¹H NMR | Peaks corresponding to aromatic protons, methoxy group, and amide N-H | ¹H NMR (400 MHz, DMSO-d₆) |
| Mass Spec (ESI+) | [M+H]⁺ at m/z ≈ 297.08 | LC-MS |
Broader Applications & Future Directions
While this guide focuses on amide synthesis, the versatility of this compound extends to other areas:
-
Ester Synthesis: It can be used as a precursor for synthesizing ester-containing molecules, which have applications as prodrugs or bioactive compounds in their own right.
-
Agrochemicals: Substituted benzoic acids are common in the development of herbicides and fungicides. The trifluoromethyl group, in particular, is a well-established pharmacophore in agrochemistry.[7]
-
Fragment-Based Drug Discovery (FBDD): As a well-defined and functionalized aromatic fragment, it can be used in FBDD screening campaigns to identify initial hits that bind to novel biological targets.
-
Inhibitors of Other Enzyme Classes: Derivatives of substituted benzoic acids have shown activity as inhibitors of cyclooxygenase (COX) enzymes and sirtuins, suggesting that this scaffold could be explored for developing novel anti-inflammatory or metabolic disease therapies.[8][9][10]
Safety Information
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautions: Handle in a well-ventilated fume hood. Avoid breathing dust/fumes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
References
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- Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis - Benchchem.
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- Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole.
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- 4864-01-1|this compound|BLD Pharm.
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI.
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- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
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Application Notes: Leveraging 2-Methoxy-5-(trifluoromethyl)benzoic Acid in the Synthesis of Advanced Agrochemicals
Abstract
This technical guide provides an in-depth exploration of 2-Methoxy-5-(trifluoromethyl)benzoic acid as a pivotal starting material in the synthesis of high-value agrochemical intermediates. We focus on a strategic, multi-step synthetic pathway to produce key precursors for strobilurin-class fungicides, exemplified by Trifloxystrobin. This document furnishes detailed, field-proven protocols, explains the causal chemistry behind experimental choices, and offers visual diagrams of the synthetic workflow. It is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors.
Introduction: The Strategic Importance of the Trifluoromethylphenyl Moiety
The development of modern agrochemicals is a science of precision, aiming to maximize efficacy while ensuring environmental compatibility. In this context, the incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (-CF3) group, is a cornerstone of contemporary molecular design. The -CF3 group is a powerful bioisostere for a methyl group but possesses profoundly different electronic properties. Its high electronegativity and metabolic stability can significantly enhance a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation by the target pest or crop.[1][2][3] These attributes often translate to increased potency, greater field persistence, and a more desirable safety profile.[4][5]
This compound is a valuable and versatile building block that contains this critical trifluoromethylphenyl scaffold.[6] While numerous synthetic routes exist for complex agrochemicals, leveraging this starting material provides a direct pathway to key intermediates. This guide details a proposed synthetic route from this benzoic acid derivative to a crucial precursor for the synthesis of Trifloxystrobin, a broad-spectrum, strobilurin-class fungicide.
Overview of the Synthetic Pathway
The overall strategy is to convert the carboxylic acid functionality of this compound into a ketone. This ketone, specifically 1-(3-trifluoromethylphenyl)ethanone, is a direct precursor to the 1-(3-trifluoromethyl-phenyl)-ethanone oxime intermediate used in the final coupling step to assemble Trifloxystrobin.[7][8]
The proposed pathway involves three primary stages:
-
Activation of the Carboxylic Acid: Conversion of the benzoic acid to a more reactive acyl chloride.
-
Carbon-Carbon Bond Formation: Introduction of a methyl group to form the desired acetophenone (ketone) structure.
-
Oximation: Conversion of the ketone to its corresponding oxime, the final key intermediate for Trifloxystrobin synthesis.
The methoxy group at the 2-position of the starting material is strategically removed during the synthesis, as the final key intermediate for Trifloxystrobin does not contain this substituent. This can be accomplished via a demethylation step.
Caption: Proposed synthetic workflow from the starting material to Trifloxystrobin.
Detailed Protocols and Scientific Rationale
Protocol 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride
Rationale: The carboxylic acid is insufficiently electrophilic to directly undergo reactions for C-C bond formation like Friedel-Crafts acylation. Conversion to the highly reactive acyl chloride is a standard and efficient activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
|---|---|---|---|---|
| This compound | 4864-01-1 | 220.15 g/mol | 22.0 g | 0.10 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | 18 mL (29.5 g) | 0.25 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 0.5 mL | Catalyst |
| Toluene (anhydrous) | 108-88-3 | 92.14 g/mol | 100 mL | Solvent |
Procedure:
-
Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is oven-dried to prevent hydrolysis of the acyl chloride.
-
Charge the flask with this compound (22.0 g, 0.10 mol) and anhydrous toluene (100 mL).
-
Add a catalytic amount of DMF (0.5 mL). Causality Note: DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate, which accelerates the conversion.
-
Slowly add thionyl chloride (18 mL, 0.25 mol) to the stirred suspension at room temperature. The addition is exothermic, and gas evolution (HCl, SO₂) will be observed.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Cool the mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 2-Methoxy-5-(trifluoromethyl)benzoyl chloride is a light-yellow oil or low-melting solid and is typically used in the next step without further purification.
Protocol 2: Synthesis of 1-(3-trifluoromethylphenyl)ethanone
Rationale: This step involves a Friedel-Crafts acylation reaction. The acyl chloride prepared in the previous step is reacted with a suitable methylating agent in the presence of a Lewis acid catalyst like AlCl₃. This reaction will also facilitate the demethylation of the methoxy group. Alternatively, a more modern approach using organometallic reagents could be employed. For this guide, we will focus on a classic and robust method.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
|---|---|---|---|---|
| Crude 2-Methoxy-5-(trifluoromethyl)benzoyl chloride | N/A | ~238.59 g/mol | ~0.10 mol | 0.10 |
| Aluminum chloride (AlCl₃), anhydrous | 7446-70-0 | 133.34 g/mol | 29.4 g | 0.22 |
| Acetyl chloride | 75-36-5 | 78.50 g/mol | 7.9 mL (8.7g) | 0.11 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | 200 mL | Solvent |
Procedure:
-
Set up a 500 mL three-neck flask, oven-dried and equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous aluminum chloride (29.4 g, 0.22 mol) in anhydrous DCM (150 mL) and cool the mixture to 0°C in an ice bath.
-
Dissolve the crude acyl chloride from Protocol 1 and acetyl chloride (7.9 mL, 0.11 mol) in 50 mL of anhydrous DCM and add this solution to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 5°C. Causality Note: Keeping the temperature low minimizes side reactions. The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen, increasing the electrophilicity of the acyl carbon for the intramolecular acylation and also facilitates the cleavage of the methyl-ether bond.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by slowly pouring it onto 200 g of crushed ice containing 20 mL of concentrated HCl. This hydrolyzes the aluminum complexes.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude 1-(3-trifluoromethylphenyl)ethanone. Purify by vacuum distillation or column chromatography if necessary.
Protocol 3: Synthesis of 1-(3-trifluoromethylphenyl)ethanone oxime
Rationale: This is the final transformation to the key intermediate. The ketone is condensed with hydroxylamine hydrochloride. A base, such as sodium acetate or pyridine, is used to neutralize the HCl salt and liberate free hydroxylamine, which then reacts with the carbonyl group to form the oxime.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
|---|---|---|---|---|
| 1-(3-trifluoromethylphenyl)ethanone | 349-76-8 | 188.15 g/mol | 18.8 g | 0.10 |
| Hydroxylamine hydrochloride (NH₂OH·HCl) | 5470-11-1 | 69.49 g/mol | 8.4 g | 0.12 |
| Sodium acetate (anhydrous) | 127-09-3 | 82.03 g/mol | 10.0 g | 0.12 |
| Ethanol | 64-17-5 | 46.07 g/mol | 150 mL | Solvent |
| Water | 7732-18-5 | 18.02 g/mol | 30 mL | Solvent |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-(3-trifluoromethylphenyl)ethanone (18.8 g, 0.10 mol) in ethanol (150 mL).
-
In a separate beaker, dissolve hydroxylamine hydrochloride (8.4 g, 0.12 mol) and sodium acetate (10.0 g, 0.12 mol) in water (30 mL) with gentle warming.
-
Add the aqueous hydroxylamine solution to the ethanolic ketone solution.
-
Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and reduce the volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 300 mL of cold water and stir. The oxime product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and air-dry. Recrystallization from an ethanol/water mixture can be performed for higher purity. The product is a mixture of (E) and (Z) isomers.
Caption: Simplified mechanism for the formation of an oxime from a ketone.
Conclusion
This compound serves as an exemplary starting material for accessing complex agrochemical structures. The synthetic sequence detailed herein provides a robust and logical pathway to 1-(3-trifluoromethylphenyl)ethanone oxime, a critical intermediate for the fungicide Trifloxystrobin.[8] The rationale behind each step—from carboxylic acid activation to the final oximation—is grounded in fundamental principles of organic chemistry, providing a reliable framework for researchers. The strategic incorporation of the trifluoromethylphenyl moiety, made accessible through precursors like the title compound, remains a highly effective strategy in the discovery and development of next-generation crop protection agents.
References
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- Agrochemical Innovation: The Role of Trifluoromethylated Intermedi
- Enhancing Agrochemicals: The Role of Trifluoromethyl Propiophenone. (2025). Google Search Result.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- "AN IMPROVED PROCESS FOR THE PREPARATION OF TRIFLOXYSTROBIN".
- This compound. MySkinRecipes.
- An improved process for the preparation of trifloxystrobin.
- "an improved process for the preparation of trifloxystrobin".
- A novel process for the preparation of trifloxystrobin.
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- 3. CN102992991A - Synthesis process for trifloxystrobin intermediate 2-methyl-alpha-carbonyl phenylacetic acid - Google Patents [patents.google.com]
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- 8. WO2017085747A2 - A novel process for the preparation of trifloxystrobin - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride
Introduction: The Strategic Importance of Acyl Chlorides in Medicinal Chemistry
The conversion of carboxylic acids to their corresponding acyl chlorides is a cornerstone transformation in organic synthesis, particularly within the realm of drug discovery and development. Acyl chlorides serve as highly reactive intermediates, readily undergoing nucleophilic acyl substitution to form a diverse array of functional groups, including esters, amides, and ketones. This reactivity makes them invaluable building blocks for the construction of complex molecular architectures found in many therapeutic agents.[1][2] The subject of this guide, 2-Methoxy-5-(trifluoromethyl)benzoic acid, is a valuable starting material, and its conversion to 2-Methoxy-5-(trifluoromethyl)benzoyl chloride unlocks its potential for incorporation into novel pharmaceutical candidates.[2][3] The electron-withdrawing nature of the trifluoromethyl group can enhance the metabolic stability and binding affinity of a drug molecule, making this a desirable moiety in medicinal chemistry.[2][4]
This document provides a comprehensive overview of the synthesis of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride, detailing the underlying chemical principles, offering field-proven experimental protocols, and emphasizing critical safety considerations.
Mechanistic Insights: The Chemistry of Acid Chloride Formation
The transformation of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl group of the carboxyl moiety with a chloride ion. This is typically achieved using a chlorinating agent. The two most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][5] While both achieve the desired transformation, they operate through distinct mechanisms, each with its own set of advantages and considerations.
Thionyl Chloride (SOCl₂): A Classic and Cost-Effective Reagent
Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides due to its effectiveness and the convenient nature of its byproducts.[6][7][8][9] The reaction proceeds through a nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride.[6][7] This is followed by a series of steps culminating in the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6][7][9] The evolution of these gases drives the reaction to completion.[6]
A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.[10][11][12] DMF reacts with the chlorinating agent to form the Vilsmeier reagent, an electrophilic iminium species, which then activates the carboxylic acid, facilitating the nucleophilic attack by the chloride ion.[10][12] However, it is important to be aware that the reaction of DMF with chlorinating agents can produce dimethylcarbamoyl chloride (DMCC), a potential carcinogen, as a byproduct.[13][14]
Mechanism with Thionyl Chloride
Caption: Reaction of carboxylic acid with thionyl chloride.
Oxalyl Chloride ((COCl)₂): A Milder and More Selective Alternative
Oxalyl chloride is another excellent reagent for preparing acyl chlorides, often favored for its milder reaction conditions and high selectivity.[10][15] The mechanism with oxalyl chloride also typically involves a catalytic amount of DMF to form the Vilsmeier reagent.[10][12] The carboxylic acid then reacts with this activated species to form a mixed anhydride intermediate.[16] Subsequent nucleophilic attack by a chloride ion leads to the formation of the desired acyl chloride and the gaseous byproducts carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl).[16][17] The decomposition of the intermediate into stable gaseous products makes this reaction thermodynamically favorable.[16][17] While more expensive than thionyl chloride, oxalyl chloride is often the reagent of choice for sensitive substrates due to its milder nature.[10][15]
Mechanism with Oxalyl Chloride
Caption: Catalytic cycle with oxalyl chloride and DMF.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the conversion of this compound to its acid chloride using both thionyl chloride and oxalyl chloride.
Protocol 1: Synthesis using Thionyl Chloride
This protocol is a robust and cost-effective method suitable for larger-scale synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 220.14 | 10.0 | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 20.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.1 | 0.01 |
| Anhydrous Dichloromethane (DCM) | - | - | - |
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (2.20 g, 10.0 mmol).
-
Solvent and Catalyst Addition: Add anhydrous dichloromethane (20 mL) to the flask, followed by the addition of a catalytic amount of N,N-dimethylformamide (1-2 drops, ~0.1 mmol).
-
Reagent Addition: Slowly add thionyl chloride (1.46 mL, 20.0 mmol) to the stirred suspension at room temperature. Caution: The reaction is exothermic and produces HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours.[18] The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by thin-layer chromatography (TLC) to observe the formation of the methyl ester, which will have a different Rf value than the starting carboxylic acid.[18]
-
Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. Note: It is crucial to remove all residual thionyl chloride, as it can interfere with subsequent reactions. This can be achieved by co-evaporation with an anhydrous solvent like toluene.[15] The resulting crude 2-Methoxy-5-(trifluoromethyl)benzoyl chloride is often used directly in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.[6][19][20]
Experimental Workflow (Thionyl Chloride)
Caption: Workflow for synthesis with thionyl chloride.
Protocol 2: Synthesis using Oxalyl Chloride
This protocol is ideal for smaller-scale reactions or when working with sensitive substrates that may not tolerate the harsher conditions of thionyl chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 220.14 | 5.0 | 1.0 |
| Oxalyl chloride ((COCl)₂) | 126.93 | 7.5 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 | 0.01 |
| Anhydrous Dichloromethane (DCM) | - | - | - |
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.10 g, 5.0 mmol).
-
Solvent and Catalyst Addition: Add anhydrous dichloromethane (15 mL) to the flask, followed by the addition of a catalytic amount of N,N-dimethylformamide (1 drop, ~0.05 mmol).
-
Reagent Addition: Cool the stirred suspension to 0 °C using an ice bath. Slowly add oxalyl chloride (0.64 mL, 7.5 mmol) dropwise. Caution: Gas evolution (CO, CO₂, HCl) will be observed. This step must be performed in a well-ventilated fume hood.[21]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC as described in Protocol 1.
-
Workup and Isolation: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 2-Methoxy-5-(trifluoromethyl)benzoyl chloride can typically be used without further purification.
Safety and Handling: A Critical Imperative
Both thionyl chloride and oxalyl chloride are highly corrosive, toxic, and moisture-sensitive reagents that must be handled with extreme care in a well-ventilated chemical fume hood.[22][23][24][25][26]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][22][25]
-
Moisture Sensitivity: Both reagents react violently with water, releasing toxic gases (HCl, SO₂).[22][23][24][25] All glassware must be thoroughly dried, and anhydrous solvents should be used.
-
Inhalation Hazard: The vapors of both reagents and their byproducts are highly corrosive to the respiratory tract.[23][25] Avoid inhalation at all costs.
-
Skin and Eye Contact: These chemicals cause severe burns upon contact with skin and eyes.[22][23][25] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[22][24]
-
Waste Disposal: Quench any residual reagent carefully with a suitable alcohol (e.g., isopropanol) in a separate flask before disposal according to institutional guidelines.
Purification and Characterization
While the crude acyl chloride is often of sufficient purity for subsequent reactions, purification can be achieved by vacuum distillation.[19][20] It is important to note that acyl chlorides are generally unstable and can hydrolyze upon exposure to atmospheric moisture.[4][15] Therefore, they are typically used immediately after preparation.
Characterization of the product can be performed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: The formation of the acyl chloride can be confirmed by the appearance of a strong carbonyl (C=O) stretching band at approximately 1780-1815 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity and confirm the molecular weight of the product.
Conclusion
The synthesis of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride from its corresponding carboxylic acid is a fundamental and enabling transformation for researchers in medicinal chemistry and drug development. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and stringent safety precautions outlined in this guide, scientists can reliably and safely produce this valuable synthetic intermediate. The choice between thionyl chloride and oxalyl chloride will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and cost considerations.
References
- Pearson Education, Inc. (n.d.). Propose a mechanism for the reaction of benzoic acid with oxalyl...
- NileRed. (2017, June 17). Making benzoyl chloride [Video]. YouTube.
- Wikipedia. (2024, May 27). Acyl chloride. In Wikipedia.
- Filo. (2025, April 1). Propose a mechanism for the reaction of benzoic acid with oxalyl chloride.
- Chen, Z., et al. (2012). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Journal of the Chemical Society of Pakistan, 34(4).
- Allen, G. (n.d.). Benzoic acid with - SOCl2 - to give.
- askIITians. (2025, July 20).
- ChemBK. (2024, April 9). 2-METHOXY-5-(TRIFLUOROMETHOXY)BENZOIC ACID.
- BenchChem. (2025). Application Notes and Protocols for the Conversion of Carboxylic Acids to Acyl Chlorides using N,N-dimethylformamide Hydrochlori.
- ChemicalBook. (2025, July 16). This compound | 4864-01-1.
- Chemistry - simple and easy. (2023, February 21). Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid [Video]. YouTube.
- ECHEMI. (n.d.). How to purify the acid acyl chloride and ester?
- ChemicalBook. (n.d.). 2-METHOXY-5-(TRIFLUOROMETHOXY)BENZOIC ACID CAS.
- Chegg. (2022, November 28). Solved Thionyl chloride (SOCl2) is one of the common.
- Fisher Scientific. (2009, September 21).
- ResearchGate. (2018, August 22). How to synthesis acid convert into acidchloride ?
- PubChem. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.
- J&K Scientific. (n.d.). This compound | 4864-01-1.
- Sigma-Aldrich. (2025, November 6).
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
- Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
- CAMEO Chemicals - NOAA. (n.d.). THIONYL CHLORIDE.
- Sigma-Aldrich. (2013, March 19).
- American Chemical Society. (n.d.).
- Organic Syntheses. (n.d.).
- Wikipedia. (2024, May 27). Oxalyl chloride. In Wikipedia.
- NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY.
- ResearchGate. (n.d.). Proposed mechanism for the production of acid chlorides using oxalyl...
- Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides).
- LookChem. (n.d.).
- BenchChem. (n.d.). Application of 2-(Trifluoromethyl)
- Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
- AOBChem USA. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzoyl chloride.
- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
- Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
- ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?
- Sigma-Aldrich. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzoyl chloride | 64507-07-9.
- Cenmed Enterprises. (n.d.). This compound (C007B-529074).
- BenchChem. (n.d.). Hydrolysis of 2-(Trifluoromethyl)benzoyl chloride as a side reaction.
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Application Notes and Protocols: 2-Methoxy-5-(trifluoromethyl)benzoic Acid as a Novel Linker for Solid-Phase Synthesis
Introduction: The Strategic Role of Linkers in Solid-Phase Synthesis
Solid-phase organic synthesis (SPOS) has revolutionized the landscape of drug discovery and materials science, enabling the rapid and efficient construction of vast chemical libraries.[1][2] The success of this methodology hinges on the judicious selection of a solid support and a cleavable linker, which tethers the nascent molecule to the insoluble resin during the synthetic sequence.[3] The linker's chemical nature is paramount, as it must remain stable throughout the various reaction conditions employed and then be selectively cleaved to release the final product in high yield and purity.[4]
This document introduces 2-Methoxy-5-(trifluoromethyl)benzoic acid as a novel, electronically tunable linker for solid-phase synthesis. The unique substitution pattern of this aromatic acid—featuring an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group—suggests its utility in creating a linker with tailored acid lability, offering a distinct advantage in the synthesis of sensitive molecular entities.
Chemical Rationale and Mechanistic Insight
The stability of the bond connecting the synthesized molecule to the linker, and consequently the conditions required for its cleavage, are dictated by the electronic properties of the linker itself. In the case of this compound, the trifluoromethyl group's strong electron-withdrawing nature is anticipated to enhance the acidity of the carboxylic acid, facilitating its initial coupling to a resin. More importantly, when the molecule is attached via an ester linkage to the benzoic acid, the trifluoromethyl group will destabilize the carbocation intermediate formed during acid-mediated cleavage, thereby necessitating stronger acidic conditions for product release compared to linkers with electron-donating substituents. Conversely, the methoxy group provides a degree of electronic balance. This electronic interplay allows for fine-tuning of the cleavage conditions, potentially offering orthogonality to other acid-labile protecting groups.
Experimental Protocols
The following protocols are designed to serve as a robust starting point for the utilization of this compound in solid-phase synthesis.
Protocol 1: Immobilization of this compound onto Hydroxymethyl-Functionalized Resin
This protocol details the attachment of the linker to a standard hydroxymethyl resin, such as Wang resin, to generate a custom solid support.
Materials:
-
Hydroxymethyl-functionalized polystyrene resin (e.g., Wang resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: In a solid-phase synthesis vessel, swell the hydroxymethyl resin (1.0 eq) in anhydrous DMF for 1 hour.
-
Activation and Coupling: In a separate vial, dissolve this compound (3.0 eq) and DMAP (0.1 eq) in anhydrous DMF. Add DIC (3.0 eq) to this solution and allow it to pre-activate for 10 minutes.
-
Immobilization: Add the activated linker solution to the swelled resin. Agitate the mixture at room temperature for 12-18 hours.
-
Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Loading Determination: The loading of the resin can be determined using standard methods, such as the spectrophotometric analysis of the Fmoc-adduct after attachment and subsequent deprotection of an Fmoc-amino acid.
Protocol 2: Solid-Phase Synthesis of a Model Peptide
This protocol outlines the synthesis of a short peptide on the newly prepared resin to demonstrate the linker's stability and utility.
Materials:
-
2-Methoxy-5-(trifluoromethyl)benzoyl resin
-
Fmoc-protected amino acids
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
-
N,N-Diisopropylethylamine (DIEA)
-
20% (v/v) Piperidine in DMF
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Workflow for Peptide Elongation:
Caption: Automated solid-phase peptide synthesis cycle.
Procedure:
-
Resin Preparation: Swell the 2-Methoxy-5-(trifluoromethyl)benzoyl resin in DMF for 30 minutes.
-
First Amino Acid Attachment:
-
Pre-activate the first Fmoc-protected amino acid (3.0 eq) with COMU (3.0 eq) and DIEA (6.0 eq) in DMF for 5 minutes.[5]
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation (per cycle):
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.[4]
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling: Pre-activate the next Fmoc-amino acid (3.0 eq) with COMU (3.0 eq) and DIEA (6.0 eq) in DMF. Add to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Steps: After the final coupling, perform a terminal Fmoc deprotection and wash the resin as described above. Dry the peptide-resin under vacuum.
Protocol 3: Cleavage of the Synthesized Molecule from the Resin
The cleavage conditions are critical and should be optimized based on the stability of the synthesized molecule. The electron-withdrawing trifluoromethyl group suggests that a moderately strong acidic cocktail will be required.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. Monitor the cleavage progress by taking small aliquots and analyzing by HPLC.
-
Product Precipitation: Filter the cleavage solution into a centrifuge tube containing cold diethyl ether to precipitate the crude product.
-
Isolation and Purification: Centrifuge the mixture, decant the ether, and wash the pellet with cold ether. Dry the crude product under vacuum. The product can then be purified by preparative HPLC.
Data Presentation and Comparison
The following table provides a hypothetical comparison of the proposed linker with established linkers, highlighting the anticipated properties based on its chemical structure.
| Linker Type | Cleavage Conditions | Key Features |
| Wang | 50-95% TFA in DCM | Standard, acid-labile linker for carboxylic acids. |
| 2-Chlorotrityl | 1-5% TFA in DCM | Highly acid-labile, allows for the synthesis of protected fragments.[1] |
| Rink Amide | 95% TFA | For the synthesis of peptide amides.[6] |
| 2-Methoxy-5-(trifluoromethyl)benzoyl (Proposed) | 20-50% TFA in DCM (estimated) | Moderately acid-labile, potentially orthogonal to highly sensitive protecting groups. |
Troubleshooting and Optimization
-
Incomplete Coupling: If coupling is inefficient, extend the reaction time or use a more potent activating agent like HATU.[5]
-
Low Cleavage Yield: If the cleavage yield is low, increase the concentration of TFA or the reaction time. Conversely, for sensitive molecules, the TFA concentration can be titrated downwards to find the optimal balance between cleavage efficiency and product degradation.
-
Side Product Formation: The inclusion of scavengers like TIS is crucial to prevent side reactions with sensitive amino acid residues during cleavage.[7]
Conclusion
This compound presents a promising scaffold for a new class of cleavable linkers in solid-phase synthesis. Its unique electronic properties offer the potential for tunable lability, providing chemists with a valuable tool for the synthesis of complex and sensitive molecules. The protocols provided herein offer a comprehensive starting point for the exploration of this novel linker in both academic and industrial research settings.
References
- Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Marei, N., et al. (2022). Heterocycles as Peptide-Based Cleavable Linkers. UR Scholarship Repository.
- Jadhav, P.D., et al. (2023). Combinatorial Chemistry with Solid Phase Synthesis: An Outline.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
- de la Torre, B.G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
- Palomo, J.M. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances.
- Warwick, T.C., et al. (2004). Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase 19F NMR spectroscopy. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Application Notes and Protocols: 2-(Chloromethyl)benzoic Acid in Solid-Phase Organic Synthesis.
- Biosynth. (2025). 2-Amino-5-(trifluoromethyl)benzoic acid.
- Hood, C.A., et al. (2011).
- Advanced ChemTech. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Johnson, T., et al. (1993). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. International Journal of Peptide and Protein Research.
- James, I.W. (1999). Linkers for solid phase organic synthesis. Tetrahedron.
- Thoma, B. (2025). Prebiotic Peptide Synthesis with Dr. Benji Thoma. YouTube.
- Hood, C.A., et al. (2011).
- Fujino, M., et al. (1981). 4-Methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr):a new amino protecting group in peptide synthesis.
- Prystowsky, M.B., et al. (1981). Solid-phase peptide synthesis under continuous-flow conditions.
Sources
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- 2. Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Protecting Group Strategies of 2-Methoxy-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and agrochemical development, the judicious use of protecting groups is paramount. These temporary modifications of reactive functional groups prevent undesired side reactions and enable the selective transformation of other parts of a molecule.[1] 2-Methoxy-5-(trifluoromethyl)benzoic acid is a valuable building block, incorporating a carboxylic acid, a methoxy ether, and a trifluoromethyl group, each with distinct reactivities. The strongly electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the carboxylic acid, which can influence reaction kinetics and necessitate carefully chosen protecting group strategies.[2]
This guide provides a detailed exploration of protecting group strategies for the carboxylic acid moiety of this compound. It offers practical, field-proven insights into the selection, installation, and removal of common protecting groups, emphasizing the principles of orthogonality and chemoselectivity. The protocols provided are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot their synthetic routes effectively.
I. Strategic Considerations for Protecting Group Selection
The choice of a suitable protecting group for the carboxylic acid of this compound hinges on the planned subsequent synthetic transformations. Key considerations include the stability of the protecting group to various reaction conditions (acidic, basic, oxidative, reductive) and the orthogonality of its deprotection, meaning its removal can be achieved without affecting other functional groups in the molecule.[1][3]
The primary functional group requiring protection in this compound is the carboxylic acid. The methoxy group is generally stable to many conditions but can be susceptible to cleavage under harsh acidic conditions.[4] The trifluoromethyl group is highly stable.
This guide will focus on two of the most versatile and commonly employed protecting groups for carboxylic acids: the methyl ester and the benzyl ester .
II. Methyl Ester Protection
The methyl ester is a simple and robust protecting group for carboxylic acids. Its installation is typically straightforward, and its removal is well-established.
A. Protection Protocol: Fischer Esterification
The most common method for the formation of methyl esters from carboxylic acids is the Fischer esterification, an acid-catalyzed reaction with methanol.[5][6][7][8][9]
Reaction:
Figure 1: Fischer esterification of this compound.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl ester.
-
Purify the product by flash column chromatography on silica gel if necessary.
B. Deprotection Protocol: Base-Catalyzed Hydrolysis (Saponification)
The methyl ester is readily cleaved by hydrolysis under basic conditions to regenerate the carboxylic acid.[10][11]
Reaction:
Figure 2: Base-catalyzed hydrolysis of methyl 2-methoxy-5-(trifluoromethyl)benzoate.
Materials:
-
Methyl 2-methoxy-5-(trifluoromethyl)benzoate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water
-
Tetrahydrofuran (THF) or Methanol
-
Hydrochloric acid (HCl, e.g., 1 M or 2 M)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add an excess of sodium hydroxide or lithium hydroxide (e.g., 2-3 eq).
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) to expedite the reaction. Monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully acidify the mixture with hydrochloric acid until the pH is acidic (pH ~2-3). A precipitate of the carboxylic acid may form.
-
Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.
III. Benzyl Ester Protection
The benzyl ester is another widely used protecting group for carboxylic acids. A key advantage is its removal under neutral conditions via catalytic hydrogenolysis, which is orthogonal to many acid- and base-labile protecting groups.[3]
A. Protection Protocol: Benzylation
Reaction:
Figure 3: Benzylation of this compound.
Materials:
-
This compound
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or acetone, add a base such as potassium carbonate (1.5-2.0 eq) or cesium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 4-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude benzyl ester by flash column chromatography if necessary.
B. Deprotection Protocol: Catalytic Hydrogenolysis
The benzyl group is efficiently removed by catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas or a hydrogen transfer reagent.[12][13]
Reaction:
Figure 4: Catalytic hydrogenolysis of benzyl 2-methoxy-5-(trifluoromethyl)benzoate.
Materials:
-
Benzyl 2-methoxy-5-(trifluoromethyl)benzoate
-
Palladium on carbon (Pd/C, 5% or 10%)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂) or Ammonium formate
-
Celite®
Procedure:
-
Dissolve the benzyl ester (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Carefully add a catalytic amount of Pd/C (e.g., 5-10 mol%).
-
Method A: Hydrogen Gas: Place the reaction flask under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Method B: Transfer Hydrogenation: If using ammonium formate, add it in excess (3-5 eq) to the reaction mixture and heat to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
IV. Orthogonal Protecting Group Strategies
In more complex syntheses, where multiple protecting groups are present, an orthogonal strategy is essential. This allows for the selective removal of one protecting group in the presence of others.[1][2][3][14]
A methyl ester and a benzyl ester can be used orthogonally. For instance, if a molecule contains both a methyl ester and a benzyl ester, the benzyl ester can be selectively removed by hydrogenolysis, leaving the methyl ester intact. Conversely, the methyl ester can be selectively hydrolyzed under basic conditions, while the benzyl ester remains.
Example of Orthogonal Deprotection:
Figure 5: Orthogonal deprotection of methyl and benzyl esters.
V. Summary and Comparison of Protecting Groups
| Protecting Group | Protection Method | Deprotection Method(s) | Stability | Orthogonality Considerations |
| Methyl Ester | Fischer Esterification (H⁺, MeOH) | Saponification (NaOH or LiOH, H₂O) | Stable to acidic conditions (mild), hydrogenolysis, and many oxidizing/reducing agents. | Can be cleaved in the presence of benzyl esters. |
| Benzyl Ester | Benzylation (BnBr, base) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions (mild). | Can be cleaved in the presence of methyl esters and many other acid/base labile groups. |
VI. Conclusion
The selection and application of protecting groups for this compound are critical for the successful execution of complex synthetic routes. Methyl and benzyl esters offer robust and versatile options for the protection of the carboxylic acid functionality. By understanding the principles of their installation, removal, and orthogonality, researchers can strategically design synthetic pathways that are both efficient and high-yielding. The detailed protocols provided in these application notes serve as a practical guide for laboratory implementation, empowering scientists to navigate the challenges of modern organic synthesis.
References
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
- Yagupolskii, L. M.; Il'chenko, A. Y.; Kondratenko, N. V. The Influence of Fluorine-Containing Substituents on the Properties of Organic Compounds. Usp. Khim.1974, 43 (1), 64–94.
- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.
- Olah, G. A.; Prakash, G. K. S.; Molnar, A.; Sommer, J. Superacid Chemistry, 2nd ed.; John Wiley & Sons: Hoboken, NJ, 2009.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
- Baran, P. S.; Maimone, T. J.; Richter, J. M. Total Synthesis of Marine Natural Products: A Personal Perspective. J. Am. Chem. Soc.2007, 129 (35), 10578–10593.
- Nicolaou, K. C.; Sorensen, E. J.
- Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2013.
- Kroutil, W.; Mang, H.; Edegger, K.; Faber, K. Biocatalytic Cleavage of Aryl Methyl Ethers: A Mild and Selective Method for Deprotection. Adv. Synth.
-
PubChem. This compound. [Link]
- Rylander, P. N. Catalytic Hydrogenation in Organic Syntheses; Academic Press: New York, 1979.
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Benzyl Ester. Organic Chemistry Portal. [Link]
-
Methyl Ester. Organic Chemistry Portal. [Link]
-
Hydrogenolysis. Organic Chemistry Portal. [Link]
-
Saponification. Organic Chemistry Portal. [Link]
-
Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Orthogonal Protection. IUPAC Gold Book. [Link]
-
Operachem. Fischer Esterification-Typical Procedures. [Link]
-
Wikipedia. Protecting group. [Link]
-
Fiveable. Orthogonal Protection Definition. [Link]
-
ChemRxiv. Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. [Link]
-
ResearchGate. An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
ResearchGate. Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. [Link]
- Kocienski, P. J. Protecting Groups. Thieme, 1994.
-
YouTube. Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). [Link]
-
YouTube. Organic Mechanism Fischer Esterification 004. [Link]
-
PubMed. N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone. [Link]
-
Iowa State University Digital Repository. Catalysis Science & Technology. [Link]
-
DSpace@MIT. 5.310 F17 Experiment 5: Fischer Esterification. [Link]
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Catalytic Applications of 2-Methoxy-5-(trifluoromethyl)benzoic Acid: A Guide for Researchers
Introduction: Unlocking Synthetic Potential through Directed C-H Functionalization
In the landscape of modern organic synthesis, the strategic functionalization of carbon-hydrogen (C-H) bonds has emerged as a paramount tool for efficient and atom-economical molecular construction. This guide delves into the catalytic applications of 2-Methoxy-5-(trifluoromethyl)benzoic acid, a versatile building block particularly amenable to transition metal-catalyzed C-H activation. The inherent electronic properties of this molecule—a moderately activating, ortho-directing methoxy group and a strongly electron-withdrawing trifluoromethyl group—present a unique electronic environment that can be harnessed for selective transformations.
This document serves as a comprehensive resource for researchers in medicinal chemistry, agrochemical synthesis, and materials science. We will explore the utility of this compound as a substrate in rhodium-catalyzed C-H functionalization and annulation reactions, providing not just protocols, but also the underlying scientific principles that govern these transformations. The carboxylic acid moiety is a well-established directing group in transition metal catalysis, enabling the selective functionalization of the otherwise inert C-H bond at the ortho position.[1]
The focus of these application notes will be on a robust and high-value transformation: the rhodium(III)-catalyzed intramolecular annulation with alkynes to generate highly substituted isocoumarin derivatives.[2][3] Isocoumarins are privileged heterocyclic motifs found in numerous biologically active natural products and pharmaceutical agents. This catalytic approach offers a direct and efficient route to these complex scaffolds from readily available starting materials.
Section 1: The Strategic Advantage of this compound in Catalysis
The unique substitution pattern of this compound makes it an intriguing substrate for directed C-H activation. The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the aromatic ring.
-
The Directing Group: The carboxylic acid function serves as an effective directing group, forming a stable five-membered cyclometalated intermediate with the rhodium catalyst. This pre-coordination brings the catalyst in close proximity to the C-H bond at the C(3) position, facilitating its cleavage.
-
Electronic Effects: The methoxy group at the C(2) position is an ortho-para directing group that electronically activates the aromatic ring towards electrophilic attack, which is a key step in many C-H activation mechanisms. Conversely, the trifluoromethyl group at the C(5) position is a strong deactivating meta-directing group. This electronic push-pull system can influence the reactivity and stability of the organometallic intermediates in the catalytic cycle.
Physicochemical Properties
A thorough understanding of the substrate's properties is crucial for reaction optimization.
| Property | Value | Source |
| CAS Number | 4864-01-1 | [4] |
| Molecular Formula | C₉H₇F₃O₃ | [4] |
| Molecular Weight | 220.15 g/mol | [4] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | 108-111 °C | [4] |
| Boiling Point | 285 °C at 760 mmHg | [4] |
Section 2: Rhodium(III)-Catalyzed [4+2] Annulation with Alkynes
This section provides a detailed protocol for the synthesis of trifluoromethyl- and methoxy-substituted isocoumarins via a rhodium(III)-catalyzed C-H activation and annulation cascade. This reaction is highly valuable for the rapid construction of complex heterocyclic frameworks.[2][3][5]
Reaction Principle and Workflow
The overall transformation involves the reaction of this compound with an alkyne in the presence of a rhodium(III) catalyst and a copper(II) oxidant. The carboxylic acid directs the ortho-C-H activation, followed by alkyne insertion and reductive elimination to furnish the isocoumarin product.
Sources
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- 2. Rhodium(III)-Catalyzed Intramolecular Annulations of Acrylic and Benzoic Acids to Alkynes | Semantic Scholar [semanticscholar.org]
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- 4. This compound [myskinrecipes.com]
- 5. Electrochemically enabled rhodium-catalyzed [4 + 2] annulations of arenes with alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic One-Pot Synthesis of Dihydroquinazoline Scaffolds from 2-Methoxy-5-(trifluoromethyl)benzoic Acid
Introduction: The Strategic Importance of Fluorinated Building Blocks
In contemporary medicinal chemistry and drug development, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. The trifluoromethyl group, in particular, can significantly improve metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] 2-Methoxy-5-(trifluoromethyl)benzoic acid is a key building block that possesses this valuable functional group, making it a crucial intermediate in the synthesis of complex organic compounds for the pharmaceutical and agrochemical industries.[3] This application note details a robust synthetic pathway that leverages this compound as a precursor for the one-pot synthesis of dihydroquinazoline derivatives, a class of heterocyclic compounds with significant therapeutic potential.
Rationale for Multi-Step Approach and the Power of One-Pot Cyclization
While a direct one-pot reaction from a carboxylic acid to a complex heterocyclic system is the ultimate goal for process efficiency, the activation of the carboxylic acid moiety often necessitates a multi-step approach to ensure high yields and purity. In the synthesis of dihydroquinazolines, the conversion of this compound to a more reactive intermediate, such as an isocyanate, is a critical first step. This activated intermediate can then participate in a highly efficient, one-pot, multi-component reaction to construct the desired heterocyclic core. This strategy combines the practicality of a multi-step synthesis with the elegance and efficiency of a one-pot cyclization.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-stage process. The first stage is the conversion of this compound to the corresponding isocyanate. The second stage is a one-pot, multi-component reaction involving the isocyanate, an aniline derivative, and an acrylate to yield the final dihydroquinazoline product.
Caption: Overall synthetic workflow from the starting benzoic acid to the final dihydroquinazoline derivative.
Experimental Protocols
Stage 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)phenyl isocyanate
This initial step activates the carboxylic acid for subsequent reactions. A common method for this transformation is the Curtius rearrangement, which proceeds through an acyl azide intermediate.
Protocol:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a suitable solvent such as toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Acyl Azide Formation: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. Dissolve the resulting acid chloride in acetone. In a separate flask, dissolve sodium azide (1.5 eq) in water and cool to 0°C. Add the acetone solution of the acid chloride dropwise to the sodium azide solution while maintaining the temperature at 0°C. Stir for 1-2 hours.
-
Curtius Rearrangement: After the formation of the acyl azide, extract the product with a suitable organic solvent (e.g., toluene). Heat the organic extract to reflux. The acyl azide will undergo rearrangement to the isocyanate. The progress of the reaction can be monitored by the disappearance of the azide peak in the IR spectrum.
-
Purification: Once the rearrangement is complete, the solvent can be removed under reduced pressure to yield the crude 2-Methoxy-5-(trifluoromethyl)phenyl isocyanate, which can be purified by distillation or used directly in the next step.
Stage 2: One-Pot Synthesis of Dihydroquinazoline Derivative
This stage involves a multi-component reaction to form the dihydroquinazoline scaffold. The following protocol is adapted from a patented procedure.[3]
Materials and Reagents:
| Reagent | Molecular Weight | Moles (eq) | Amount |
| 2-Methoxy-5-(trifluoromethyl)phenyl isocyanate | 217.14 g/mol | 1.0 | 274.3 g |
| 2-Bromo-6-fluoroaniline | 190.02 g/mol | 0.8 | 200 g |
| Acetonitrile | - | - | 1 L |
| N-(2-Bromo-6-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea | 407.16 g/mol | - | (Intermediate) |
| Isobutyronitrile | - | - | 1.2 L |
| Triethylamine | 101.19 g/mol | 1.5 | 210 mL |
| Bis(acetonitrile)dichloropalladium(II) | 259.44 g/mol | 0.02 | 7.5 g |
| Tris(o-tolyl)phosphine | 304.37 g/mol | 0.04 | 18.0 g |
| Methyl acrylate | 86.09 g/mol | 1.5 | 210 mL |
Protocol:
-
Urea Formation: Dissolve 2-Methoxy-5-(trifluoromethyl)phenyl isocyanate (274.3 g) in acetonitrile (1 L) in a suitable reaction vessel. Add 2-bromo-6-fluoroaniline (200 g) to the solution. Heat the mixture to reflux (approximately 85°C) and stir for 38 hours.[3]
-
Work-up of Urea: Concentrate the reaction mixture in vacuo at 40°C. The resulting solid, N-(2-bromo-6-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea, can be filtered, washed with cold acetonitrile, and dried.[3]
-
One-Pot Cyclization: In a new reaction vessel under a nitrogen atmosphere, suspend the dried urea (300 g) in isobutyronitrile (1.2 L).[3]
-
Addition of Reagents: To this suspension, add triethylamine (210 mL), bis(acetonitrile)dichloropalladium(II) (7.5 g), tris(o-tolyl)phosphine (18.0 g), and methyl acrylate (210 mL) in sequence.[3]
-
Reaction: Stir the resulting suspension under reflux (approximately 102°C) for 16 hours.[3]
-
Work-up and Isolation: Cool the reaction to room temperature and add water (1.2 L). Stir the mixture for 1 hour. Filter the solid product, wash with a 1:1 mixture of water/methanol (300 mL) and then with acetonitrile (100 mL). Dry the product to obtain the desired dihydroquinazoline derivative.[3]
Caption: Step-by-step workflow for the one-pot synthesis of the dihydroquinazoline derivative.
Mechanism and Role of Components
The one-pot cyclization proceeds through a palladium-catalyzed Heck-type reaction followed by an intramolecular cyclization.
-
Oxidative Addition: The palladium(0) catalyst, formed in situ, undergoes oxidative addition to the aryl bromide of the urea intermediate.
-
Heck Reaction: The resulting arylpalladium(II) complex coordinates with methyl acrylate, followed by migratory insertion and β-hydride elimination to form a C-C bond.
-
Intramolecular Cyclization: The newly formed alkene intermediate undergoes an intramolecular nucleophilic attack from the urea nitrogen onto the ester carbonyl, leading to the formation of the dihydroquinazoline ring.
-
Catalyst Regeneration: Reductive elimination regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Triethylamine acts as a base to neutralize the HBr formed during the reaction. Tris(o-tolyl)phosphine serves as a ligand to stabilize the palladium catalyst.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex, pharmacologically relevant heterocyclic scaffolds. While a direct one-pot synthesis from the benzoic acid may not always be feasible, a strategic multi-step approach that incorporates a highly efficient one-pot, multi-component cyclization offers a powerful and practical route to these important molecules. The detailed protocol provided herein for the synthesis of a dihydroquinazoline derivative serves as a valuable guide for researchers in drug discovery and development, showcasing the utility of this fluorinated building block.
References
- Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975.
- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
- US8816075B2 - Process for the preparation of dihydroquinazolines - Google P
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: [Link])
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This compound - MySkinRecipes. (URL: [Link])
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One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy - Green Chemistry (RSC Publishing). (URL: [Link])
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Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (URL: [Link])
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Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. (URL: [Link])
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Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC - NIH. (URL: [Link])
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Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. (URL: [Link])
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Application Notes and Protocols for Flow Chemistry: Leveraging 2-Methoxy-5-(trifluoromethyl)benzoic Acid in Continuous Synthesis
Introduction: The Strategic Advantage of Continuous Flow Processing for a Key Pharmaceutical Building Block
2-Methoxy-5-(trifluoromethyl)benzoic acid is a pivotal structural motif in the synthesis of modern pharmaceuticals and agrochemicals. Its unique electronic properties, imparted by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it an invaluable precursor for a diverse range of bioactive molecules.[1] The incorporation of trifluoromethyl groups, in particular, is known to enhance metabolic stability, bioavailability, and binding selectivity of drug candidates.[2]
Traditionally, the multi-step synthesis of active pharmaceutical ingredients (APIs) from such building blocks has been performed in batch reactors. However, this approach often suffers from challenges related to scalability, safety, and process control.[3] Continuous flow chemistry has emerged as a transformative technology that addresses many of these limitations, offering enhanced efficiency, safety, and reproducibility.[4][5] The use of microreactors or tubular reactors provides superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates.[6][7]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on leveraging the power of continuous flow chemistry for key transformations of this compound. The protocols described herein are designed to be robust and scalable, facilitating the rapid and efficient synthesis of valuable derivatives.
Application Note 1: Continuous Amide Synthesis via Direct Coupling
The formation of amide bonds is one of the most frequently performed reactions in pharmaceutical synthesis.[8] Continuous flow technology offers significant advantages for this transformation, including rapid optimization, high yields, and facile purification.[9][10] This protocol details a direct amidation of this compound in a continuous flow setup.
Scientific Rationale
The direct coupling of a carboxylic acid and an amine typically requires an activating agent to facilitate the formation of the amide bond. In this protocol, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) is employed as a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide.[11] The use of a flow reactor ensures rapid and efficient mixing of the reactants and activating agent, while precise temperature control minimizes the formation of byproducts. The continuous nature of the process allows for the production of significant quantities of the amide product with a small reactor footprint.[11]
Experimental Workflow Diagram
Caption: Workflow for continuous amide synthesis.
Detailed Protocol
-
Reagent Preparation:
-
Solution A: Dissolve this compound (1.0 equiv.) and the desired primary or secondary amine (1.1 equiv.) in a suitable solvent (e.g., acetonitrile, THF) to a final concentration of 0.2 M.
-
Solution B: Dissolve EDC·HCl (1.2 equiv.) in the same solvent to a final concentration of 0.24 M.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram, consisting of two syringe pumps, a T-mixer, a heated coil reactor (e.g., PFA or stainless steel tubing), a back-pressure regulator, and a collection vessel.
-
Ensure all connections are secure and leak-proof.
-
-
Reaction Execution:
-
Set the temperature of the coil reactor to the desired value (e.g., 60 °C).
-
Set the back-pressure regulator to maintain a pressure sufficient to prevent solvent boiling (e.g., 5 bar).
-
Begin pumping Solution A and Solution B into the T-mixer at equal flow rates to achieve the desired residence time in the reactor.
-
The combined stream flows through the heated coil reactor where the amide formation takes place.
-
The product stream exits the reactor, passes through the back-pressure regulator, and is collected in the collection vessel.
-
-
Work-up and Analysis:
-
Once the reaction has reached a steady state, collect the product stream.
-
The crude product can be purified by standard methods such as liquid-liquid extraction and column chromatography.
-
Analyze the product by techniques such as NMR and LC-MS to confirm its identity and purity.
-
Quantitative Data Summary
| Parameter | Value | Rationale |
| Concentration | 0.1 M (final) | Balances reaction rate with solubility. |
| Temperature | 60 - 100 °C | Accelerates the reaction rate. |
| Residence Time | 5 - 20 min | Optimized for complete conversion. |
| Pressure | 5 - 10 bar | Prevents solvent boiling at elevated temperatures. |
| Stoichiometry | Acid:Amine:EDC = 1:1.1:1.2 | Slight excess of amine and coupling agent ensures full conversion of the acid. |
Application Note 2: Continuous Esterification using a Heterogeneous Catalyst
Esterification is a fundamental transformation of carboxylic acids. The use of a heterogeneous acid catalyst in a continuous flow packed-bed reactor offers a streamlined and sustainable approach to ester synthesis, eliminating the need for corrosive mineral acids and simplifying product purification.[12]
Scientific Rationale
This protocol employs a macroporous polymeric acid catalyst, such as Amberlyst-15, packed into a column reactor.[12] The acidic sites on the solid support catalyze the esterification of this compound with an alcohol. The flow-through design ensures continuous contact of the reactants with the catalyst, leading to high conversion. A key advantage of this approach is the straightforward separation of the product from the catalyst, which remains in the reactor.[12] This methodology is particularly well-suited for the synthesis of simple alkyl esters.
Experimental Workflow Diagram
Caption: Workflow for continuous esterification.
Detailed Protocol
-
Reagent and Reactor Preparation:
-
Solution: Dissolve this compound in the desired alcohol (e.g., methanol, ethanol), which acts as both reactant and solvent, to a concentration of 0.5 M.
-
Reactor: Pack a column reactor with the solid acid catalyst (e.g., Amberlyst-15), ensuring no voids are present.
-
-
System Setup:
-
Configure the flow system with a pump, the packed-bed reactor, a heating unit for the reactor, a back-pressure regulator, and a collection vessel.
-
-
Reaction Execution:
-
Heat the packed-bed reactor to the desired temperature (e.g., 80 °C).
-
Set the back-pressure regulator (e.g., 10 bar).
-
Pump the reagent solution through the heated packed-bed reactor at a flow rate calculated to achieve the optimal residence time.
-
The product stream, containing the ester, unreacted starting materials, and water, is collected.
-
-
Work-up and Analysis:
-
The solvent (excess alcohol) can be removed under reduced pressure.
-
The residue can be purified by distillation or chromatography if necessary.
-
Confirm the product structure and purity using standard analytical techniques.
-
Quantitative Data Summary
| Parameter | Value | Rationale |
| Concentration | 0.5 M | A higher concentration is often possible with heterogeneous catalysts. |
| Temperature | 80 - 120 °C | Higher temperatures drive the equilibrium towards the product. |
| Residence Time | 10 - 30 min | Dependent on the activity of the catalyst and the reactivity of the alcohol. |
| Catalyst | Amberlyst-15 or similar | A robust and reusable solid acid catalyst. |
Application Note 3: Two-Step Continuous Synthesis of Amides via an Acyl Fluoride Intermediate
For less reactive amines or to achieve higher purity products, a two-step approach involving the activation of the carboxylic acid as an acyl halide can be advantageous. This protocol describes the in-flow generation of the acyl fluoride of this compound, followed by immediate reaction with an amine.
Scientific Rationale
The in-situ generation of hazardous reagents in flow chemistry enhances safety by minimizing their accumulation.[13] In this protocol, thionyl fluoride (SOF₂) is generated on-demand from thionyl chloride and potassium fluoride and is immediately reacted with this compound to form the corresponding acyl fluoride.[13] Acyl fluorides are highly reactive intermediates that readily undergo nucleophilic acyl substitution with amines to form amides under mild conditions. The telescoping of these two steps into a single continuous process avoids the isolation of the sensitive acyl fluoride intermediate.[14]
Experimental Workflow Diagram
Caption: Workflow for two-step continuous amide synthesis.
Detailed Protocol
-
Reagent Preparation:
-
Solution A: A 0.3 M solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile).
-
Solution B: A stream of thionyl fluoride (SOF₂) generated in-situ in a separate microfluidic device from thionyl chloride and potassium fluoride.[13]
-
Solution C: A 0.33 M solution of the desired amine in the same anhydrous solvent.
-
-
System Setup:
-
Assemble the two-stage flow reactor system as shown in the diagram. The first stage is for the acyl fluoride formation, and the second is for the amidation.
-
-
Reaction Execution:
-
Pump Solution A and the SOF₂ stream (Solution B) into the first T-mixer.
-
The mixture flows through the first coil reactor (Reactor 1) at room temperature with a short residence time (e.g., 2-5 minutes) to form the acyl fluoride.
-
The output from Reactor 1 is then mixed with Solution C in the second T-mixer.
-
This final mixture passes through the second coil reactor (Reactor 2), also at room temperature, with a residence time of 5-15 minutes to complete the amide formation.
-
The product stream is collected after passing through a back-pressure regulator.
-
-
Work-up and Analysis:
-
The collected solution is typically quenched with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any unreacted acyl fluoride and acidic byproducts.
-
The product is then extracted and purified using standard laboratory procedures.
-
Quantitative Data Summary
| Parameter | Value (Stage 1) | Value (Stage 2) | Rationale |
| Temperature | Ambient | Ambient | Acyl fluoride formation and subsequent amidation are typically fast at room temperature. |
| Residence Time | 2 - 5 min | 5 - 15 min | Short time for activation, longer for complete amidation. |
| Stoichiometry | Acid:SOF₂ = 1:1.1 | Acyl Fluoride:Amine = 1:1.1 | A slight excess of reagents ensures complete conversion at each stage. |
Application Note 4: Potential for Continuous Suzuki-Miyaura Cross-Coupling
While this compound itself is not a substrate for Suzuki-Miyaura coupling, its halogenated derivatives are excellent candidates for this powerful C-C bond-forming reaction. Continuous flow Suzuki-Miyaura couplings have been well-established, often utilizing packed-bed reactors with heterogeneous palladium catalysts.[15][16][17][18]
A bromo- or iodo-derivative of this compound could be coupled with a wide range of boronic acids or esters in a continuous flow system. The advantages of such an approach would include:
-
High Efficiency: The excellent mass and heat transfer in flow reactors can lead to rapid reaction times and high yields.[17]
-
Catalyst Reusability: The use of a heterogeneous catalyst allows for easy separation and reuse, reducing costs and metal contamination in the product.[15]
-
Scalability: Flow processes for Suzuki-Miyaura couplings are readily scalable by extending the operation time or by using larger reactors.
Application Note 5: Exploration of Photochemical Reactions in Flow
Photochemical reactions in flow reactors offer distinct advantages over their batch counterparts, primarily due to the uniform and efficient irradiation of the reaction mixture.[19][20] The large surface-area-to-volume ratio in micro- or meso-reactors ensures that photons can penetrate the reaction medium effectively, leading to shorter reaction times and often cleaner reactions.[19]
For a molecule like this compound, photochemical flow chemistry could be explored for:
-
Photoredox Catalysis: Reactions such as trifluoromethylation or other functional group introductions on the aromatic ring could be facilitated by photoredox catalysis in a continuous flow setup.[21]
-
Cyclization Reactions: Ortho-alkoxy trifluoroacetophenones, structurally related to the target molecule, have been shown to undergo efficient photochemical cyclization to form benzofuranols.[22] Similar transformations could be investigated for derivatives of this compound.
The precise control over irradiation time and temperature in a flow reactor would be critical for optimizing the yields and selectivities of such photochemical transformations.[20]
Conclusion
The transition from batch to continuous flow processing for the chemical transformations of this compound presents a significant opportunity to enhance the efficiency, safety, and scalability of synthesizing high-value pharmaceutical and agrochemical intermediates. The protocols and application notes detailed in this guide provide a solid foundation for researchers to implement flow chemistry in their synthetic workflows, paving the way for more sustainable and innovative drug development.
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Noel, T. (2020). Flow photochemistry. Pure and Applied Chemistry. [Link]
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Boyd, A., et al. (Year not specified). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. ResearchGate. [Link]
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Kasper, F., et al. (Year not specified). High-Throughput Optimization of Photochemical Reactions using Segmented-Flow Nanoelectrospray-Ionization Mass Spectrometry. ChemRxiv. [Link]
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Lipka, T., et al. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Organic Process Research & Development. [Link]
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Pastre, J. C., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Medicinal Chemistry Letters. [Link]
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Chandrasekhar, V., et al. (Year not specified). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. IntechOpen. [Link]
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MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
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Author not specified. (Year not specified). Synthesis of amides under flow chemistry conditions. ResearchGate. [Link]
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Alfano, A. I., et al. (Year not specified). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal. [Link]
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Vapourtec. (2015). Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst. Vapourtec. [Link]
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Lu, S., et al. (2010). Fluorine-18 chemistry in micro-reactors. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
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Becker, J., et al. (Year not specified). Photochemical Access to Trifluoromethylated Benzofuranols via 1,6-Hydrogen Atom Transfer. ResearchGate. [Link]
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Kawasaki, S., et al. (Year not specified). A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction. Reaction Chemistry & Engineering. [Link]
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Annese, C., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]
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Alfano, A. I., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal. [Link]
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Author not specified. (Year not specified). Photochemical Fluorination Reactions - A Promising Research Field for Continuous-Flow Synthesis. ResearchGate. [Link]
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Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]
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Annese, C., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]
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Author not specified. (Year not specified). High performance microreactor for rapid fluid mixing and redox reaction of ascorbic acid. ResearchGate. [Link]
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Yadav, M., et al. (Year not specified). Direct amidation of acids in a screw reactor for the continuous flow synthesis of amides. Chemical Communications. [Link]
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Pharma Focus Asia. (Year not specified). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Pharma Focus Asia. [Link]
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Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Semantic Scholar. [Link]
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MDPI. (2024). The Future of Microreactors: Technological Advantages, Economic Challenges, and Innovative Licensing Solutions with Blockchain. MDPI. [Link]
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Vapourtec. (n.d.). Photochemical Reactions in Flow. Vapourtec. [Link]
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Cole, K. P., et al. (Year not specified). In-Flow Generation of Thionyl Fluoride (SOF2) Enables the Rapid and Efficient Synthesis of Acyl Fluorides from Carboxylic Acids. Organic Process Research & Development. [Link]
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Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. PubMed. [Link]
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Kappe, C. O., et al. (2025). Esterification of benzoic acid in a continuous flow microwave reactor. ResearchGate. [Link]
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Orsy, G., et al. (Year not specified). Flow-based amide synthesis using Al2O3 as Lewis acid catalyst. ResearchGate. [Link]
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RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]
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Wang, X., et al. (Year not specified). 7-methoxyphthalide. Organic Syntheses. [Link]
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Minakawa, M., et al. (2013). Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst. Organic Letters. [Link]
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Author not specified. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Journal of Chemistry and Technologies. [Link]
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Lu, S., et al. (2010). Fluorine-18 chemistry in micro-reactors. PubMed. [Link]
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Author not specified. (2025). Kinetic research and modeling of benzoic acid esterification process. ResearchGate. [Link]
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Chambers, R. D. (1998). Microreactors for elemental fluorine. Semantic Scholar. [Link]
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Synthesis of Novel Heterocycles Utilizing 2-Methoxy-5-(trifluoromethyl)benzoic Acid: A Detailed Guide for Advanced Research
Introduction: The Strategic Importance of 2-Methoxy-5-(trifluoromethyl)benzoic Acid in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing pharmacological profiles. The trifluoromethyl (CF3) group, in particular, is a cornerstone of this approach, valued for its ability to increase metabolic stability, improve membrane permeability, and enhance binding affinity to biological targets.[1][2] this compound emerges as a pivotal starting material in this context, offering a unique combination of a methoxy group, which can influence solubility and electronic properties, and the prized trifluoromethyl moiety.[3]
This comprehensive guide provides detailed application notes and protocols for the synthesis of novel heterocycles, with a focus on benzoxazinones and quinazolinones, using this compound as the foundational building block. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into the rationale behind the chosen synthetic strategies, empowering researchers to leverage this versatile compound in their quest for new therapeutic agents.
Part 1: The Gateway to Versatility - Conversion of this compound to 2-Methoxy-5-(trifluoromethyl)aniline
A highly effective and versatile strategy for the synthesis of a broad range of nitrogen-containing heterocycles from this compound involves its initial conversion to the corresponding aniline, 2-Methoxy-5-(trifluoromethyl)aniline. This transformation opens the door to a wealth of well-established cyclization reactions. Three classical name reactions are particularly well-suited for this conversion: the Curtius, Schmidt, and Hofmann rearrangements.
Conceptual Overview of the Amine Synthesis
The conversion of a carboxylic acid to a primary amine with the loss of one carbon atom (as carbon dioxide) is a fundamental transformation in organic synthesis. The Curtius, Schmidt, and Hofmann rearrangements all proceed through a common isocyanate intermediate, which is then hydrolyzed to the desired amine.
Figure 1: Conceptual workflow for the conversion of this compound to the corresponding aniline via isocyanate intermediates.
Protocol 1.1: Curtius Rearrangement
The Curtius rearrangement is a versatile method for converting carboxylic acids to amines.[4] It involves the formation of an acyl azide, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate is then hydrolyzed to the amine.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol) is added oxalyl chloride (1.2 eq) and a catalytic amount of DMF (1 drop). The mixture is stirred at room temperature for 2 hours, or until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride.
-
Formation of the Acyl Azide: The crude acyl chloride is dissolved in anhydrous acetone (10 mL/mmol) and cooled to 0 °C. A solution of sodium azide (1.5 eq) in water (5 mL/mmol) is added dropwise, and the reaction is stirred vigorously at 0 °C for 1 hour.
-
Rearrangement and Hydrolysis: The reaction mixture is diluted with toluene and heated to reflux (approx. 110 °C) for 2-4 hours, until the acyl azide is fully converted to the isocyanate (monitor by IR spectroscopy for the disappearance of the azide peak at ~2130 cm⁻¹ and the appearance of the isocyanate peak at ~2270 cm⁻¹). After cooling to room temperature, a solution of 2M hydrochloric acid is added, and the mixture is refluxed for 2 hours to hydrolyze the isocyanate.
-
Work-up and Purification: The reaction mixture is cooled, and the aqueous layer is basified with 2M sodium hydroxide solution until pH > 10. The aqueous layer is then extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2-Methoxy-5-(trifluoromethyl)aniline can be purified by column chromatography on silica gel.
| Reagent | MW | Equivalents | Amount (for 1 mmol scale) |
| This compound | 220.15 | 1.0 | 220 mg |
| Oxalyl chloride | 126.93 | 1.2 | 0.10 mL |
| Sodium azide | 65.01 | 1.5 | 97.5 mg |
Table 1: Reagent quantities for the Curtius rearrangement.
Protocol 1.2: Schmidt Reaction
The Schmidt reaction provides a more direct conversion of a carboxylic acid to an amine using hydrazoic acid in the presence of a strong acid catalyst.[5][6][7]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in chloroform (10 mL/mmol) is added concentrated sulfuric acid (3.0 eq) at 0 °C.
-
Addition of Sodium Azide: Sodium azide (1.2 eq) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C. Caution: Hydrazoic acid is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction Progression: The reaction mixture is stirred at room temperature for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Work-up and Purification: The reaction is carefully quenched by pouring it onto crushed ice. The mixture is then neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.
| Reagent | MW | Equivalents | Amount (for 1 mmol scale) |
| This compound | 220.15 | 1.0 | 220 mg |
| Sodium azide | 65.01 | 1.2 | 78 mg |
| Conc. Sulfuric Acid | 98.08 | 3.0 | 0.16 mL |
Table 2: Reagent quantities for the Schmidt reaction.
Protocol 1.3: Hofmann Rearrangement
The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom.[8][9][10][11] This requires the initial conversion of the benzoic acid to the corresponding benzamide.
Step-by-Step Protocol:
-
Amide Formation: this compound (1.0 eq) is converted to its acyl chloride as described in the Curtius rearrangement protocol. The crude acyl chloride is then dissolved in anhydrous dichloromethane and added dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess). The mixture is stirred for 1 hour at 0 °C and then for 2 hours at room temperature. The resulting precipitate is filtered, washed with cold water, and dried to yield 2-Methoxy-5-(trifluoromethyl)benzamide.
-
Rearrangement: To a solution of sodium hydroxide (2.2 eq) in water is added bromine (1.1 eq) at 0 °C to form a solution of sodium hypobromite. The 2-Methoxy-5-(trifluoromethyl)benzamide (1.0 eq) is then added, and the mixture is heated to 70-80 °C for 1-2 hours.
-
Work-up and Purification: The reaction mixture is cooled and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude aniline is purified by column chromatography.
| Reagent | MW | Equivalents | Amount (for 1 mmol scale of amide) |
| 2-Methoxy-5-(trifluoromethyl)benzamide | 219.16 | 1.0 | 219 mg |
| Sodium hydroxide | 40.00 | 2.2 | 88 mg |
| Bromine | 159.81 | 1.1 | 0.056 mL |
Table 3: Reagent quantities for the Hofmann rearrangement.
Part 2: Synthesis of Novel Benzoxazinones
Benzoxazinones are an important class of heterocyclic compounds with a range of biological activities. They are readily synthesized from anthranilic acid derivatives through cyclization with an appropriate C1 synthon. Here, we utilize the newly synthesized 2-Methoxy-5-(trifluoromethyl)aniline as the key precursor.
Conceptual Overview of Benzoxazinone Synthesis
The synthesis of 6-(trifluoromethyl)-7-methoxy-4H-benzo[d][5][12]oxazin-4-one involves the acylation of 2-amino-4-(trifluoromethyl)benzoic acid (which can be conceptually derived from our starting aniline) followed by cyclodehydration. A more direct route from the aniline involves a two-step process: acylation followed by cyclization.
Figure 2: Synthetic workflow for the preparation of a substituted benzoxazinone from 2-Methoxy-5-(trifluoromethyl)aniline.
Protocol 2.1: Synthesis of 2-Alkyl/Aryl-6-(trifluoromethyl)-7-methoxy-4H-benzo[d][5][12]oxazin-4-ones
This protocol describes a general method for the synthesis of 2-substituted benzoxazinones from 2-Methoxy-5-(trifluoromethyl)aniline.
Step-by-Step Protocol:
-
Acylation: In a round-bottom flask, 2-Methoxy-5-(trifluoromethyl)aniline (1.0 eq) is dissolved in a mixture of pyridine (2.0 eq) and anhydrous dichloromethane (10 mL/mmol). The solution is cooled to 0 °C. The desired acyl chloride (R-COCl, 1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours.
-
Work-up of N-Acyl Intermediate: The reaction mixture is washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude N-acyl intermediate.
-
Cyclization: The crude N-acyl intermediate is dissolved in acetic anhydride (10 mL/mmol) and heated at reflux for 3-5 hours.
-
Isolation and Purification: The reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure. The residue is triturated with cold ethanol, and the resulting solid is collected by filtration, washed with cold ethanol, and dried to afford the desired benzoxazinone derivative. Further purification can be achieved by recrystallization.
| Reagent | MW | Equivalents | Amount (for 1 mmol scale) |
| 2-Methoxy-5-(trifluoromethyl)aniline | 191.15 | 1.0 | 191 mg |
| Pyridine | 79.10 | 2.0 | 0.16 mL |
| Acyl Chloride (R-COCl) | Varies | 1.1 | Varies |
| Acetic Anhydride | 102.09 | Solvent | 10 mL |
Table 4: General reagent quantities for the synthesis of 2-substituted benzoxazinones.
Part 3: Synthesis of Novel Quinazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. A common synthetic route involves the reaction of an anthranilic acid derivative with an amide or a related synthon. Alternatively, they can be prepared from the corresponding benzoxazinone.
Conceptual Overview of Quinazolinone Synthesis
The synthesis of quinazolinones from 2-Methoxy-5-(trifluoromethyl)aniline can proceed through two primary routes: a one-pot reaction with an appropriate C1-N synthon, or a two-step process via the corresponding benzoxazinone intermediate.
Figure 3: Alternative synthetic routes to substituted quinazolinones from 2-Methoxy-5-(trifluoromethyl)aniline.
Protocol 3.1: One-Pot Synthesis of 2,3-Disubstituted 6-(Trifluoromethyl)-7-methoxyquinazolin-4(3H)-ones
This protocol outlines a one-pot synthesis of quinazolinones from 2-Methoxy-5-(trifluoromethyl)aniline, an acyl chloride, and a primary amine.
Step-by-Step Protocol:
-
Initial Acylation: 2-Methoxy-5-(trifluoromethyl)aniline (1.0 eq) is reacted with an acyl chloride (1.1 eq) in the presence of pyridine (2.0 eq) in anhydrous dichloromethane as described in Protocol 2.1.
-
In-situ Cyclization and Amination: After the initial acylation is complete (as monitored by TLC), a primary amine (R'-NH2, 1.2 eq) and a catalytic amount of phosphorus oxychloride (POCl3, 0.1 eq) are added to the reaction mixture. The mixture is then refluxed for 6-8 hours.
-
Work-up and Purification: The reaction is cooled and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted quinazolinone.
| Reagent | MW | Equivalents | Amount (for 1 mmol scale) |
| 2-Methoxy-5-(trifluoromethyl)aniline | 191.15 | 1.0 | 191 mg |
| Acyl Chloride (R-COCl) | Varies | 1.1 | Varies |
| Primary Amine (R'-NH2) | Varies | 1.2 | Varies |
| Phosphorus Oxychloride | 153.33 | 0.1 | 0.009 mL |
Table 5: Reagent quantities for the one-pot quinazolinone synthesis.
Protocol 3.2: Synthesis of Quinazolinones from Benzoxazinones
This protocol describes the conversion of the previously synthesized benzoxazinones to quinazolinones.
Step-by-Step Protocol:
-
Reaction Setup: A mixture of the 2-substituted-6-(trifluoromethyl)-7-methoxy-4H-benzo[d][5][12]oxazin-4-one (from Protocol 2.1, 1.0 eq) and a primary amine (R'-NH2, 1.5 eq) in glacial acetic acid (10 mL/mmol) is heated to reflux for 4-6 hours.
-
Isolation: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
Purification: The solid is washed with cold ethanol and dried. Recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) can be performed to obtain the pure quinazolinone derivative.
| Reagent | MW | Equivalents | Amount (for 1 mmol scale) |
| Substituted Benzoxazinone | Varies | 1.0 | Varies |
| Primary Amine (R'-NH2) | Varies | 1.5 | Varies |
| Glacial Acetic Acid | 60.05 | Solvent | 10 mL |
Table 6: General reagent quantities for the conversion of benzoxazinones to quinazolinones.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse array of novel heterocycles. By employing a strategic conversion to the corresponding aniline, researchers can access a wide range of synthetic methodologies for the construction of medicinally relevant scaffolds such as benzoxazinones and quinazolinones. The protocols detailed herein provide a solid foundation for the exploration of new chemical space and the development of next-generation therapeutic agents. The unique electronic and steric properties imparted by the methoxy and trifluoromethyl substituents make this an exciting platform for further derivatization and biological evaluation.
References
-
Chemistry LibreTexts. (2023, January 22). Schmidt Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
YouTube. (2021, December 24). Curtius Rearrangement. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). This compound (C007B-529074). Retrieved from [Link]
-
Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]
-
PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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- 12. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
The Strategic Utility of 2-Methoxy-5-(trifluoromethyl)benzoic Acid in Advanced Synthesis
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the patented applications and synthetic protocols involving 2-Methoxy-5-(trifluoromethyl)benzoic acid. This fluorinated benzoic acid derivative is a valuable building block in medicinal chemistry and agrochemical development, primarily due to the unique physicochemical properties imparted by the trifluoromethyl group.[1] This document provides an in-depth exploration of its applications, supported by detailed experimental protocols and the scientific rationale behind its use.
Introduction: The Significance of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance a molecule's metabolic stability, binding affinity, and bioavailability. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the pharmacokinetic and pharmacodynamic profile of a parent compound. This compound strategically incorporates this group, making it a sought-after intermediate for creating novel therapeutic agents and specialized agrochemicals.[1]
I. Applications in Medicinal Chemistry: Crafting Next-Generation Therapeutics
This compound is a key precursor in the synthesis of a variety of bioactive molecules, including antiviral agents and enzyme inhibitors. Its structural features allow for its incorporation into complex molecular scaffolds designed to interact with specific biological targets.
A. Development of Dihydroquinazolines as Antiviral Agents
Patent literature reveals the use of this compound in the preparation of dihydroquinazolines, a class of compounds investigated for their antiviral properties, particularly against cytomegaloviruses. The benzoic acid moiety serves as a foundational component for constructing the heterocyclic ring system of these potential therapeutics.
B. Synthesis of Selective SIRT5 Inhibitors
Sirtuin 5 (SIRT5) is a metabolic enzyme that has emerged as a promising target in oncology.[2][3][4] The development of selective SIRT5 inhibitors is a key area of research for cancer therapeutics. While direct synthesis from this compound is not explicitly detailed in the provided literature, the synthesis of analogous 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors provides a clear blueprint for its potential application.[2] The trifluoromethyl group in such a structure would be anticipated to enhance binding affinity and cellular permeability.
Caption: Synthetic workflow for a potential SIRT5 inhibitor.
Protocol 1: Synthesis of a Novel N-Aryl-2-methoxy-5-(trifluoromethyl)benzamide (A Representative SIRT5 Inhibitor Candidate)
This protocol is a representative procedure adapted from the synthesis of analogous bioactive benzamides and SIRT5 inhibitors.[2][5]
Objective: To synthesize a novel benzamide derivative from this compound for potential evaluation as a SIRT5 inhibitor.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
An appropriate aniline derivative (e.g., 4-fluoroaniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
Step 1: Activation of the Carboxylic Acid
-
To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until the reaction is complete as monitored by TLC.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
Alternative Activation using HATU:
-
Dissolve this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
Step 2: Amide Coupling
-
Dissolve the crude acid chloride (or the activated acid from the HATU procedure) in anhydrous DCM.
-
To this solution, add the selected aniline derivative (1.0 eq) and triethylamine (1.2 eq) (or DIPEA if using HATU) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
Step 3: Work-up and Extraction
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2-methoxy-5-(trifluoromethyl)benzamide.
Step 5: Characterization
-
Confirm the structure and purity of the final compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Applications in Agrochemicals: Designing Potent Herbicides
This compound and its derivatives are also mentioned in the patent literature as components of herbicidal compositions. The trifluoromethyl group can enhance the efficacy and spectrum of activity of herbicides.
A. Herbicidal Benzoic Acid Compositions
Patents describe the use of benzoic acid derivatives, including those with trifluoromethyl substituents, in herbicidal formulations. These compounds can act as active ingredients or as key intermediates in the synthesis of more complex herbicidal molecules.
Protocol 2: Preparation of an Ester Derivative for Agrochemical Screening (A Representative Protocol)
This protocol outlines a general procedure for the esterification of this compound, a common step in the synthesis of active agrochemical ingredients.
Objective: To synthesize an ester derivative of this compound for evaluation in herbicidal activity screens.
Materials:
-
This compound
-
A selected alcohol (e.g., ethanol, isopropanol)
-
Concentrated sulfuric acid (H₂SO₄) or a solid acid catalyst
-
Toluene or another suitable solvent for azeotropic removal of water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Fischer Esterification
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq), the chosen alcohol (in excess, e.g., 5-10 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Add toluene to the flask and heat the mixture to reflux.
-
Continue refluxing until water is no longer collected in the Dean-Stark trap, indicating the completion of the reaction.
Step 2: Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by washing the mixture with saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
Step 3: Purification
-
If necessary, purify the crude ester by vacuum distillation or column chromatography on silica gel.
Step 4: Characterization
-
Verify the identity and purity of the synthesized ester using techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
III. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₃ | [1] |
| Molecular Weight | 220.15 g/mol | [1] |
| CAS Number | 4864-01-1 | [1] |
| Appearance | Solid | |
| Primary Application | Intermediate in organic synthesis | [1] |
Conclusion
This compound is a versatile and valuable building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group provides a powerful tool for modulating the biological and physical properties of the final products. The protocols provided herein, adapted from established synthetic methodologies, offer a practical guide for researchers to explore the potential of this compound in their own discovery and development programs.
References
-
Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). PMC - NIH. [Link]
- (12) United States Patent. (2008).
-
Discovery of new human Sirtuin 5 inhibitors by mimicking glutaryl-lysine substrates. ScienceDirect. [Link]
- CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid.
-
Discovery of new human Sirtuin 5 inhibitors by mimicking glutaryl-lysine substrates. (2021). PubMed. [Link]
-
New ε-N-thioglutaryl-lysine derivatives as SIRT5 inhibitors: Chemical synthesis, kinetic and crystallographic studies. (2023). PubMed. [Link]
-
Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Patsnap. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. (2019). PubMed. [Link]
-
This compound. MySkinRecipes. [Link]
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- 4. New ε-N-thioglutaryl-lysine derivatives as SIRT5 inhibitors: Chemical synthesis, kinetic and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Methoxy-5-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to enhance the yield and purity of reactions involving 2-Methoxy-5-(trifluoromethyl)benzoic acid. The unique electronic properties of this molecule, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group, can present specific challenges in common synthetic transformations. This document will focus on two critical reaction types: the conversion to 2-Methoxy-5-(trifluoromethyl)benzoyl chloride and its subsequent use in amide bond formation.
Troubleshooting Guide: Amide Synthesis from this compound
The synthesis of amides from this compound typically proceeds through an activated intermediate, most commonly the acyl chloride. Low yields in this multi-step process can often be traced back to issues in either the acyl chloride formation or the subsequent amidation.
Issue 1: Low Yield in the Formation of 2-Methoxy-5-(trifluoromethyl)benzoyl Chloride
Question: My reaction to form 2-Methoxy-5-(trifluoromethyl)benzoyl chloride from the corresponding benzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in this chlorination step are frequently due to incomplete reaction, side reactions, or degradation of the product. Here’s a systematic approach to troubleshooting:
-
Inadequate Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. Any moisture in the reaction setup, solvents, or reagents will convert the product back to the unreactive benzoic acid.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or commercially available anhydrous solvents. Reagents should be stored in a desiccator.
-
-
Suboptimal Reaction Temperature and Time: The reaction may require specific temperature control to proceed to completion without side reactions.
-
Solution: While these reactions are often run at reflux, starting at a lower temperature (e.g., room temperature) and gradually increasing the heat can sometimes improve yields by minimizing the formation of colored impurities. Monitor the reaction progress by TLC or by observing the cessation of gas evolution (HCl and SO₂ for thionyl chloride; HCl, CO, and CO₂ for oxalyl chloride). A patent for a similar compound, 2,4,5-trifluoro-3-methoxybenzoyl chloride, describes a reflux reaction at 78-80°C for 5 hours.[1]
-
-
Insufficient Reagent: An inadequate amount of the chlorinating agent will lead to incomplete conversion.
-
Solution: Use a slight excess of the chlorinating agent (typically 1.2-2.0 equivalents). However, a large excess can sometimes lead to more side products and complicates purification.
-
-
Catalyst Use (for Oxalyl Chloride): When using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often necessary to form the reactive Vilsmeier reagent, which is the active chlorinating species.
-
Solution: Add a catalytic amount of DMF (1-2 drops) to the reaction mixture. This has been shown to be effective in the synthesis of acid chlorides from methoxybenzoic acids.[2]
-
Issue 2: Low Yield in Amide Coupling with 2-Methoxy-5-(trifluoromethyl)benzoyl Chloride
Question: I have successfully synthesized the benzoyl chloride, but the subsequent reaction with my amine to form the amide is giving a poor yield. What could be the problem?
Answer: Low yields in the amidation step can be attributed to several factors, including the reactivity of the amine, steric hindrance, and competing side reactions.
-
Hydrolysis of the Acyl Chloride: As with its formation, the acyl chloride is sensitive to moisture. If there is any water present during the amidation, it will hydrolyze back to the benzoic acid.[3]
-
Solution: Maintain strict anhydrous conditions throughout the reaction and workup.
-
-
Reduced Nucleophilicity of the Amine: If the amine you are using contains electron-withdrawing groups, it will be less nucleophilic and react more slowly with the electrophilic acyl chloride.[3]
-
Solution: For less reactive amines, you may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also be beneficial.[3]
-
-
Steric Hindrance: The methoxy group at the ortho position of the benzoyl chloride can create steric hindrance, slowing down the approach of the amine nucleophile.[3]
-
Solution: Similar to dealing with less nucleophilic amines, increasing the reaction temperature and time can help overcome steric hindrance.
-
-
Inadequate Acid Scavenger (Base): The amidation reaction produces one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid.
-
Solution: Use at least one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). For particularly sensitive reactions, a hindered base is preferable to avoid it acting as a competing nucleophile.
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for purifying 2-Methoxy-5-(trifluoromethyl)benzoyl chloride?
A1: The crude benzoyl chloride can often be used directly in the next step after removing the excess chlorinating agent and solvent under reduced pressure. If purification is necessary, vacuum distillation is the preferred method. It is important to use a well-controlled vacuum and temperature to avoid decomposition.
Q2: Are there alternative methods to thionyl chloride or oxalyl chloride for activating the carboxylic acid?
A2: Yes, several other coupling reagents can be used to form amides directly from the carboxylic acid without isolating the acyl chloride. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or DMAP.[4] These methods are generally milder but can sometimes be lower yielding with sterically hindered substrates.
Q3: Can I use Schotten-Baumann conditions for the amidation reaction?
A3: Yes, the Schotten-Baumann reaction, which involves reacting the acyl chloride with an amine in a biphasic system with an aqueous base (like NaOH), can be an effective method.[2] This can be particularly useful for simple, reactive amines. The vigorous stirring of the biphasic mixture is crucial for good yields.
Q4: How does the trifluoromethyl group affect the reactivity of the molecule?
A4: The trifluoromethyl group is a strong electron-withdrawing group. This has two main effects: it increases the acidity of the carboxylic acid proton and makes the carbonyl carbon of the acyl chloride more electrophilic and thus more reactive towards nucleophiles. The high electronegativity and lipophilicity of the CF3 group are often desirable in pharmaceutical compounds to improve metabolic stability and cell membrane permeability.[5]
Q5: What analytical techniques are best for monitoring the progress of these reactions?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used. ¹H NMR can also be used to check for the disappearance of the carboxylic acid proton signal and the appearance of the amide N-H signal.
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride
This protocol is a general guideline and may require optimization.
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Add anhydrous toluene or dichloromethane as the solvent.
-
Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.
-
If using oxalyl chloride (1.5 eq), add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 2-Methoxy-5-(trifluoromethyl)benzoyl chloride can be used in the next step without further purification or can be purified by vacuum distillation.
Protocol 2: Amide Synthesis using 2-Methoxy-5-(trifluoromethyl)benzoyl chloride
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Troubleshooting Summary for Low Amide Yield
| Symptom | Potential Cause | Recommended Solution |
| Starting benzoic acid recovered | Incomplete chlorination or hydrolysis of acyl chloride | Ensure anhydrous conditions; use a slight excess of chlorinating agent; increase reaction time/temperature for chlorination. |
| Low conversion of amine | Poor amine nucleophilicity or steric hindrance | Increase reaction temperature and/or time for amidation; consider adding a catalyst like DMAP. |
| Multiple spots on TLC | Side reactions or degradation | Optimize reaction temperature; ensure proper stoichiometry; purify the intermediate acyl chloride if necessary. |
| No reaction | Inactive reagents or incorrect conditions | Check the quality of reagents; confirm the reaction setup and conditions. |
Visualizations
Caption: Troubleshooting decision tree for low amide yield.
References
- BenchChem. (2025). Technical Support Center: Improving Yield in the Synthesis of N-aryl amides using 2-(Trifluoromethyl)benzoyl chloride. BenchChem.
- ResearchGate. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.
- BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. BenchChem.
- BenchChem. (2025). Application of 2-(Trifluoromethyl)
- Google Patents. (2013). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
- AOBChem USA. 2-Methoxy-5-(trifluoromethyl)benzoyl chloride. AOBChem USA.
- ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- PubMed Central. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central.
- ePrints Soton. (2021). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton.
- Sigma-Aldrich. 2-Methoxy-5-(trifluoromethyl)benzoyl chloride. Sigma-Aldrich.
- Sigma-Aldrich. 2-Methoxy-5-(trifluoromethyl)benzoyl chloride | 64507-07-9. Sigma-Aldrich.
- Alpha Galileo. (2016). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Alpha Galileo.
- ResearchGate. (2020). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
- National Institutes of Health. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. PMC.
- PubMed. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. PubMed.
- Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences.
- Google Patents. (2019). WO2019059801A1 - Method for preparing benzoic acid esters.
- Reddit. (2020).
- PubChem. 2-(Trifluoromethyl)benzoic acid. PubChem.
- eScholarship.org. (2021).
- ChemicalBook. 2-Chloro-5-(trifluoromethyl)benzoic acid synthesis. ChemicalBook.
- PubChem. 2-Chloro-5-(trifluoromethyl)benzoic acid. PubChem.
Sources
Technical Support Center: Synthesis of 2-Methoxy-5-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-Methoxy-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this important building block. My insights are drawn from extensive experience in synthetic organic chemistry and are aimed at providing practical, actionable advice to ensure the success of your experiments.
The synthesis of this compound is a critical step in the development of various pharmaceuticals and agrochemicals.[1][2] The unique combination of the methoxy and trifluoromethyl groups imparts desirable properties to the final products. However, like any chemical synthesis, the path to the pure desired product can be fraught with challenges, primarily in the form of side products and impurities. This guide will focus on the most common synthetic route, the directed ortho-metalation of 4-(trifluoromethyl)anisole, and provide a detailed breakdown of potential pitfalls and their solutions.
Common Synthetic Route: Directed Ortho-Metalation
The most efficient and regioselective method for the synthesis of this compound is the directed ortho-metalation (DoM) of 4-(trifluoromethyl)anisole, followed by carboxylation. The methoxy group acts as a powerful directing group, facilitating the deprotonation of the adjacent ortho-proton by a strong base, typically an organolithium reagent like n-butyllithium. The resulting aryllithium intermediate is then quenched with carbon dioxide to afford the desired carboxylic acid.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer format to directly address the specific issues you may encounter during your synthesis.
FAQ 1: My reaction yield is low. What are the likely causes?
Low yields in a directed ortho-metalation reaction can stem from several factors. Let's break down the most common culprits.
Answer:
Several factors can contribute to low yields in this synthesis. The most common issues are related to the quality of reagents and the reaction conditions.
-
Moisture Contamination: Organolithium reagents are extremely sensitive to moisture. Even trace amounts of water in your solvent, glassware, or on the starting material will quench the n-butyllithium, leading to incomplete lithiation and consequently, a lower yield of the desired product.
-
Troubleshooting: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. 4-(Trifluoromethyl)anisole should also be dry.
-
-
Inactive Organolithium Reagent: The concentration of commercially available organolithium reagents can decrease over time, especially with improper storage.
-
Troubleshooting: It is highly recommended to titrate your n-butyllithium solution before use to determine its exact molarity. A common method is the titration with a known amount of a suitable indicator like diphenylacetic acid in THF.
-
-
Insufficient Reaction Time or Temperature: The lithiation step requires sufficient time and an appropriate temperature to proceed to completion.
-
Troubleshooting: While the reaction is typically fast, ensure you are allowing adequate time for the lithiation to occur. The optimal temperature is usually between -78 °C and 0 °C. Running the reaction at too high a temperature can lead to side reactions, while a temperature that is too low may slow down the reaction significantly.
-
FAQ 2: I've isolated my product, but it's contaminated with an impurity that has a similar polarity. What could it be?
The presence of impurities with similar polarity to the desired product can make purification challenging. Understanding the potential side reactions is key to identifying and mitigating these impurities.
Answer:
The most likely side product with a similar polarity to this compound is the isomeric carboxylic acid, 3-Methoxy-5-(trifluoromethyl)benzoic acid .
-
Formation of the Isomeric Product: While the methoxy group is a strong ortho-directing group, a small amount of lithiation can occur at the meta-position (position 3), especially if the reaction conditions are not optimal. The trifluoromethyl group is a deactivating group, which can influence the acidity of the aromatic protons. Subsequent carboxylation of this meta-lithiated intermediate will lead to the formation of the undesired isomer.
-
Troubleshooting and Prevention:
-
Temperature Control: Maintain a low temperature (ideally -78 °C) during the addition of n-butyllithium. This enhances the kinetic selectivity for the ortho-lithiation.
-
Slow Addition: Add the n-butyllithium dropwise to the solution of 4-(trifluoromethyl)anisole. This helps to maintain a low concentration of the base and minimizes side reactions.
-
Coordinating Additives: The use of a coordinating agent like tetramethylethylenediamine (TMEDA) can enhance the rate and selectivity of the ortho-lithiation by breaking up the n-butyllithium aggregates and coordinating with the lithium cation.[3]
-
-
-
Purification: If the isomeric impurity is present, careful column chromatography on silica gel is usually required for separation. A gradient elution with a mixture of hexanes and ethyl acetate, with a small amount of acetic acid to keep the carboxylic acid protonated, can be effective.
FAQ 3: My NMR spectrum shows the presence of unreacted starting material. How can I improve the conversion?
Incomplete conversion is a common issue that can often be resolved by optimizing the reaction parameters.
Answer:
The presence of unreacted 4-(trifluoromethyl)anisole indicates that the lithiation step was not complete. Here are the key factors to consider:
-
Stoichiometry of the Organolithium Reagent: Ensure you are using a slight excess of n-butyllithium (typically 1.1 to 1.2 equivalents) to account for any minor impurities that may consume the reagent. As mentioned in FAQ 1, titrating the n-butyllithium is crucial for accurate stoichiometry.
-
Reaction Time: Allow the lithiation reaction to stir for a sufficient amount of time at the optimal temperature before quenching with carbon dioxide. Monitoring the reaction by TLC (by quenching a small aliquot with a proton source like methanol and comparing it to the starting material) can help determine the point of complete consumption of the starting material.
-
Purity of Starting Material: Impurities in the 4-(trifluoromethyl)anisole can interfere with the reaction. Ensure your starting material is of high purity.
FAQ 4: I observe a significant amount of a non-polar byproduct. What is it and how can I avoid it?
The formation of non-polar byproducts is often indicative of coupling reactions.
Answer:
A common non-polar byproduct in reactions involving organometallic reagents is the Wurtz-type coupling product . In this case, it would be the dimer formed from the reaction of the aryllithium intermediate with any unreacted aryl halide (if the starting material was, for example, 2-bromo-4-(trifluoromethyl)anisole). However, in the case of directed ortho-metalation of an unhalogenated anisole, this is less common.
A more likely non-polar byproduct is 1-methoxy-4-(trifluoromethyl)benzene , the protonated starting material. This can form if the reaction is inadvertently quenched with a proton source before the addition of carbon dioxide.
-
Troubleshooting and Prevention:
-
Strictly Anhydrous and Inert Conditions: As emphasized before, maintaining a scrupulously dry and inert atmosphere is paramount to prevent premature quenching of the aryllithium intermediate.
-
Proper Quenching: Ensure that the carbon dioxide source is dry. Passing CO2 gas through a drying tube or using solid CO2 (dry ice) that is free of condensed water is crucial.
-
Visualizing the Reaction and Side Products
To better understand the reaction pathway and the formation of the key side product, the following diagram illustrates the directed ortho-metalation of 4-(trifluoromethyl)anisole.
Sources
Technical Support Center: Purification of Crude 2-Methoxy-5-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for the purification of crude 2-Methoxy-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important synthetic intermediate.
I. Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities in your crude material. The impurity profile is largely dictated by the synthetic route employed. Two common synthetic pathways to this compound are the oxidation of a substituted toluene and the carboxylation of a Grignard reagent.
A. Potential Impurities from Toluene Oxidation Route:
If your synthesis involves the oxidation of 2-methoxy-5-(trifluoromethyl)toluene, you may encounter the following impurities:
-
Unreacted Starting Material: 2-methoxy-5-(trifluoromethyl)toluene.
-
Aldehyde Intermediate: 2-methoxy-5-(trifluoromethyl)benzaldehyde from incomplete oxidation.
-
Ring-Opened Byproducts: Small organic acids and aldehydes resulting from over-oxidation.[1][2][3]
B. Potential Impurities from Grignard Reaction Route:
If you've synthesized the target compound via a Grignard reaction (e.g., from 1-bromo-2-methoxy-5-(trifluoromethyl)benzene and CO2), potential impurities include:
-
Homocoupling Byproduct: A biphenyl derivative formed from the coupling of two Grignard reagent molecules.
-
Protonated Starting Material: 2-methoxy-5-(trifluoromethyl)benzene, formed by the quenching of unreacted Grignard reagent.
-
Unreacted Starting Halide: e.g., 1-bromo-2-methoxy-5-(trifluoromethyl)benzene.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might face during the purification of this compound in a question-and-answer format.
Issue 1: My recrystallized product is still impure. What can I do?
Answer:
Impurity in a recrystallized product can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Re-evaluate your solvent system. The ideal recrystallization solvent should dissolve the crude product completely at an elevated temperature and have very low solubility for the pure compound at low temperatures.[4][5] For benzoic acid derivatives, common solvent systems include water, ethanol/water mixtures, and toluene.[6] Given the substitution pattern of your molecule, a mixed solvent system like toluene/hexanes or ethanol/water might be effective.
-
Expert Insight: The trifluoromethyl group increases lipophilicity, while the methoxy and carboxylic acid groups add polarity. You may need to experiment with solvent mixtures to find the optimal balance for selective crystallization.
-
-
Consider a pre-purification step. If your crude material is heavily contaminated, a single recrystallization may not be sufficient. An acid-base extraction is an excellent preliminary purification step for carboxylic acids.
-
Optimize the cooling process. Rapid cooling can lead to the precipitation of impurities along with your product.[7] Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.
-
Wash the crystals properly. After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[4]
Issue 2: I'm observing a low yield after recrystallization. How can I improve it?
Answer:
Low yield is a common challenge in recrystallization. Here are some potential causes and solutions:
-
Using too much solvent. Adding an excessive amount of solvent will keep more of your product dissolved in the mother liquor, even at low temperatures, thus reducing the yield.[7] Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Incomplete precipitation. Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of your product.
-
Premature crystallization. If the product crystallizes in the funnel during hot filtration (if performed), you will lose a significant amount of material. To prevent this, use a pre-heated funnel and filter the hot solution quickly.
Issue 3: How can I remove colored impurities from my crude product?
Answer:
Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.[5]
-
Protocol:
-
Dissolve your crude product in the appropriate hot solvent.
-
Allow the solution to cool slightly to prevent bumping.
-
Add a small amount of activated charcoal (typically 1-2% by weight of your crude material).
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Allow the filtrate to cool and crystallize as usual.
-
Issue 4: Acid-base extraction is not giving me a clean separation. What's going wrong?
Answer:
Ineffective acid-base extraction can be due to several factors:
-
Incorrect pH. Ensure you are using a basic solution (e.g., 1M NaOH or NaHCO3) to deprotonate the carboxylic acid and transfer it to the aqueous layer. Subsequently, you must acidify the aqueous layer (e.g., with 1M HCl) to a pH of around 2-3 to precipitate the purified benzoic acid.[8]
-
Insufficient mixing. Thoroughly mix the organic and aqueous layers to ensure complete extraction.
-
Emulsion formation. If an emulsion forms, it can be broken by adding a small amount of brine (saturated NaCl solution) or by allowing the mixture to stand for an extended period.
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for crude this compound?
A1: A two-step approach is often the most effective. Start with an acid-base extraction to separate the acidic product from any neutral or basic impurities. Follow this with a recrystallization from a suitable solvent system to achieve high purity.
Q2: What are some recommended starting solvent systems for the recrystallization of this compound?
A2: Based on the purification of similar benzoic acid derivatives, good starting points for solvent screening include:
-
Toluene
-
A mixture of ethanol and water
-
A mixture of toluene and a non-polar solvent like hexanes or heptane. One report on the purification of the closely related 2-(trifluoromethyl)benzoic acid involved dissolving the crude product in toluene followed by slow cooling to induce crystallization.[6]
Q3: Can I use column chromatography to purify this compound?
A3: Yes, flash column chromatography can be an effective purification method, especially for removing impurities with similar acidity but different polarity. A typical stationary phase would be silica gel. The mobile phase would likely be a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid added to keep the carboxylic acid protonated and prevent tailing on the column.
Q4: My purified product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2 °C. If you observe a broad range, your product likely still contains impurities, which disrupt the crystal lattice and cause it to melt over a wider temperature range. Further purification is recommended.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: While specific safety data for this compound is not extensively documented, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. For related compounds like 5-Fluoro-2-methoxybenzoic acid, the hazards include skin irritation, eye irritation, and respiratory system irritation. It is reasonable to assume similar hazards for the trifluoromethyl analog.
IV. Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution, stopper the funnel, and shake vigorously, venting frequently.
-
Allow the layers to separate. The deprotonated product will be in the upper aqueous layer (as sodium 2-methoxy-5-(trifluoromethyl)benzoate).
-
Drain the lower organic layer, which contains neutral impurities.
-
If basic impurities are suspected, they can be removed by washing the organic layer with 1 M HCl.
-
Drain the aqueous layer containing your product into a clean beaker.
-
Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the pH is approximately 2-3. Your purified product should precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the purified product, for example, in a vacuum oven.
Protocol 2: Purification by Recrystallization
This protocol describes the general procedure for recrystallizing this compound. The choice of solvent is critical and may require some preliminary screening.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., toluene, ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring.
-
Gradually add more hot solvent until the solid just dissolves. Avoid adding an excess of solvent.
-
If the solution is colored, you can add activated charcoal at this stage (see Troubleshooting section).
-
If charcoal was added, or if there are insoluble impurities, perform a hot filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals have started to form, place the flask in an ice bath to complete the crystallization process.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals.
V. Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of crude this compound.
Caption: A decision tree for the purification of this compound.
VI. References
Sources
- 1. Characterization of products formed from the oxidation of toluene and m-xylene with varying NOx and OH exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. docsity.com [docsity.com]
- 6. Page loading... [wap.guidechem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. scribd.com [scribd.com]
challenges in the synthesis of 2-Methoxy-5-(trifluoromethyl)benzoic acid
An in-depth guide for researchers, scientists, and drug development professionals navigating the complexities of synthesizing 2-Methoxy-5-(trifluoromethyl)benzoic acid. This technical support center provides detailed troubleshooting, frequently asked questions, and validated protocols to ensure successful experimental outcomes.
Overview of Synthetic Challenges
The synthesis of this compound, an important intermediate in pharmaceutical and agrochemical research, presents several distinct challenges.[1] The electron-withdrawing nature of the trifluoromethyl group and the directing effects of the methoxy group significantly influence the reactivity of the aromatic ring. Successful synthesis hinges on careful control of reaction conditions to manage regioselectivity, prevent side reactions, and achieve high yields. The most prevalent synthetic strategies involve organometallic intermediates or the hydrolysis of precursor molecules, each with its own set of potential pitfalls. This guide will focus primarily on the most common and versatile approach: the Grignard-based carboxylation of a halogenated precursor.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
A1: The most frequently employed starting material is 2-bromo-1-methoxy-4-(trifluoromethyl)benzene . This precursor is ideal for forming an organometallic intermediate, such as a Grignard reagent, which can then be carboxylated. The bromine atom is strategically positioned to allow for metal-halogen exchange, leading to the desired carboxyl group at the 2-position. An alternative, though less common, starting material is 5-methoxy-2-(trifluoromethyl)benzonitrile , which can be hydrolyzed to the target carboxylic acid.[2]
Q2: Which synthetic route generally offers the highest yield and purity?
A2: The Grignard reaction pathway, starting from 2-bromo-1-methoxy-4-(trifluoromethyl)benzene, is generally preferred for its reliability and scalability. This method involves two main steps:
-
Formation of the Grignard reagent, 2-methoxy-5-(trifluoromethyl)phenylmagnesium bromide.
-
Carboxylation of the Grignard reagent using carbon dioxide (CO₂), followed by an acidic workup.
While this route requires strictly anhydrous conditions, it typically provides good yields and a relatively clean product profile when optimized.[3][4]
Q3: Why are anhydrous conditions so critical for the Grignard reaction step?
A3: Grignard reagents are potent nucleophiles and extremely strong bases.[5] If any protic solvent, particularly water, is present, the Grignard reagent will be rapidly protonated (quenched), forming the corresponding arene (1-methoxy-4-(trifluoromethyl)benzene) instead of reacting with the carbon dioxide.[6] This side reaction is irreversible and will significantly reduce or completely inhibit the formation of the desired carboxylic acid. Therefore, all glassware must be oven-dried, and all solvents and reagents must be rigorously anhydrous.
Q4: Can I use an organolithium reagent instead of a Grignard reagent?
A4: Yes, an organolithium intermediate can be used as an alternative to the Grignard reagent. This is typically achieved through lithium-halogen exchange or direct lithiation. Organolithium reagents are even more reactive and basic than their Grignard counterparts, making the requirement for anhydrous and inert conditions even more stringent. While potentially offering faster reaction times, they may also be more prone to side reactions if not handled with extreme care.
Troubleshooting Guide: Grignard-Based Synthesis
This section addresses common problems encountered during the synthesis of this compound via the Grignard pathway.
Problem 1: Grignard Reaction Fails to Initiate
Symptoms:
-
Magnesium turnings do not change in appearance (remain shiny).
-
No exotherm (heat generation) or bubbling is observed after adding the initial portion of the aryl bromide.
-
The reaction mixture does not turn cloudy or dark.
Potential Causes & Solutions
| Cause ID | Potential Cause | Scientific Explanation | Recommended Solution |
| C1.1 | Passivated Magnesium Surface | Magnesium metal is often coated with a thin, unreactive layer of magnesium oxide (MgO). This layer prevents the aryl halide from accessing the reactive magnesium metal surface, thus inhibiting the reaction.[5] | Activation of Magnesium: Before adding the aryl bromide, activate the magnesium turnings. Common methods include: (1) Mechanical Crushing: Gently crush the turnings with a glass rod under an inert atmosphere. (2) Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These reagents react with the surface to expose fresh, reactive magnesium.[5] |
| C1.2 | Presence of Moisture | Trace amounts of water in the solvent or on the glassware will react with the first molecules of Grignard reagent formed, quenching them and potentially passivating the magnesium surface with magnesium hydroxide. | Ensure Strict Anhydrous Conditions: Oven-dry all glassware overnight at >120°C and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Flame-dry the reaction flask under vacuum just before use for maximum effect. |
| C1.3 | Impure Aryl Bromide | The starting material, 2-bromo-1-methoxy-4-(trifluoromethyl)benzene, may contain impurities that inhibit the reaction. | Purify Starting Material: If the quality of the aryl bromide is suspect, consider purifying it by distillation or column chromatography before use. |
Problem 2: Low Yield of Carboxylic Acid Despite Successful Grignard Formation
Symptoms:
-
The Grignard reaction appears to initiate and proceed normally.
-
Analysis of the crude product shows a high percentage of unreacted starting material or the formation of 1-methoxy-4-(trifluoromethyl)benzene.
Potential Causes & Solutions
| Cause ID | Potential Cause | Scientific Explanation | Recommended Solution |
| C2.1 | Inefficient Carboxylation | The delivery of CO₂ was insufficient or too rapid. The Grignard reagent is sterically hindered, and its reaction with CO₂ can be slow. Bubbling CO₂ gas through the solution may not provide adequate contact time or concentration. | Optimize CO₂ Addition: Cool the Grignard solution (e.g., to 0°C or below) to moderate the reaction rate and minimize side reactions.[4] Instead of bubbling, pour the Grignard solution onto a large excess of crushed dry ice (solid CO₂). This ensures a high concentration of CO₂ is always present. Vigorously stir the mixture during this process. |
| C2.2 | Grignard Reagent Quenching During Carboxylation | Atmospheric moisture can be introduced during the addition of CO₂ (especially with dry ice), quenching the Grignard reagent before it can react. | Maintain Inert Atmosphere: When adding the Grignard solution to dry ice, do so under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the flask. |
| C2.3 | Formation of Biphenyl Side Product | A common side reaction is the Wurtz-type coupling of the Grignard reagent with unreacted aryl bromide, forming a biphenyl derivative. This is more prevalent at higher temperatures. | Control Reaction Temperature: Add the aryl bromide solution to the magnesium suspension slowly and maintain a gentle reflux. Avoid excessive heating, which can promote side reactions.[5] |
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting the synthesis.
Caption: Troubleshooting Decision Tree for Grignard Synthesis.
Experimental Protocols
Protocol 1: Synthesis via Grignard Carboxylation
This protocol is adapted from established procedures for the carboxylation of aryl Grignard reagents.[3][4]
Materials:
-
2-bromo-1-methoxy-4-(trifluoromethyl)benzene
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
Hydrochloric acid (HCl), 2M solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of dry nitrogen.
-
Grignard Initiation: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapor is observed. Allow to cool. Add anhydrous THF to cover the magnesium.
-
Grignard Formation: Dissolve 2-bromo-1-methoxy-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension. Wait for the reaction to initiate, which is indicated by gentle bubbling, a color change to cloudy gray/brown, and a mild exotherm. If it does not start, gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the bromide.
-
Carboxylation: Cool the reaction mixture to room temperature. In a separate, larger flask, place a large excess of crushed dry ice. Under a positive flow of nitrogen, transfer the Grignard solution via cannula onto the dry ice with vigorous stirring. The mixture will solidify.
-
Allow the mixture to warm to room temperature slowly. The solid will turn into a viscous slurry.
-
Workup: Quench the reaction by slowly adding 2M HCl until the aqueous layer is acidic (pH ~1-2) and all magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Synthetic Workflow Diagram
Caption: Grignard-based synthetic workflow.
References
-
Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
Swarthmore College. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Thieme. (n.d.). LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Professor Dave Explains. (2015, January 4). Grignard Reaction [Video]. YouTube. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
- Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- Google Patents. (n.d.). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
- Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methoxy-4-(trifluoromethyl)benzene. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). This compound (C007B-529074). Retrieved from [Link]
-
University of Southampton ePrints. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Retrieved from [Link]
-
CSUN Chemistry. (2016, April 7). Base Hydrolysis of Benzonitrile [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
RSC Publishing. (n.d.). First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides. Retrieved from [Link]
-
Shubh Life Science. (n.d.). 2-Methoxy-5-Sulfamoyl Benzoic Acid. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-methoxy-4-(1,2,2-trifluoroethenyl)benzene. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxy-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-methoxy-4'-trifluoromethyl acetophenone. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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- 6. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Temperatures for 2-Methoxy-5-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for reactions involving 2-Methoxy-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction temperatures. As a Senior Application Scientist, I will synthesize technical accuracy with field-proven insights to help you navigate the nuances of working with this versatile reagent.
Understanding the Compound: The Interplay of Substituents
This compound is a unique molecule where the electronic effects of its substituents play a critical role in its reactivity. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid.[1][2] In contrast, the methoxy (-OCH3) group is an electron-donating group.[1] This push-pull electronic nature influences the reactivity of the carboxyl group and the aromatic ring, making temperature a critical parameter to control for achieving high yields and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
Q2: I am seeing low yields in my esterification reaction. How can I optimize the temperature?
Low yields in Fischer esterification are often due to the reaction reaching equilibrium.[5] To drive the reaction forward, a combination of strategies, including temperature optimization, is necessary.
-
Initial Temperature: Start with a moderate temperature, around 80-100°C, and monitor the reaction progress by TLC or HPLC.
-
Increasing Temperature: If the reaction is sluggish, you can gradually increase the temperature. Some esterification protocols for benzoic acids recommend temperatures up to 240-250°C.[6] However, given the potential for decarboxylation, a stepwise increase in temperature while monitoring for side products is crucial.
-
Azeotropic Removal of Water: Using a solvent like toluene or cyclohexane that forms an azeotrope with water can help remove it from the reaction mixture, thus shifting the equilibrium towards the product. This is often done using a Dean-Stark apparatus.
Q3: My amidation reaction is not going to completion at room temperature. Should I heat it?
Amide coupling reactions with this compound, using standard coupling reagents like HATU or EDC/HOBt, can typically be run at room temperature after an initial activation step at 0°C.[7][8] However, if the amine is sterically hindered or electronically deactivated, the reaction may be slow.
-
Gentle Heating: In such cases, gentle heating to 40-60°C can significantly increase the reaction rate.
-
Higher Temperatures: For particularly challenging substrates, temperatures up to 80°C for 12-24 hours may be necessary.[9] It is important to monitor the reaction for any degradation of the starting materials or the product at these higher temperatures.
Troubleshooting Guide: Temperature-Related Issues
| Observed Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Low or No Product Formation | Reaction temperature is too low, not overcoming the activation energy. | Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction at each stage. |
| Formation of a Major Side Product (especially at high temperatures) | Decarboxylation of the benzoic acid may be occurring. This is more likely at temperatures above 140°C. | Reduce the reaction temperature. If high temperatures are necessary for the desired reaction, consider using a higher concentration of reactants to favor the bimolecular reaction over unimolecular decomposition. |
| Darkening of the Reaction Mixture | Thermal decomposition of starting materials, reagents, or solvent. | Lower the reaction temperature. Ensure all reagents and solvents are pure and dry. |
| Incomplete Reaction Even at Elevated Temperatures | The reaction may have reached equilibrium (common in esterifications). | In addition to optimizing temperature, use a large excess of one reactant or remove a byproduct (e.g., water in esterification) to shift the equilibrium. |
Experimental Protocol: Temperature Optimization for Amidation
This protocol provides a general workflow for optimizing the temperature for the amidation of this compound with a hypothetical amine.
1. Reagent Preparation:
- Prepare a stock solution of this compound in an anhydrous solvent (e.g., DMF or DCM).
- Prepare a stock solution of the amine in the same solvent.
- Prepare a solution of your chosen coupling reagent (e.g., HATU) and base (e.g., DIPEA) in the same solvent.
2. Initial Small-Scale Reactions:
- Set up three small-scale reactions in parallel.
- To each reaction vessel at 0°C, add the benzoic acid solution, followed by the coupling reagent and base. Stir for 15 minutes to activate the acid.
- Add the amine solution to each vessel.
- Run each reaction at a different temperature: Room Temperature (approx. 25°C), 40°C, and 60°C.
3. Reaction Monitoring:
- Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or LC-MS.
- Look for the disappearance of the starting materials and the appearance of the desired product. Note any formation of side products.
4. Data Analysis and Scaling Up:
- Based on the results, determine the optimal temperature that provides the best balance of reaction rate and purity.
- Once the optimal temperature is identified, you can scale up the reaction.
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting temperature-related issues in reactions.
References
-
Allen, A. D. (n.d.). Assertion: Electron withdrawing groups decrease the acidity of carboxylic acids. Reason: Substituents affect the stability of the conjugate base and acidity of carboxylic acids. Allen. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]
-
Dr. Hamad Al Mamari. (2016, January 28). Effects of Groups on Acidity of Benzoic acid I [Video]. YouTube. Retrieved from [Link]
-
Dr. Hamad Al Mamari. (2016, January 28). Effects of Groups on Acidity of Benzoic Acid III [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
- Kim, H., et al. (2015). Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation.
- Li, Z., & Li, C. J. (2016). Decarboxylative Hydroxylation of Benzoic Acids.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
RSC Publishing. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Organic chemistry practical course. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing benzoic acid esters.
- Valterová, I., & Wimmer, Z. (1987). Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid.
- Google Patents. (n.d.). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
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- 3. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 4. ioc.tu-clausthal.de [ioc.tu-clausthal.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
effect of solvent on 2-Methoxy-5-(trifluoromethyl)benzoic acid reactivity
Technical Support Center: 2-Methoxy-5-(trifluoromethyl)benzoic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during its use. Our goal is to explain the causality behind experimental choices, ensuring you can optimize your reactions, improve yields, and minimize side products.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its reactivity?
A1: Understanding the structural features of this compound is crucial for predicting its behavior.
-
Acidity (pKa): The predicted pKa is approximately 3.71.[1][2] This is more acidic than benzoic acid (pKa ≈ 4.2) due to the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group, which stabilizes the carboxylate anion. The methoxy (-OCH₃) group is weakly activating but its effect is overridden. This enhanced acidity means it will readily react with bases and can influence catalyst choice.
-
Electronic Effects: The -CF₃ group at the para-position to the methoxy group and meta to the carboxylic acid strongly deactivates the aromatic ring, making it less susceptible to electrophilic substitution but more susceptible to nucleophilic aromatic substitution under certain conditions.
-
Physical Form: It is typically a crystalline solid at room temperature.[1] This necessitates selecting a solvent in which it is sufficiently soluble for homogenous reactions.
Q2: What are the general solubility characteristics of this compound?
Q3: How does solvent choice impact common reactions like amide coupling?
A3: Solvent selection is critical in reactions like amide coupling and can dramatically affect reaction rates and outcomes. The primary roles of the solvent are to:
-
Solubilize Reactants: Ensure the benzoic acid, amine, and coupling reagents are in the same phase.
-
Mediate Reactivity: Stabilize or destabilize transition states and intermediates.
-
Avoid Side Reactions: Not participate in or promote unwanted chemical pathways.
Polar aprotic solvents are often preferred for amide coupling.
-
DMF (N,N-Dimethylformamide): A common choice that effectively solubilizes most reactants. However, it can participate in side reactions with some coupling reagents.
-
DCM (Dichloromethane): Another frequent choice, though greener alternatives are now encouraged.[3]
-
2-MeTHF (2-Methyltetrahydrofuran): A greener alternative to DCM and THF that has shown comparable or better performance in many amide coupling reactions.[3]
-
Acetonitrile (MeCN): A polar aprotic solvent that is often a good choice, especially for reactions involving borate esters.[4]
Q4: Are there any "green" or sustainable solvent alternatives for reactions with this acid?
A4: Yes, the pharmaceutical and chemical industries are actively moving away from hazardous solvents like DMF and DCM.[5] For amide couplings, solvents like 2-MeTHF, ethyl acetate (EtOAc), and dimethyl carbonate (DMC) have been identified as effective and more environmentally friendly replacements.[3] For certain reactions, even solvent-free conditions, such as those using deep eutectic solvents or mechanochemistry (ball-milling), are being explored and can be highly effective.[6][7]
Troubleshooting and Optimization Guide
Scenario 1: Low Yield in an Amide Coupling Reaction
Question: "I am performing an amide coupling reaction between this compound and a primary amine using HATU as the coupling agent in DCM, but my yields are consistently below 50%. What could be the cause and how can I improve it?"
Answer: Low yields in amide coupling can stem from several solvent-related issues. Let's break down the potential problems and solutions.
Causality Analysis:
-
Poor Solubility: While the acid itself is soluble in DCM, your amine substrate or the activated ester intermediate might not be. If any component precipitates, the reaction rate will plummet.
-
Acid-Base Neutralization: The primary amine can act as a base, reacting with the acidic benzoic acid to form an ammonium-carboxylate salt. This salt is often less soluble and the amine is no longer nucleophilic, effectively halting the desired reaction. A non-nucleophilic base (e.g., DIPEA, N-Methylmorpholine) is required to mop up the acid produced and keep the amine neutral.
-
Solvent-Reagent Interaction: DCM is generally inert. However, more coordinating solvents can sometimes interfere with the coupling reagent's mechanism.
Troubleshooting Workflow:
The following diagram outlines a systematic approach to troubleshooting this issue.
Caption: Workflow for diagnosing and solving low amide coupling yields.
Detailed Protocol for Solvent Screening:
If solubility is a suspected issue, a solvent screen is the most logical next step.
-
Setup: Prepare three identical small-scale reactions.
-
Reaction A (Control): Dichloromethane (DCM)
-
Reaction B: 2-Methyltetrahydrofuran (2-MeTHF)[3]
-
Reaction C: Acetonitrile (MeCN)
-
-
Procedure: a. To each vial, add this compound (1.0 eq.), the amine (1.1 eq.), and HATU (1.1 eq.). b. Add the chosen solvent to achieve a concentration of ~0.1 M. c. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.). d. Stir at room temperature and monitor by TLC or LC-MS at 1, 4, and 24 hours.
-
Analysis: Compare the conversion rates. 2-MeTHF and MeCN are excellent alternatives that often provide better solubility for polar intermediates and salts formed during the reaction.[3]
| Solvent | Dielectric Constant (ε) | Typical Observations | Recommendation |
| Dichloromethane (DCM) | 9.1 | Good for many reactions but can fail if salts precipitate. | Standard starting point. |
| 2-MeTHF | 6.2 | "Green" alternative; often improves solubility of intermediates. | Recommended first alternative. [3] |
| Acetonitrile (MeCN) | 37.5 | Highly polar; excellent at dissolving salts. | Use if solubility issues are severe. |
| N,N-Dimethylformamide (DMF) | 36.7 | High boiling point, good solvating power. | Use with caution; can be difficult to remove. |
Scenario 2: Side Product Formation in Fischer Esterification
Question: "I am trying to synthesize the methyl ester of this compound using methanol as the solvent and sulfuric acid as a catalyst under reflux. My TLC shows complete consumption of the starting material, but I have two product spots. What is the likely side product?"
Answer: While Fischer esterification is generally robust, the choice of solvent (which is also the reagent here) and reaction conditions can lead to side products.
Causality Analysis:
-
Anhydride Formation: The most common side reaction, especially if the starting acid is not completely dry or if the reaction is heated for too long, is the acid-catalyzed self-condensation of two molecules of the benzoic acid to form the corresponding anhydride. This is a known issue in esterifications.[8]
-
Reaction with Solvent Impurities: If the methanol used is not anhydrous, the excess water can shift the equilibrium back towards the starting material or interfere with the catalytic cycle. If the methanol contains other alcohol impurities (e.g., ethanol from manufacturing), you may form other esters.[8]
Troubleshooting and Optimization:
The key to preventing side products in this reaction is to control the water content and reaction time.
Caption: A workflow for preventing side product formation during esterification.
Optimized Protocol for Methyl Esterification:
-
Drying: Ensure the this compound is dry (e.g., dry in a vacuum oven at 40°C for several hours).
-
Reagents: Use anhydrous methanol (<50 ppm water) over molecular sieves.
-
Setup: Dissolve the acid (1.0 eq.) in anhydrous methanol (5-10 mL per gram of acid).
-
Catalyst: Slowly add concentrated sulfuric acid (0.1 eq.) while cooling in an ice bath.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress closely by TLC or GC.
-
Work-up: Once the starting material is consumed (typically 2-5 hours), cool the reaction, quench with a saturated solution of sodium bicarbonate, and extract the product with ethyl acetate. The anhydride, being more polar, can often be separated during aqueous workup or by column chromatography.
By using anhydrous reagents and carefully monitoring the reaction to avoid prolonged heating after completion, the formation of the anhydride side product can be significantly minimized.
References
-
ChemBK. 2-METHOXY-5-(TRIFLUOROMETHOXY)BENZOIC ACID. Available from: [Link]
-
McKinstry, L., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(5), 1257-1261. Available from: [Link]
-
Charville, H., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Beilstein Journal of Organic Chemistry, 18, 473-480. Available from: [Link]
-
Gallo, E., et al. (2024). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, 22(2), 263-269. Available from: [Link]
-
Liu, J., et al. (2022). An Adaptive Auto‐Synthesizer using Online PAT Feedback to Flexibly Perform a Multistep Reaction. Angewandte Chemie International Edition, 61(22), e202201413. Available from: [Link]
-
ChemistNATE. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. Available from: [Link]
-
Cenmed Enterprises. This compound. Available from: [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Available from: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
Saikia, L., et al. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2), 658-662. Available from: [Link]
-
Iannazzo, D., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1937-1944. Available from: [Link]
-
Gerlach, M., et al. (2017). Predicting the Solvent Effect on Esterification Kinetics. ChemPhysChem, 18(15), 1977-1980. Available from: [Link]
-
Pathare, R. S., & Roy, K. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4736-4754. Available from: [Link]
-
Kütt, A., et al. (2019). Aqueous pKa values for an extended set of 167 compounds. Journal of Physical Organic Chemistry, 32(8), e3940. Available from: [Link]
-
Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2132-2135. Available from: [Link]
-
Han, C., et al. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development, 14(5), 1149-1154. Available from: [Link]
-
Wang, Y., et al. (2021). Mechanically induced solvent-free esterification method at room temperature. Scientific Reports, 11(1), 2533. Available from: [Link]
-
Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. Available from: [Link]
-
NIST. Benzoic acid, 2-methoxy-. NIST Chemistry WebBook. Available from: [Link]
-
Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric purity and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549. Available from: [Link]
-
Zhang, C., et al. (2019). The solubility of benzoic acid in seven solvents. The Journal of Chemical Thermodynamics, 131, 261-268. Available from: [Link]
Sources
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- 3. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
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- 6. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 7. Mechanically induced solvent-free esterification method at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 2-Methoxy-5-(trifluoromethyl)benzoic acid
Troubleshooting Guide: Preventing Unwanted Demethylation
This guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals working with 2-Methoxy-5-(trifluoromethyl)benzoic acid. A common and significant challenge in the synthetic application of this molecule is the unintended cleavage of the 2-methoxy group, leading to the formation of 2-hydroxy-5-(trifluoromethyl)benzoic acid. This side reaction can drastically reduce yields and complicate purification processes. This document provides a deep dive into the causative factors of demethylation and offers field-tested protocols and strategies to maintain the structural integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is demethylation and why is it a prevalent issue with this compound?
A: Demethylation is a chemical reaction that removes a methyl group (–CH₃) from a molecule. In the case of this compound, this involves the cleavage of the ether bond of the methoxy group (–OCH₃), converting it into a hydroxyl group (–OH). This particular molecule is susceptible to this reaction due to the electronic properties of the aromatic ring. The potent electron-withdrawing effects of both the trifluoromethyl (–CF₃) group and the carboxylic acid (–COOH) group decrease the electron density on the methoxy oxygen, rendering the methyl group more vulnerable to nucleophilic attack.
Q2: Which reagents and conditions are known to promote the demethylation of aryl methyl ethers?
A: Several classes of reagents are highly effective at cleaving aryl methyl ethers and should be avoided if demethylation is undesirable.
-
Strong Lewis Acids: Boron tribromide (BBr₃) is a classic and highly efficient reagent for demethylating aryl methyl ethers, often effective at or below room temperature.[1][2] Other strong Lewis acids like aluminum chloride (AlCl₃) and aluminum iodide (AlI₃) can also readily facilitate this reaction.[3]
-
Strong Protic Acids: Heating in the presence of strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) is a traditional method for ether cleavage.[1][4] Milder conditions that generate HI in situ, for instance from iodocyclohexane in DMF, have also been developed.[3][5]
-
Strong Nucleophiles: Potent nucleophiles, especially under forcing conditions, can cleave aryl methyl ethers. Thiolate salts (like EtSNa) and certain organolithium reagents fall into this category.[1][6]
Q3: How does the molecular structure of this compound specifically influence its stability?
A: The electronic nature of the substituents on the benzene ring plays a crucial role. The trifluoromethyl group is a powerful electron-withdrawing group through both inductive and resonance effects. The carboxylic acid is also electron-withdrawing. This combination reduces the electron-donating character of the methoxy group's oxygen atom into the ring, which can weaken the aryl C–O bond and make the methyl C–O bond more susceptible to cleavage under certain reaction conditions. Furthermore, the ortho relationship between the carboxylic acid and the methoxy group can, in some cases, lead to intramolecular protonation, further activating the ether for cleavage.[7]
Troubleshooting Guides & Protocols
This section details preventative measures for common synthetic transformations where demethylation is a significant risk.
Scenario 1: Amide Bond Formation
Coupling the carboxylic acid to form an amide is a primary use for this molecule. The choice of coupling reagents and conditions is critical to prevent demethylation.
Problem: Significant formation of the 2-hydroxy byproduct during an amide coupling reaction.
Root Cause Analysis:
-
Acidic Byproducts: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride generate HCl, which can protonate the methoxy group and facilitate its cleavage.[4]
-
High Temperatures: Elevated temperatures, often used to drive sluggish coupling reactions, can provide the activation energy needed for demethylation, especially if trace acids are present.[8]
-
Lewis Acidity of Reagents: Some coupling reagents or additives may possess Lewis acidic character, which can coordinate to the methoxy oxygen and activate it for cleavage.
Preventative Protocols & Methodologies:
Protocol 1.1: Carbodiimide-Mediated Coupling for Electron-Deficient Systems
This approach is generally mild and avoids the formation of strong acids, making it ideal for sensitive substrates.
-
Step 1: Reagent Selection & Stoichiometry
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1–1.5 eq).
-
Include a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) (1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 eq) to neutralize the generated HCl. For electron-deficient systems, the addition of HOBt (1-Hydroxybenzotriazole) as an additive can be beneficial.[9][10]
-
-
Step 2: Activation
-
Stir the mixture at 0 °C for 30-60 minutes to form the active ester intermediate.
-
-
Step 3: Amine Addition
-
Add the desired amine (1.0–1.2 eq) to the reaction mixture.
-
-
Step 4: Reaction & Workup
-
Allow the reaction to slowly warm to room temperature and stir for 4–24 hours, monitoring by TLC or LC-MS.
-
Perform a standard aqueous workup using a mild base (e.g., saturated NaHCO₃ solution) to wash, avoiding strong acids or bases.
-
Table 1: Comparison of Amide Coupling Conditions
| Parameter | Thionyl/Oxalyl Chloride | EDC/HOBt/DMAP | B(OCH₂CF₃)₃ |
| Byproducts | HCl, SO₂, CO, CO₂ | Urea, H₂O | Borate esters |
| Demethylation Risk | High | Low | Low |
| Temperature | Often 0 °C to reflux | 0 °C to Room Temp | 80–100 °C |
| Key Advantage | Low cost, reactive | Mild conditions | Tolerates a wide range of amines |
Workflow for Selecting an Amide Coupling Strategy:
Caption: Decision workflow for amide coupling strategies.
Scenario 2: Reactions Involving Strong Bases (e.g., Directed ortho-Metalation)
When performing reactions that require deprotonation of the aromatic ring, the choice of base is paramount to prevent nucleophilic attack on the methoxy's methyl group.
Problem: Formation of 2-hydroxy-5-(trifluoromethyl)benzoic acid following a metalation attempt.
Root Cause Analysis:
-
Nucleophilic Attack: Organolithium reagents such as n-butyllithium (n-BuLi) are strong bases but also potent nucleophiles. They can attack the electrophilic methyl group in an Sₙ2 reaction, cleaving the ether.[11]
-
Lewis Acid-Base Interaction: The lithium cation can coordinate with the Lewis basic methoxy oxygen, which facilitates deprotonation at the ortho position but can also activate the methyl group for attack.[12][13]
Preventative Protocols & Methodologies:
Protocol 2.1: Using Sterically Hindered, Non-Nucleophilic Bases
To favor deprotonation over nucleophilic attack, a sterically bulky base is essential.
-
Step 1: Base Selection
-
Step 2: Reaction Setup
-
In an oven-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Step 3: Deprotonation
-
Slowly add a solution of freshly prepared or titrated LDA (1.1–1.5 eq) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir at -78 °C for 1–2 hours.
-
-
Step 4: Electrophilic Quench
-
Add the desired electrophile slowly at -78 °C.
-
Allow the reaction to proceed at low temperature before slowly warming and quenching with a saturated aqueous solution of NH₄Cl.
-
Table 2: Comparison of Strong Bases for Metalation
| Base | Class | Nucleophilicity | Demethylation Risk |
| n-Butyllithium | Organolithium | High | High |
| sec-Butyllithium | Organolithium | High | Moderate-High |
| LDA | Lithium Amide | Low | Low |
| LiTMP | Lithium Amide | Very Low | Very Low |
Sources
- 1. Demethylation - Wikipedia [en.wikipedia.org]
- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers | Semantic Scholar [semanticscholar.org]
- 3. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 4. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ether cleavage - Wikipedia [en.wikipedia.org]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. mmlab.uoc.gr [mmlab.uoc.gr]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Impurities in 2-Methoxy-5-(trifluoromethyl)benzoic acid
Welcome to the technical support center for 2-Methoxy-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with impurity management in this critical starting material. Purity is paramount, as even trace impurities can significantly impact downstream reaction yields, introduce difficult-to-remove byproducts, and compromise the integrity of your final active pharmaceutical ingredient (API). This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you identify, analyze, and resolve common purity issues.
Part 1: Frequently Asked Questions - Impurity Identification & Origins
Q1: What are the most common impurities in commercial this compound and where do they originate?
The impurity profile of this compound is intrinsically linked to its synthetic route and subsequent handling and storage. Impurities are not just random contaminants; they are logical consequences of the chemical processes involved. Understanding their origin is the first step toward effective control.
Potential impurities can be categorized as follows:
-
Residual Starting Materials & Intermediates: Incomplete reactions can leave behind precursors used in the synthesis. For example, in a synthesis starting from a substituted toluene, residual precursors from the multi-step process could persist.[1]
-
Isomeric Impurities: The directing effects of substituents on the aromatic ring can lead to the formation of positional isomers during synthesis. These are often the most challenging impurities to remove due to their similar physicochemical properties. A common example could be the formation of 4-(trifluoromethyl) or other positional isomers if the initial substitution reactions are not perfectly regioselective.[2]
-
Byproducts of Synthesis: Side reactions, such as over-oxidation or incomplete hydrolysis of intermediates, can generate structurally related byproducts.[2]
-
Degradation Products: Benzoic acids can undergo decarboxylation under thermal stress, particularly in the presence of water at high temperatures, leading to the formation of 1-methoxy-4-(trifluoromethyl)benzene.[3]
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., toluene, dichloromethane, ethyl acetate) may be present in the final product. Their limits are strictly regulated by guidelines such as those from the International Conference on Harmonisation (ICH).[4]
The following diagram illustrates potential points of impurity introduction during a hypothetical synthesis.
Caption: Potential origins of impurities during synthesis.
Table 1: Summary of Common Potential Impurities
| Impurity Type | Potential Identity | Typical Origin |
| Starting Material | e.g., 2-hydroxy-5-(trifluoromethyl)benzoic acid | Incomplete methylation |
| Isomeric | e.g., 3-Methoxy-5-(trifluoromethyl)benzoic acid | Lack of regioselectivity in synthesis |
| Byproduct | e.g., Products from incomplete hydrolysis | Side reactions during synthesis[2] |
| Degradation | 1-methoxy-4-(trifluoromethyl)benzene | Thermal decarboxylation[3] |
| Residual Solvent | Toluene, Dichloromethane, Heptane | Reaction or purification steps[4] |
Part 2: Analytical Workflows & Troubleshooting
Q2: My downstream amide coupling reaction is inefficient and produces multiple spots on TLC. Could impurities in my starting acid be the cause?
Absolutely. This is a classic scenario where starting material purity is critical. The causality is direct:
-
Competitive Reaction: Nucleophilic impurities (e.g., residual phenolic precursors) can compete with your desired amine for the activated carboxylic acid, leading to undesired byproducts and reduced yield.
-
Catalyst Inhibition: Certain impurities can poison the catalyst used in coupling reactions.
-
Formation of Isomeric Products: If your starting material contains positional isomers, they will likely react similarly to the desired molecule, resulting in a mixture of final products that are often very difficult to separate, appearing as multiple spots on a TLC plate or closely eluting peaks in HPLC.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for downstream reaction issues.
Q3: What is the recommended analytical method for routine purity assessment of this compound?
For routine quality control and purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers excellent resolution for separating closely related isomers and byproducts without the need for chemical derivatization.[5]
Protocol: HPLC Method for Purity Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for aromatic acids. |
| Mobile Phase A | Water with 0.1% Formic or Acetic Acid | Acidification improves peak shape by suppressing carboxylate ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic or Acetic Acid | Organic modifier to elute the compound. |
| Gradient | Start at 30% B, ramp to 95% B over 15 min | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV at 254 nm and 280 nm | The aromatic ring provides strong UV absorbance. |
| Injection Vol. | 10 µL | Standard volume for analytical runs. |
-
Analysis:
-
Run a blank (solvent only) injection first to identify any system peaks.
-
Inject the sample and integrate all peaks.
-
Purity is typically reported as area percent of the main peak relative to the total area of all peaks. For accurate quantification, a reference standard is required.
-
Q4: When is Gas Chromatography-Mass Spectrometry (GC-MS) a better choice for analysis?
GC-MS is a powerful technique that should be employed when:
-
Ultimate sensitivity is required for trace analysis, such as detecting residual solvents or highly volatile byproducts.[5]
-
Structural confirmation of unknown impurities is needed, as the mass spectrometer provides valuable fragmentation data.
Critical Consideration: Carboxylic acids like this compound are non-volatile and polar, making them unsuitable for direct GC analysis. A derivatization step is mandatory to convert the carboxylic acid into a more volatile ester or silyl ester.[5][6]
Protocol: GC-MS Analysis via Silylation
-
Derivatization:
-
Place ~1 mg of the sample into a 2 mL GC vial.
-
Evaporate to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[6]
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injector Temp. | 250 °C |
| Oven Program | Start at 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Detector | Electron Ionization (EI) at 70 eV, scanning m/z 50-500 |
Part 3: Purification Guides
Q5: My analytical results show a significant isomeric impurity (~5%). What is the best lab-scale purification method?
For removing structurally similar isomers, recrystallization is often the most effective and scalable method. The principle relies on the slight differences in solubility between the desired compound and the impurity in a chosen solvent system. A successful recrystallization can dramatically improve purity.[7][8]
Protocol: Purification by Recrystallization
-
Solvent Screening (Critical Step):
-
The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurity should either be very soluble or very insoluble at all temperatures.
-
Test small amounts of your material in various solvents (see table below).
-
| Solvent System | Rationale |
| Heptane/Ethyl Acetate | A non-polar/polar mixture. Dissolve in minimal hot ethyl acetate, then add hot heptane until turbidity appears. |
| Toluene | Good for aromatic compounds. |
| Ethanol/Water | A polar protic system. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy. |
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (or solvent system) and heat the mixture to boiling with stirring (use a hot plate). Add just enough solvent to fully dissolve the solid.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals.
-
For maximum recovery, cool the flask further in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Dry the purified crystals under vacuum.
-
Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the purification.
-
Purification Workflow Diagram:
Caption: Step-by-step workflow for purification by recrystallization.
References
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(13). Available at: [Link]
-
MySkinRecipes (n.d.). This compound. MySkinRecipes Product Page. Available at: [Link]
-
Sunway Pharm Ltd (n.d.). 2-Methoxy-5-(trifluoromethoxy)benzoic acid. Sunway Pharm Product Page. Available at: [Link]
-
J&K Scientific (n.d.). This compound. J&K Scientific Product Page. Available at: [Link]
-
Cenmed Enterprises (n.d.). This compound. Cenmed Product Page. Available at: [Link]
- Google Patents (2013). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
-
Khan, M. A., & Philip, C. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(2), 269-282. Available at: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Pharma Focus Asia. Available at: [Link]
-
Promdej, C., & Matsumura, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 185(2-3), 859-865. Available at: [Link]
-
The Royal Society of Chemistry (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]
-
BIPM (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. BIPM Report ISRD-05. Available at: [Link]
- Google Patents (2006). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
-
Market Research Future (2025). 2-(Trifluoromethyl)Benzoic Acid Decoded: Comprehensive Analysis and Forecasts 2025-2033. Market Research Report. Available at: [Link]
-
Enanti Labs (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs. Available at: [Link]
-
European Medicines Agency (2020). Q3C (R8) Step 5 - impurities: guideline for residual solvents. EMA/CHMP/ICH/82260/2006. Available at: [Link]
- Google Patents (1966). US3235588A - Purification of benzoic acid.
Sources
- 1. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Failed Reactions with 2-Methoxy-5-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for 2-Methoxy-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges encountered with this versatile building block. Here, we move beyond generic advice to offer targeted, mechanism-driven solutions to overcome failed or low-yielding reactions.
Understanding the Unique Reactivity of this compound
Before delving into specific troubleshooting scenarios, it is crucial to understand the electronic and steric factors that govern the reactivity of this compound. The molecule possesses two key substituents that exert opposing electronic effects on the benzoic acid moiety:
-
2-Methoxy Group: This ortho-substituent is moderately activating and electron-donating through resonance (+R effect), which can increase the electron density of the aromatic ring. However, it is also electron-withdrawing through induction (-I effect) due to the electronegativity of the oxygen atom.[1] Furthermore, its position ortho to the carboxylic acid can introduce steric hindrance, a phenomenon known as the "ortho effect," which can influence the acidity and reactivity of the carboxyl group by disrupting its coplanarity with the benzene ring.[2][3][4]
-
5-(Trifluoromethyl) Group: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group (-I and -R effects), significantly decreasing the electron density of the aromatic ring and increasing the acidity of the carboxylic acid.[5][6][7] This deactivating nature can make the carboxyl group less nucleophilic and more susceptible to nucleophilic attack on the carbonyl carbon.
The interplay of these two groups dictates the molecule's overall reactivity, often leading to unexpected outcomes in standard reaction conditions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is organized in a question-and-answer format to directly address common issues encountered during amide coupling and esterification reactions.
Part 1: Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry and drug development. However, the unique electronic and steric properties of this compound can present challenges.
Question 1: My amide coupling reaction with this compound is sluggish and gives low yields. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in amide coupling reactions with this substrate are often due to a combination of reduced nucleophilicity of the carboxylate and potential steric hindrance. The strongly electron-withdrawing trifluoromethyl group makes the carboxylate a poorer nucleophile, slowing down the initial activation step with coupling reagents.[5][6]
Troubleshooting Workflow for Failed Amide Coupling:
Caption: Decision tree for troubleshooting low-yielding amide coupling reactions.
Detailed Troubleshooting Steps:
-
Re-evaluate Your Coupling Reagent: For electron-deficient benzoic acids, standard coupling reagents like EDC/HOBt may not be sufficiently reactive.[8][9] Consider switching to a more potent uronium/guanidinium-based reagent such as HATU, HBTU, or COMU.[10] These reagents form highly activated esters that can react more readily with amines.
-
Optimize Reaction Conditions:
-
Solvent: Ensure you are using a dry, aprotic solvent such as DMF, NMP, or DCM.[11]
-
Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is crucial to neutralize any acid formed and to deprotonate the amine without competing in the reaction.
-
Temperature and Time: Monitor the reaction by TLC or LC-MS. If the reaction is slow at room temperature, consider gentle heating (e.g., to 40-50 °C). Extend the reaction time as needed.
-
-
Consider an Alternative Activation Method: If coupling agents fail, converting the carboxylic acid to the more reactive acyl chloride is a robust alternative. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-methoxy-5-(trifluoromethyl)benzoyl chloride can then be reacted with the amine, typically in the presence of a base like triethylamine or pyridine.[12][13][14]
Question 2: I am observing significant side product formation in my HATU-mediated coupling reaction. What are these byproducts and how can I minimize them?
Answer:
A common side reaction with uronium-based coupling reagents like HATU is the formation of a guanidinium byproduct, where the coupling reagent reacts directly with the amine.[11] Additionally, tetramethylurea is a known byproduct of HATU-mediated reactions.[8]
Table 1: Common Coupling Reagents and Their Potential Byproducts
| Coupling Reagent | Common Byproducts | Mitigation Strategies |
| HATU/HBTU | Tetramethylurea, Guanidinium byproduct | Use stoichiometric amounts of the coupling reagent, add the amine after pre-activating the carboxylic acid.[8] |
| EDC | N-acylurea, EDC-urea | Use HOBt or HOAt as an additive, control reaction temperature, use a water-soluble EDC for easier removal during workup.[9][15] |
| DCC | Dicyclohexylurea (DCU) | DCU is often insoluble and can be removed by filtration. |
Strategies to Minimize Byproduct Formation:
-
Order of Addition is Critical: Pre-activate the this compound with HATU and a base (like DIPEA) for 15-30 minutes before adding the amine. This allows for the formation of the activated ester and minimizes the opportunity for HATU to react directly with the amine.
-
Stoichiometry: Avoid using a large excess of the coupling reagent. A slight excess (1.1-1.2 equivalents) is usually sufficient.
-
Purification:
-
Aqueous Workup: A standard aqueous workup with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) will help remove the basic and acidic byproducts.
-
Chromatography: Flash column chromatography on silica gel is often necessary to separate the desired amide from non-polar byproducts like tetramethylurea. The trifluoromethyl group can sometimes lead to tailing on silica gel; using a small amount of triethylamine in the eluent can help mitigate this.
-
Part 2: Esterification Reactions
Esterification of this compound can also be challenging due to steric hindrance from the ortho-methoxy group and the electron-withdrawing nature of the trifluoromethyl group.
Question 3: My Fischer esterification of this compound with a primary alcohol is incomplete, even after prolonged heating. What is limiting the reaction?
Answer:
While the electron-withdrawing trifluoromethyl group should, in principle, make the carbonyl carbon more electrophilic and favor the reaction, the steric bulk of the ortho-methoxy group can hinder the approach of the alcohol nucleophile.[16]
Troubleshooting Workflow for Failed Esterification:
Caption: Decision tree for troubleshooting incomplete esterification reactions.
Alternative Esterification Protocols for Hindered Benzoic Acids:
-
Steglich Esterification: This method utilizes a carbodiimide coupling agent like DCC or EDC in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[17][18] DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the alcohol.[16][19] This method is particularly effective for sterically hindered substrates.
Protocol: Steglich Esterification
-
Dissolve this compound (1.0 eq.), the alcohol (1.2 eq.), and DMAP (0.1-0.2 eq.) in anhydrous DCM or THF.
-
Cool the mixture to 0 °C.
-
Add EDC·HCl (1.5 eq.) portion-wise and stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter off any solids and perform an aqueous workup.
-
-
Yamaguchi Esterification: For exceptionally hindered systems, the Yamaguchi esterification is a powerful option.[2] It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.
Question 4: I am trying to esterify with a tertiary alcohol and the reaction is not proceeding. What should I do?
Answer:
Tertiary alcohols are poor nucleophiles and are prone to elimination under acidic conditions. Therefore, Fischer esterification is generally not a suitable method. The Steglich and Yamaguchi esterifications are much better suited for this transformation. The use of DMAP is crucial in these cases to activate the carboxylic acid towards attack by the sterically hindered alcohol.[16][18]
General Laboratory Procedures
Safety and Handling:
This compound is classified as an irritant.[20] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Purification of Derivatives:
Derivatives of this compound can often be purified by standard techniques:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an effective purification method.
-
Column Chromatography: Silica gel chromatography is a common method for purifying both amide and ester products. As mentioned previously, the trifluoromethyl group can sometimes cause streaking on the column. This can often be overcome by adding a small amount of a polar solvent (like methanol) or a base (like triethylamine, for amides) to the eluent.
-
Characterization: The presence of the trifluoromethyl group provides a useful handle for characterization by ¹⁹F NMR spectroscopy.[21] The methoxy group will appear as a singlet around 3.8-4.0 ppm in the ¹H NMR spectrum.
By understanding the underlying chemical principles and employing the targeted troubleshooting strategies outlined in this guide, researchers can overcome the synthetic challenges associated with this compound and successfully incorporate this valuable building block into their synthetic targets.
References
-
Organic Chemistry Portal. Yamaguchi Esterification. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Chemistry Steps. Activating and Deactivating Groups. [Link]
-
Chemistry LibreTexts. The Ortho Effect of benzoic acids. [Link]
-
ResearchGate. Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. [Link]
-
Quora. Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid? [Link]
-
YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
-
National Institutes of Health. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
YouTube. Aromatic Reactions - Electron Withdrawing Groups, Deactivators, and Meta Directors. [Link]
-
American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
Chemistry Stack Exchange. Why is methoxy group an electron donating group? [Link]
-
ResearchGate. Benzoic Acid Serves as Precursor of Catalytic HAT Reagent in a Two‐Molecule Photoredox System. [Link]
-
National Institutes of Health. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. [Link]
-
YouTube. 18.2e EAS Activating and Deactivating Groups and Ortho Para and Meta Directors. [Link]
-
AOBChem USA. 2-Methoxy-5-(trifluoromethyl)benzoyl chloride. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
-
National Institutes of Health. Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]
-
ResearchGate. Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. [Link]
-
OSTI.GOV. Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]
-
ResearchGate. The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. [Link]
-
ResearchGate. Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. [Link]
-
Cenmed Enterprises. This compound (C007B-529074). [Link]
-
Amerigo Scientific. 2,4,5-Trifluoro-3-methoxybenzoyl chloride. [Link]
-
eScholarship.org. Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]
-
Royal Society of Chemistry. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
-
National Institutes of Health. 2-Fluoro-N-(4-methoxyphenyl)benzamide. [Link]
-
ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? [Link]
- Google Patents. Synthetic method of 2-trifluoromethyl benzamide.
-
Chemistry & Chemical Technology. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. [Link]
Sources
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- 2. Yamaguchi Esterification [organic-chemistry.org]
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- 5. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. aobchem.com [aobchem.com]
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- 14. 2-Methyl-5-(trifluoromethyl)benzoyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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Technical Support Center: Work-up and Troubleshooting for Reactions of 2-Methoxy-5-(trifluoromethyl)benzoic acid
Welcome to the technical support center for 2-Methoxy-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the work-up of reactions involving this versatile building block. Here, we move beyond generic protocols to provide in-depth, evidence-based solutions to specific experimental issues.
Core Compound Properties
Understanding the physicochemical properties of this compound is the foundation of a logical and effective work-up strategy. The presence of both an acidic carboxylic acid group and a lipophilic trifluoromethyl group imparts specific characteristics that must be considered.
| Property | Value / Observation | Implication for Work-up |
| Molecular Formula | C₉H₇F₃O₃ | - |
| Molecular Weight | 220.15 g/mol [1] | Standard for stoichiometric calculations. |
| Appearance | White to off-white solid | Visual confirmation of starting material. |
| pKa (Predicted) | ~3.71 (for 2-methoxy-5-(trifluoromethoxy)benzoic acid)[2] | This compound is a moderately strong organic acid. A full deprotonation for aqueous extraction will require a pH > 5. A basic wash with saturated sodium bicarbonate (pH ~8.4) will be effective. |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, methanol, and acetone. | Facilitates extraction into organic solvents from a reaction mixture. Partitioning between an organic solvent and an aqueous base is a key purification step. |
Frequently Asked Questions (FAQs)
Q1: I've run an amide coupling reaction with this compound and an amine. What is the standard liquid-liquid extraction procedure to isolate my product?
A1: A standard aqueous work-up is typically effective. After your reaction is complete, the general procedure is as follows:
-
Quench and Dilute: If your reaction solvent is polar and water-miscible (e.g., DMF, THF), it's often beneficial to first remove the solvent under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). This establishes clean biphasic separation.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid, such as 1 M HCl.[3] This step protonates any unreacted amine starting material or basic coupling additives (e.g., DIPEA, triethylamine), rendering them water-soluble and removing them into the aqueous layer.
-
Basic Wash: Next, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][3] This deprotonates the unreacted this compound, converting it to its water-soluble sodium salt, which partitions into the aqueous layer. Caution: Perform this wash with care, venting the separatory funnel frequently, as the neutralization of any residual acid will produce CO₂ gas.
-
Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) will help to remove any remaining water from the organic layer and break up emulsions.[3]
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your crude amide product.
This procedure effectively separates your neutral amide product from both acidic and basic impurities.
Q2: I'm performing a Fischer esterification with this compound and an alcohol under acidic catalysis. How should I adapt the work-up?
A2: The work-up for a Fischer esterification is similar to the amide coupling work-up, with the primary goal being the removal of the acid catalyst and unreacted carboxylic acid.
-
Dilution: After cooling the reaction, dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.[4]
-
Water Wash: Wash the organic layer with water to remove the bulk of the alcohol and some of the strong acid catalyst.
-
Bicarbonate Wash: Carefully wash the organic layer with saturated aqueous sodium bicarbonate.[4][5] This is a critical step to neutralize the strong acid catalyst (e.g., H₂SO₄) and remove the unreacted this compound. Again, be mindful of CO₂ evolution.
-
Brine Wash: Perform a final wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate. The resulting crude ester can then be further purified, typically by column chromatography or distillation.
Troubleshooting Guide
Issue 1: My product yield is very low after an aqueous work-up.
-
Potential Cause A: Product lost in the aqueous layers.
-
Expert Insight: While most simple amides and esters are neutral, if your target molecule contains other acidic or basic functional groups, it may have been inadvertently removed during the acid or base washes.
-
Troubleshooting Action: Before discarding your aqueous layers, check their pH to ensure the washes were effective. If you suspect your product was extracted, you can attempt to re-extract it. For a product lost in the basic wash, acidify the aqueous layer with 1 M HCl and see if a precipitate forms or if you can re-extract it with an organic solvent. For a product lost in the acidic wash, basify and re-extract.
-
-
Potential Cause B: Emulsion formation.
-
Expert Insight: The presence of the trifluoromethyl group can sometimes lead to the formation of emulsions during extraction, making phase separation difficult and leading to product loss.
-
Troubleshooting Action: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
Issue 2: My final product is not pure. I see extra peaks in the NMR spectrum.
-
Potential Cause A: Unreacted this compound.
-
Expert Insight: This is the most common impurity if the basic wash was not effective. In the ¹H NMR spectrum, you would expect to see signals corresponding to the aromatic protons of the starting material. Based on analogous compounds, the aromatic protons of 2-methoxybenzoic acid derivatives appear in the range of 7-8 ppm.[6] The carboxylic acid proton itself is a broad singlet, often above 10 ppm.
-
Troubleshooting Action: Re-dissolve your product in an organic solvent and repeat the wash with saturated sodium bicarbonate solution. Ensure the aqueous layer is basic (pH > 8) before separating.
-
-
Potential Cause B: Unreacted amine or alcohol.
-
Expert Insight: If the initial acidic wash (for amide coupling) was skipped or inefficient, you might have residual amine. If you used an excess of alcohol in an esterification, it may also remain.
-
Troubleshooting Action: Repeat the work-up procedure, ensuring the acidic wash is performed. For residual alcohol, purification by flash column chromatography is usually necessary.
-
-
Potential Cause C: Impurities from the starting material.
-
Troubleshooting Action: If you suspect isomeric impurities, careful purification by flash column chromatography or recrystallization may be required. It is also advisable to check the purity of the starting material from your supplier.
Experimental Protocols
Protocol 1: General Aqueous Work-up for Amide Coupling
This protocol is a standard procedure for the isolation of a neutral amide product following a coupling reaction between this compound and an amine.
-
Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
If the reaction solvent is DMF or another water-miscible solvent, remove it under reduced pressure.
-
Redissolve the residue in ethyl acetate (approx. 10 volumes relative to the residue).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 5 volumes).
-
Wash the organic layer with saturated aqueous NaHCO₃ (2 x 5 volumes). Caution: Vent the funnel frequently.
-
Wash the organic layer with saturated aqueous NaCl (brine) (1 x 5 volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide.
-
Purify further by column chromatography or recrystallization as needed.
References
Please note: Due to the highly specific nature of the topic, direct experimental data for this compound is limited in publicly available literature. Therefore, this guide synthesizes information from general best practices and data from closely related structural analogs. These sources are provided for methodological context.
-
Angewandte Chemie International Edition, 2018 , 57, 7205. (Provides NMR data for analogous benzoic acids). [Link]
-
Biofilm Inhibitor Synthesis, Amide Workup. (A representative general procedure for amide work-up). [Link]
-
OperaChem, Fischer Esterification-Typical Procedures. (Provides general work-up protocols for esterification). [Link]
-
Beilstein Journal of Organic Chemistry, 2012 , 8, 366-370. (Provides NMR data for compounds with trifluoromethyl groups). [Link]
-
Fischer Esterification Lab Procedure. (A representative general procedure for Fischer esterification). [Link]
-
Fischer Esterification Procedure, University of Wisconsin-Madison. (A representative general procedure for Fischer esterification). [Link]
-
Lab5 procedure esterification, University of Missouri–St. Louis. (A detailed general procedure for Fischer esterification work-up). [Link]
-
Chegg, Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. (Provides analysis of NMR for a related compound). [Link]
-
J&K Scientific, this compound Product Page. (Provides basic chemical information). [Link]
-
Tetrahedron Letters, 2014 , 55(43), 5944-5947. (Provides NMR data for related substituted benzamides). [Link]
-
Journal of Physical Organic Chemistry, 2019 , 32(7), e3940. (Provides pKa data for various fluorinated and trifluoromethylated benzoic acids). [Link]
-
Beilstein Journal of Organic Chemistry, 2008 , 4, 13. (Discusses synthesis of related trifluoromethoxy compounds). [Link]
-
Science and Education Publishing, 2014 , 2(5), 136-140. (Describes a boric acid catalyzed amidation and subsequent work-up). [Link]
-
The Journal of Organic Chemistry, 2021 , 86(17), 11849–11859. (Describes a telescoped synthesis involving amides and esters). [Link]
-
CAS Common Chemistry, 2,4,5-Trifluoro-3-methoxybenzoic acid. (Provides identifiers for a related compound). [Link]
-
ResearchGate, Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (Provides context on benzoic acid solubility). [Link]
-
Cenmed Enterprises, this compound Product Page. (Provides basic product information). [Link]
-
NIST WebBook, Benzoic acid, 2-methoxy-. (Provides data for a related compound). [Link]
-
Stenutz, 2-methoxy-5-(trifluoromethoxy)benzoic acid. (Provides identifiers for a related compound). [Link]
-
Journal of Organic Chemistry, 2019 , 84(11), 6735-6748. (Provides a compilation of pKa values in nonaqueous solvents). [Link]
- Google Patents, CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
-
Global Market Insights, 2-(Trifluoromethyl)Benzoic Acid Decoded: Comprehensive Analysis and Forecasts 2025-2033. (Provides information on commercial purities). [Link]
Sources
- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-METHOXY-5-(TRIFLUOROMETHOXY)BENZOIC ACID CAS#: 191604-88-3 [m.chemicalbook.com]
- 3. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Solved Interpret the 1H NMR and 13C NMR spectra | Chegg.com [chegg.com]
- 7. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Methoxy-5-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for troubleshooting catalytic reactions involving 2-Methoxy-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges related to catalyst poisoning and deactivation, providing in-depth explanations and actionable solutions to ensure the success of your synthetic endeavors.
Section 1: Understanding the Challenges with this compound in Catalysis
This compound is a valuable building block in medicinal chemistry and materials science. However, its unique structural features—a carboxylic acid, a methoxy group, and a trifluoromethyl group—can present specific challenges in catalytic reactions. Understanding these potential interactions is the first step toward effective troubleshooting.
-
The Carboxylic Acid Moiety: Carboxylic acids can interact with catalyst surfaces, sometimes leading to catalyst inhibition or altering the reaction pathway.[1]
-
The Trifluoromethyl (CF3) Group: This electron-withdrawing group influences the electronic properties of the aromatic ring.[2] While often enhancing reactivity in certain coupling reactions, the C-F bonds are generally stable. However, under certain conditions, fluoride ions can be generated, which may interact with the catalyst.[3][4]
-
The Methoxy (OCH3) Group: As an electron-donating group, the methoxy substituent also modulates the electronic nature of the substrate.
This guide will focus on two primary classes of reactions where catalyst poisoning is a common concern: Palladium-catalyzed cross-coupling reactions and catalytic hydrogenation.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Palladium catalysts are workhorses in C-C bond formation. However, their efficacy can be compromised by various factors, especially when working with substrates like this compound derivatives.
Frequently Asked Questions (FAQs)
Question 1: My Suzuki-Miyaura coupling reaction is sluggish or has stalled completely. What are the likely causes and how can I fix it?
Answer:
A stalled Suzuki-Miyaura coupling reaction is a common issue. The root cause often lies in the deactivation of the palladium catalyst. Here’s a systematic approach to diagnose and solve the problem:
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Catalyst Deactivation by Fluoride | While the trifluoromethyl group is generally stable, trace fluoride ions (F-) can be generated under harsh reaction conditions or from the degradation of reagents. Fluoride can interact with the palladium center, potentially altering its catalytic activity or even inhibiting the reaction.[3][4] Some studies have shown that fluoride can catalyze the reduction of Pd(II) to Pd(0), which could be beneficial, but an excess or improper coordination environment can be detrimental.[5] | 1. Reagent Purity: Ensure the high purity of all reagents, especially the boronic acid/ester and the base. 2. Anhydrous Conditions: Minimize water content in the reaction, as it can facilitate the formation of species that may release fluoride. 3. Base Selection: The choice of base is critical. Consider using bases less likely to promote defluorination, such as K₃PO₄ or Cs₂CO₃.[6] |
| Inhibition by the Carboxylic Acid Group | The carboxylic acid moiety can coordinate to the palladium center, potentially forming inactive complexes and hindering the catalytic cycle. | 1. Protection Strategy: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction. The ester can be hydrolyzed post-coupling. 2. In-situ Esterification: In some cases, adding an alcohol to the reaction mixture can lead to in-situ esterification, mitigating the inhibitory effect of the free carboxylic acid. |
| Ligand Degradation or Inappropriate Choice | The phosphine ligands commonly used in Suzuki couplings can be susceptible to oxidation or P-C bond cleavage at elevated temperatures, leading to the formation of inactive palladium species ("palladium black").[7] The choice of ligand is also crucial for promoting the desired catalytic cycle. | 1. Use Robust Ligands: Employ sterically hindered and electron-rich biaryl phosphine ligands (e.g., SPhos, RuPhos) that are known to stabilize the catalytic species and promote efficient cross-coupling.[8] 2. Optimize Ligand:Pd Ratio: An incorrect ligand-to-palladium ratio can be detrimental. Typically, a ratio between 1:1 and 2:1 is optimal. |
| Oxygen Sensitivity | The active Pd(0) catalyst is sensitive to oxygen, which can lead to its oxidation to inactive Pd(II) and promote side reactions like the homocoupling of boronic acids.[6] | 1. Degas Solvents: Thoroughly degas all solvents and reagents before use. 2. Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and execution.[6] |
Question 2: I am observing significant amounts of byproducts, such as homocoupling of the boronic acid and protodeboronation. What is causing this?
Answer:
The formation of these byproducts is a classic sign of a suboptimal catalytic system or the presence of contaminants.
Troubleshooting Flowchart for Byproduct Formation:
Caption: Troubleshooting Byproduct Formation in Suzuki Coupling.
Section 3: Troubleshooting Catalytic Hydrogenation
Catalytic hydrogenation of the aromatic ring in this compound is another important transformation. Catalyst poisoning is a frequent challenge in this reaction as well.
Frequently Asked Questions (FAQs)
Question 1: My hydrogenation reaction is very slow or incomplete, even at high hydrogen pressure. What could be poisoning my catalyst?
Answer:
Slow or incomplete hydrogenation of benzoic acid derivatives can be frustrating. The electron-deficient nature of the aromatic ring due to the trifluoromethyl group, combined with potential catalyst poisoning by the carboxyl group, makes this a challenging transformation.[1]
Common Catalyst Poisons and Mitigation Strategies in Hydrogenation:
| Poison/Inhibitor | Mechanism of Action | Mitigation Strategy |
| Carboxylic Acid | The carboxylic acid can strongly adsorb onto the surface of the metal catalyst (e.g., Pt, Pd, Ru), blocking active sites and inhibiting hydrogen activation and substrate binding.[1] | 1. Solvent Choice: Using a binary solvent system, such as dioxane-water, can enhance the reaction rate and selectivity.[9][10] 2. Catalyst Selection: Platinum-based catalysts, such as Pt/TiO₂, have shown superior performance for benzoic acid hydrogenation due to a weaker interaction with the carboxylic acid, which reduces catalyst poisoning.[1] Rhodium on carbon (Rh/C) is also a highly active catalyst for this transformation.[11] 3. Esterification: As with cross-coupling, converting the carboxylic acid to an ester prior to hydrogenation can significantly improve reaction efficiency. |
| Sulfur and Nitrogen Compounds | Trace impurities containing sulfur or nitrogen in starting materials or solvents are classic poisons for hydrogenation catalysts. They strongly and often irreversibly bind to the metal surface. | 1. High-Purity Reagents: Use high-purity starting materials and solvents. 2. Activated Carbon Treatment: Pre-treating the substrate solution with activated carbon can help remove trace sulfur and nitrogen impurities. |
| Halide Ions (from external sources) | While less common from the CF₃ group in hydrogenation, halide impurities from other sources can poison the catalyst. | 1. Reagent Purity Check: Ensure that no halide-containing additives or reagents are unintentionally introduced. |
Question 2: How can I regenerate a poisoned hydrogenation catalyst?
Answer:
Catalyst regeneration is not always possible, especially in cases of severe poisoning. However, for deactivation due to organic residue buildup or reversible poisoning, some methods can be attempted.
Catalyst Regeneration Workflow:
Caption: Basic Workflow for Hydrogenation Catalyst Regeneration.
Important Note: For noble metal catalysts, professional refining is often the most economical and environmentally sound option for recovery of the precious metal from a spent catalyst.
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and should be optimized for your specific substrates.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water, 4:1) via syringe.
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography.
References
-
Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical - RSC Publishing. Available at: [Link]
-
Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - RSC Publishing. Available at: [Link]
-
Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes | Organometallics - ACS Publications. Available at: [Link]
-
Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture - ResearchGate. Available at: [Link]
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. Available at: [Link]
-
The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC - PubMed Central. Available at: [Link]
-
Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC - NIH. Available at: [Link]
-
Practical Heck Reaction problems! : r/chemhelp - Reddit. Available at: [Link]
-
Palladium‐catalyzed 2‐fluoroallylation through β‐fluorine elimination. - ResearchGate. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
-
Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture - CABI Digital Library. Available at: [Link]
-
Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives - DASH (Harvard). Available at: [Link]
-
Heck Reaction—State of the Art - MDPI. Available at: [Link]
-
Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO 2 - MDPI. Available at: [Link]
-
Hydrogenation of benzoic acid over different catalysts a | Download Table - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)−H Bonds - CORE. Available at: [Link]
-
Pd-Catalyzed Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification - ChemRxiv. Available at: [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Palladium‐catalyzed Suzuki–Miyaura cross‐coupling with aryl and heteroaryl bromides using | Request PDF - ResearchGate. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF - ResearchGate. Available at: [Link]
-
Highly effective Ir-based catalysts for benzoic acid hydrogenation: experiment- and theory-guided catalyst rational design - Green Chemistry (RSC Publishing). Available at: [Link]
-
Hydrogenation Catalysts - Chemie Brunschwig. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]
-
This compound - Optional[Raman] - Spectrum - SpectraBase. Available at: [Link]
-
Catalytic transfer hydrogenation of biomass-derived 5-hydroxymethyl furfural to the building block 2,5-bishydroxymethyl furan - Green Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of 2-Methoxy-5-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-methoxy-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the common challenges encountered when scaling this synthesis from the laboratory bench to pilot or manufacturing scale. Our focus is on understanding the "why" behind the "how," ensuring a robust, safe, and reproducible process.
Introduction: A Tale of Two Substituents
The synthesis of this compound presents a unique set of challenges primarily due to the electronic and steric interplay of its two key functional groups: the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group. While multiple synthetic routes are plausible, a common and logical approach involves the carboxylation of a suitable trifluoromethylated anisole precursor. This guide will focus on a frequently considered synthetic pathway: the formation of a Grignard or organolithium reagent from 1-bromo-2-methoxy-5-(trifluoromethyl)benzene, followed by quenching with carbon dioxide. We will dissect the potential issues at each critical stage of this process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Synthesis Pathway - Key Reaction Stages
A plausible and commonly explored synthetic route is outlined below. Each stage presents its own set of scale-up hurdles.
Caption: Proposed synthetic workflow for this compound.
Q1: We are seeing significant levels of di-brominated and other isomeric impurities after the bromination of our 2-methoxy-5-(trifluoromethyl)anisole starting material upon scale-up. What is causing this and how can we improve selectivity?
A1: This is a classic example of how reaction kinetics and mass transfer can diverge upon scaling. The methoxy group is an ortho-, para-director, and while the trifluoromethyl group is a meta-director, the combined electronic effects and steric hindrance can lead to a mixture of products.
-
Causality:
-
Poor Mixing and Localized High Concentrations: In a large reactor, the addition of bromine may not be instantaneous and homogenous. This can create localized areas of high bromine concentration, leading to over-bromination (di-bromination) before the mono-brominated product has been fully dispersed. The introduction of trifluoromethyl groups into aromatic systems can be challenging, and the strong electron-withdrawing effect deactivates the ring, potentially requiring harsh conditions that reduce selectivity[1].
-
Temperature Gradients: Inadequate heat removal can lead to temperature gradients within the reactor. Higher local temperatures can increase the rate of side reactions, leading to the formation of undesired isomers.
-
-
Troubleshooting & Optimization:
-
Controlled Reagent Addition: Switch from bulk addition to a slow, controlled feed of the brominating agent below the surface of the reaction mixture. This minimizes localized concentration spikes.
-
Improved Agitation: Ensure the reactor's agitation system is sufficient to provide good mixing and prevent stagnant zones. The goal is to operate in a regime where the reaction rate is chemically controlled, not mass-transfer limited.
-
Temperature Management: Utilize a reactor with a high surface area-to-volume ratio or a highly efficient cooling jacket to maintain a consistent internal temperature. Monitor the internal temperature at multiple points if possible.
-
Solvent Choice: A solvent in which both the substrate and the brominating agent are highly soluble can improve homogeneity.
-
Q2: We are experiencing inconsistent initiation of the Grignard reaction at pilot scale. Sometimes it starts immediately, other times there is a long induction period, which is a major safety concern. Why is this happening?
A2: Grignard reaction initiation is notoriously sensitive and is a significant scale-up hazard. An induction period followed by a sudden, rapid exotherm can overwhelm the cooling capacity of a large reactor, leading to a runaway reaction.[2][3][4]
-
Causality:
-
Magnesium Surface Passivation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide/hydroxide, which prevents the reaction from starting. The effectiveness of activation methods can vary.
-
Trace Moisture: Water in the solvent (THF) or on the glassware will quench the Grignard reagent as it forms, preventing a sustained reaction. On a large scale, ensuring absolute dryness is more challenging.
-
Insufficient Local Heating: While overall temperature control is crucial, a small amount of localized heat is often needed to initiate the reaction. This can be difficult to achieve controllably in a large vessel.
-
-
Troubleshooting & Optimization:
-
Magnesium Activation: Ensure a consistent and robust method for activating the magnesium. Common methods include crushing the turnings in situ under an inert atmosphere or using activators like iodine or 1,2-dibromoethane.
-
Strict Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure the reactor is thoroughly dried before use, for example, by heating under vacuum.
-
Controlled Initiation Protocol: Add a small portion of the halide to the magnesium suspension and apply gentle, localized heating if necessary. A successful initiation is often indicated by a gentle bubbling and a slight increase in temperature.[2] Once initiation is confirmed, the rest of the halide can be added at a controlled rate.
-
In-situ Monitoring: For larger scales, consider using in-situ monitoring techniques like infrared spectroscopy to confirm the consumption of the starting halide, which provides definitive evidence of reaction initiation.
-
Q3: Our Grignard reaction is sluggish and we are seeing significant formation of the Wurtz coupling byproduct. How can we improve the yield of the desired Grignard reagent?
A3: The formation of a biaryl byproduct (Wurtz coupling) is a common side reaction in Grignard synthesis. This occurs when the Grignard reagent reacts with unreacted starting halide.
-
Causality:
-
Poor Mass Transfer: If the Grignard reagent forms and is not quickly dispersed, its local concentration increases, making it more likely to react with the incoming halide.
-
Slow Reaction Rate: A sluggish reaction means that both the Grignard reagent and the halide are present in the reactor for longer periods, increasing the probability of the Wurtz side reaction.
-
-
Troubleshooting & Optimization:
-
"Dilution Principle": Add the halide solution to the magnesium suspension, not the other way around. This ensures that the halide is always the limiting reagent in the solution phase.
-
Vigorous Agitation: Improve mixing to quickly disperse the formed Grignard reagent away from the point of halide addition.
-
Optimal Temperature: While Grignard reactions are exothermic, they still require a certain temperature to proceed at a reasonable rate. Operating at too low a temperature can make the reaction sluggish. The ideal temperature is a balance between a manageable reaction rate and minimizing side reactions.
-
| Parameter | Lab Scale (Typical) | Pilot/Industrial Scale Challenge | Recommended Action |
| Heat Transfer | High surface area to volume ratio, easy to cool. | Low surface area to volume ratio, difficult to cool.[4] | Controlled addition of reagents, efficient cooling systems. |
| Mixing | Efficient mixing with magnetic stir bars. | Potential for poor mixing, stagnant zones. | Use of appropriately designed impellers, baffles. |
| Initiation | Easy to observe and control with a heat gun. | Difficult to observe, potential for runaway reaction. | Controlled initiation protocol, in-situ monitoring. |
Q4: During the carbon dioxide quench of our large-scale Grignard reaction, we are getting a thick, unmanageable slurry that is difficult to stir and leads to incomplete reaction. What's the cause?
A4: This is a common physical processing issue during the carboxylation step. The magnesium salt of the newly formed carboxylic acid can precipitate from the reaction mixture, leading to a thick slurry.
-
Causality:
-
Poor CO2 Dispersion: Bubbling gaseous CO2 through a large, viscous reaction mixture can be inefficient. The gas may channel through the path of least resistance, leading to poor mass transfer and incomplete carboxylation.
-
Precipitation of the Salt: The magnesium carboxylate salt may have low solubility in the reaction solvent (e.g., THF), causing it to precipitate and dramatically increase the viscosity of the mixture.
-
-
Troubleshooting & Optimization:
-
Reverse Addition: Instead of bubbling CO2 into the Grignard solution, consider transferring the Grignard solution onto a bed of crushed dry ice (solid CO2) covered with an anhydrous solvent. This provides a large surface area for the reaction.
-
CO2 Pressure: For dedicated reactor systems, carboxylation can be performed under a positive pressure of CO2, which increases its solubility in the solvent and improves reaction efficiency.
-
Agitation Design: Ensure the agitator is designed to handle high-viscosity slurries. A pitched-blade turbine or anchor-type agitator may be more effective than a simple propeller.
-
Q5: We are struggling with inconsistent crystal form (polymorphism) of the final product upon crystallization, which is affecting filtration and drying times. How can we control this?
A5: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical concern in the pharmaceutical industry as it can affect solubility, stability, and bioavailability. Benzoic acid derivatives are known to exhibit polymorphism.[5][6][7][8][9]
-
Causality:
-
Solvent System: The choice of crystallization solvent and anti-solvent can favor the formation of different polymorphs.
-
Cooling Rate and Supersaturation: The rate of cooling and the level of supersaturation at which nucleation occurs are key factors in determining which polymorph crystallizes. Rapid cooling often leads to less stable (metastable) forms.
-
Agitation: The shear force from agitation can influence nucleation and crystal growth, and in some cases, can induce the transformation from a metastable to a stable polymorph.
-
-
Troubleshooting & Optimization:
-
Polymorph Screening: Conduct a thorough polymorph screen using various solvents and crystallization conditions to identify the different crystalline forms and determine the most thermodynamically stable form.
-
Seeding: Once the desired polymorph is identified and isolated, use it to seed subsequent crystallizations. Seeding provides a template for crystal growth and helps to ensure the formation of the desired form.
-
Controlled Crystallization: Implement a controlled cooling profile and/or anti-solvent addition rate to maintain a consistent level of supersaturation. Process Analytical Technology (PAT) tools can be used to monitor the crystallization process in real-time.
-
Maturation (Aging): After crystallization, holding the slurry at a specific temperature for a period can allow for the conversion of any metastable forms to the more stable polymorph.
-
Caption: Decision tree for troubleshooting polymorphism in crystallization.
Part 2: Downstream Processing
Q6: After scaling up, our product takes an exceptionally long time to dry and often contains residual solvent above the acceptable limit. What could be the issue?
A6: Drying is often a bottleneck in API manufacturing, and issues that are minor at the lab scale can become significant problems in large-scale dryers.[10]
-
Causality:
-
Crystal Habit and Size: Small, needle-like crystals can pack tightly, trapping solvent within the solid cake and making it difficult to remove. Agglomeration of wet crystals can also lead to solvent entrapment.
-
Inefficient Heat and Mass Transfer: In a large static dryer, heat may not be transferred uniformly to the entire product bed, and solvent vapor may not be efficiently removed from the system.
-
Formation of Solvates/Hydrates: The API may form a stable crystal lattice that includes solvent molecules (a solvate). This is not simply trapped solvent but is part of the crystal structure and is much more difficult to remove.
-
-
Troubleshooting & Optimization:
-
Optimize Crystallization for Drying: Aim for larger, more equant (less needle-like) crystals during the crystallization step. This will create a more porous filter cake that is easier to wash and dry.
-
Efficient Washing: Before drying, wash the filter cake thoroughly with a suitable anti-solvent to displace the mother liquor.
-
Drying Technology: Consider the type of dryer being used. For difficult-to-dry products, an agitated filter dryer can improve efficiency by breaking up lumps and continuously exposing new surfaces.
-
Drying Study: Perform a drying study to determine the optimal temperature and vacuum profile. Be cautious not to heat the product too quickly, which can cause the surface to dry and form a crust, trapping solvent inside.
-
References
-
Mandal, D., Maji, S., Pal, T., Sinha, S. K., & Maiti, D. (n.d.). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications. [Link]
-
Gao, Y., et al. (2022). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. CrystEngComm, 24(3), 534-545. [Link]
-
Jernejc, K., & Cerk, T. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Molecules, 27(16), 5296. [Link]
-
Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. [Link]
-
Teknoscienze. (2015). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Chimica Oggi - Chemistry Today, 33(3). [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]
-
Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. (n.d.). [Link]
-
University of Kentucky X-Ray Crystallography Facility. (n.d.). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. [Link]
-
Request PDF. (n.d.). Polymorphism and Crystallization of p-Aminobenzoic Acid. [Link]
-
Request PDF. (n.d.). Development and Scale-Up of a Crystallization Process To Improve an API's Physiochemical and Bulk Powder Properties. [Link]
-
Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. (n.d.). PMC. [Link]
-
University of Limerick. (n.d.). Polymorphism and crystallization of p-aminobenzoic acid. [Link]
-
Request PDF. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. [Link]
-
Longdom Publishing. (n.d.). Recent progress in catalytic aromatic trifluoromethylation. [Link]
-
calorimetric investigation of the formation of grignard reagents. (n.d.). [Link]
-
Selective C–F Functionalization of Unactivated Trifluoromethylarenes. (n.d.). PMC. [Link]
-
PubMed. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. [Link]
-
Factors Influencing the Crystallization-Onset Time of Metastable ASDs. (n.d.). PMC. [Link]
-
YouTube. (2020). Grignard Reagent Formation - From the Lab to Industry. [Link]
-
ACS Publications. (2021). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Organic Letters, 23(11), 4431–4436. [Link]
-
API Crystallization. (n.d.). [Link]
-
Request PDF. (n.d.). Safety aspects of the process control of Grignard reactions. [Link]
-
Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. (2022). MDPI. [Link]
-
Request PDF. (n.d.). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
J&K Scientific. (n.d.). This compound. [Link]
-
Cenmed Enterprises. (n.d.). This compound (C007B-529074). [Link]
-
Request PDF. (n.d.). Recent Trifluoromethylation Reactions. A Mini Review Paper. [Link]
-
Oriental Journal of Chemistry. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. [Link]
-
PubMed. (n.d.). Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds. [Link]
- Google Patents. (n.d.). Preparation method of 2-trifluoromethyl benzoic acid.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hzdr.de [hzdr.de]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
- 9. pure.ul.ie [pure.ul.ie]
- 10. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
Technical Support Center: Amide Coupling with 2-Methoxy-5-(trifluoromethyl)benzoic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 2-Methoxy-5-(trifluoromethyl)benzoic acid in amide coupling reactions. This guide provides in-depth troubleshooting strategies and frequently asked questions to address common challenges and optimize your synthetic outcomes. The unique electronic and steric properties of this reagent—specifically the electron-withdrawing trifluoromethyl group and the ortho-methoxy group—can influence reactivity and lead to specific byproduct formation. This document is designed to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when using this compound in amide coupling reactions?
A1: The primary challenges stem from the electronic and steric nature of the substituents on the benzoic acid ring. The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid but can decrease the nucleophilicity of the resulting amide product.[1] The ortho-methoxy (-OCH3) group can present steric hindrance, potentially slowing the rate of reaction with the amine.[2] These factors can lead to lower yields and the formation of specific byproducts.
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields are often attributable to several factors:
-
Incomplete activation of the carboxylic acid: The electron-withdrawing nature of the trifluoromethyl group can impact the efficiency of certain coupling reagents.[3]
-
Steric hindrance: The ortho-methoxy group can sterically hinder the approach of the amine to the activated carboxylic acid intermediate.[2][3]
-
Hydrolysis of activated intermediates: Trace amounts of water in the reaction can hydrolyze the activated carboxylic acid species, reverting it to the unreactive starting material.[2][3]
-
Suboptimal reaction conditions: Incorrect choice of solvent, base, or temperature can significantly impede the reaction.[3]
Q3: What are the common byproducts observed in these coupling reactions, and how are they formed?
A3: Common byproducts include:
-
N-acylurea: This forms when using carbodiimide coupling reagents like EDC. The O-acylisourea intermediate can rearrange to the more stable, unreactive N-acylurea.[4] The use of additives like HOBt or HOAt can help to minimize this side reaction by trapping the O-acylisourea to form a more reactive ester.[4][5]
-
Unreacted starting materials: Due to the factors mentioned in Q2, it's common to observe unreacted benzoic acid and amine.
-
Guanidinium byproducts: When using uronium/aminium salt-based coupling reagents like HATU in excess, the reagent can react with the amine to form a guanidinium byproduct, which can complicate purification.[6]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the amide coupling of this compound.
Problem 1: Low or No Product Formation
Diagnostic Questions:
-
Are you using anhydrous solvents and reagents?
-
Have you chosen an appropriate coupling reagent for this electron-deficient and sterically hindered system?
-
Is the stoichiometry of your reagents optimized?
-
Have you allowed sufficient reaction time?
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low product yield.
Problem 2: Presence of Significant N-acylurea Byproduct
This is a common issue when using carbodiimide reagents like EDC.
Mechanism of N-acylurea Formation
Caption: Formation of N-acylurea byproduct and its mitigation.
Solutions:
-
Use of Additives: Always use EDC in conjunction with a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement.[4][5]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of the intramolecular rearrangement that leads to N-acylurea formation.[4]
-
Order of Addition: Add the EDC to the solution of the carboxylic acid and HOBt/HOAt first to allow for the formation of the active ester before adding the amine.
Problem 3: Difficulty in Purifying the Final Amide Product
Diagnostic Questions:
-
What are the major impurities observed by TLC or LC-MS?
-
Have you attempted both recrystallization and column chromatography?
-
Is your crude product soluble in common organic solvents?
Purification Strategies
| Purification Method | When to Use | Key Considerations |
| Aqueous Workup | Standard first step for most reactions. | Use sequential washes with dilute acid (e.g., 1M HCl) to remove basic impurities like excess amine and DIPEA, followed by a dilute base (e.g., saturated NaHCO3) wash to remove unreacted carboxylic acid.[2][7] |
| Recrystallization | If the amide product is a solid and has different solubility properties from the main impurities. | Polar solvents like ethanol, acetone, or acetonitrile can be effective for recrystallizing amides.[8] This can be a highly effective method to obtain very pure material. |
| Column Chromatography | When recrystallization is not effective or for separating closely related byproducts. | Use a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to separate the product from impurities.[7] |
| Reverse-Phase HPLC | For highly polar products or when high purity is required for biological testing. | This is often effective for purifying challenging compounds that are difficult to separate by normal-phase chromatography.[9] |
Recommended Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol is recommended for challenging couplings, including those with sterically hindered or electron-deficient partners.[3][6]
-
Reagent Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Activation: Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-18 hours).
-
Aqueous Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with aqueous acid, aqueous base, and brine to remove byproducts and excess reagents.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Optimized Amide Coupling using EDC/HOBt
This protocol is a cost-effective alternative and can be highly effective with careful optimization.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 equivalents) to the mixture and stir for 15-20 minutes to activate the carboxylic acid.
-
Amine Addition: Add the amine (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of a non-nucleophilic base like DIPEA (2.5 equivalents).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Protocol 3: Acyl Fluoride Intermediate for Highly Hindered Substrates
For particularly challenging couplings where other methods fail, conversion to the acyl fluoride can be effective.[10][11][12]
-
Acyl Fluoride Formation: Dissolve this compound (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents). Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Amine Addition: Add the amine to the solution containing the acyl fluoride.
-
Reaction Monitoring: Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings, and gentle heating may be required.
-
Workup and Purification: Follow the standard workup and purification procedures.
References
- Technical Support Center: Improving Yield in the Synthesis of N-aryl amides using 2-(Trifluoromethyl)benzoyl chloride - Benchchem. (URL: )
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines - Benchchem. (URL: )
-
What is the best technique for amide purification? - ResearchGate. (URL: [Link])
- Troubleshooting low yield in PROTAC synthesis using PEG linkers - Benchchem. (URL: )
- Amine to Amide Mechanism - H
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. (URL: [Link])
- Application Notes and Protocols: Amide Coupling of 2-(Chloromethyl)
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])
-
Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC - NIH. (URL: [Link])
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Coupling Reagents - Aapptec Peptides. (URL: [Link])
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substr. (URL: [Link])
- A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid - Benchchem. (URL: )
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (URL: [Link])
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. (URL: )
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - OUCI. (URL: [Link])
-
Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC - PubMed Central - NIH. (URL: [Link])
-
General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing). (URL: [Link])
-
Synthesis of N-trifluoromethyl amides from carboxylic acids - PubMed - NIH. (URL: [Link])
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates [ouci.dntb.gov.ua]
stability of 2-Methoxy-5-(trifluoromethyl)benzoic acid under reaction conditions
Technical Support Center: 2-Methoxy-5-(trifluoromethyl)benzoic acid
A Guide to Navigating Its Reactivity and Ensuring Stability in Synthesis
Welcome to the technical support center for this compound (CAS 328-79-0). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and questions regarding its stability under various reaction conditions, providing expert insights and actionable troubleshooting advice to ensure the success of your experiments.
Troubleshooting Guide: When Reactions Go Awry
This section is for actively diagnosing issues in ongoing or completed experiments.
Question: My reaction mixture darkened significantly upon heating, and TLC/LC-MS analysis shows multiple unidentified byproducts. What is the likely cause?
Answer: Darkening and the formation of multiple byproducts, especially under thermal stress, often point to decomposition. For this compound, two primary pathways are suspect:
-
Decarboxylation: Aromatic carboxylic acids can lose CO2 at elevated temperatures. While benzoic acid itself is relatively stable, the presence of a strong electron-withdrawing trifluoromethyl group can influence this process. Studies on similar benzoic acids show that thermal decomposition can occur at temperatures exceeding 150-200°C, leading to the formation of 1-methoxy-4-(trifluoromethyl)benzene.[1] The reaction is often accelerated by trace metals or acidic/basic conditions.
-
Reagent-Induced Degradation: If the darkening occurs at lower temperatures, a reactive species in your mixture is likely the culprit. For example, very strong Lewis acids used in situ might be causing ether cleavage or other side reactions.
Troubleshooting Steps:
-
Confirm Identity: Isolate one of the major byproducts and obtain a mass spectrum. Check if the mass corresponds to the decarboxylated product.
-
Reduce Temperature: If possible, re-run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions which can also cause discoloration.
Question: I am attempting an amide coupling using standard reagents (e.g., EDC/HOBt), but my yields are consistently low, and I recover a significant amount of unreacted starting material. Is the acid unstable to these conditions?
Answer: this compound is generally compatible with most standard peptide coupling reagents. However, its electronic properties can affect reactivity, and certain conditions can promote side reactions.
The methoxy group is electron-donating, while the trifluoromethyl group is strongly electron-withdrawing.[2][3][4] This electronic push-pull can influence the acidity of the carboxylic acid and the nucleophilicity of the carboxylate. Low yields are often due to inefficient activation or a competing side reaction rather than outright decomposition of the starting material.
Troubleshooting Steps:
-
Choice of Coupling Reagent: For sterically hindered or electronically challenging substrates, carbodiimide reagents like EDC might be sluggish. Consider switching to a more potent uronium/aminium salt-based reagent like HATU or HBTU, which are known to be highly efficient for difficult couplings.[5]
-
Base and Solvent: Ensure your base (e.g., DIPEA, triethylamine) is non-nucleophilic and completely dry. The choice of solvent is also critical; polar aprotic solvents like DMF or NMP are generally preferred.
-
Order of Addition: The order of reagent addition is crucial. Pre-activating the carboxylic acid with the coupling reagent and HOBt/HOAt for 15-30 minutes before adding the amine can significantly improve yields by minimizing side reactions like guanidinylation of the amine.
-
Alternative Methods: For particularly stubborn couplings, converting the carboxylic acid to an acid chloride (e.g., with thionyl chloride or oxalyl chloride) prior to reaction with the amine is a robust, albeit more forceful, alternative. Caution is advised to avoid high temperatures.
Question: During my reaction, which involves a Lewis acid (e.g., BBr₃, AlCl₃), I've observed the formation of a product that appears to have lost a methyl group. Why is this happening?
Answer: You are observing O-demethylation, a classic reaction of aryl methyl ethers. The methoxy group on this molecule is susceptible to cleavage by strong Lewis acids and certain Brønsted acids (like HBr or HI).[6]
The ortho-relationship between the carboxylic acid and the methoxy group can sometimes accelerate this process through intramolecular hydrogen bonding, which can activate the ether oxygen towards nucleophilic attack.[6][7] While many demethylation procedures require harsh conditions, some reagents are potent even at moderate temperatures.
Troubleshooting Steps & Prevention:
-
Reagent Selection: If your desired transformation requires a Lewis acid, select a milder one if possible.
-
Protecting Groups: If demethylation is unavoidable with the required reagents, consider if another synthetic route is feasible where the methoxy group is introduced at a later stage.
-
Consult Compatibility Data: Before designing a synthetic step, always check the compatibility of your functional groups with the planned reagents.
Frequently Asked Questions (FAQs) for Proactive Experimental Design
This section is for planning experiments to avoid common stability pitfalls.
Question: What are the general thermal stability limits for this compound?
Answer: this compound is a solid with a melting point around 108-111°C.[8] It is generally stable at temperatures commonly used for reactions in solution (e.g., up to 120°C). However, prolonged heating at temperatures above 150°C, especially in the neat form or in high-boiling solvents, significantly increases the risk of decarboxylation.[1] The presence of strong acids or bases can lower the onset temperature for this decomposition.
Question: Is the compound stable to strongly acidic or basic conditions?
Answer:
-
Acidic Conditions: The compound is stable to mild aqueous acids and standard organic acids (e.g., TFA for Boc-deprotection). However, it is not stable to strong Lewis acids (BBr₃, AlCl₃) or strong mineral acids at elevated temperatures (e.g., HBr, HI), which will cause O-demethylation.[6]
-
Basic Conditions: It is stable to common organic bases (e.g., DIPEA, Et₃N) and inorganic bases (e.g., K₂CO₃, NaHCO₃) used in reactions. Stronger bases like NaOH or KOH in aqueous or alcoholic solutions at high temperatures may pose a risk, but the primary concern under harsh basic conditions is often the reactivity of other functional groups in the molecule you are synthesizing.
Question: What are the recommended conditions for a standard amide coupling reaction?
Answer: For a reliable and high-yielding amide bond formation, the following protocol using HATU is recommended.
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU (1.1 eq.) | Highly efficient for a broad range of substrates, including those that are sterically or electronically challenging.[5] |
| Base | DIPEA (2.0 - 3.0 eq.) | A non-nucleophilic base that minimizes side reactions. |
| Solvent | Anhydrous DMF or NMP | Polar aprotic solvents that effectively dissolve reagents and intermediates. |
| Temperature | 0°C to Room Temp | Mild conditions that preserve the stability of the starting material and product. |
| Procedure | Pre-activation | Dissolve the acid in DMF, add HATU and DIPEA, stir for 15-30 min, then add the amine. This ensures efficient formation of the active ester before the amine is introduced. |
Question: How stable is the trifluoromethyl (CF₃) group?
Answer: The trifluoromethyl group is one of the most stable functional groups in organic chemistry.[2][3] The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation and inert to most chemical reagents used in synthesis.[3][9] You can confidently assume the trifluoromethyl group will remain intact under all but the most extreme and exotic reaction conditions.
Visualizing Reaction Planning
To assist in experimental design, the following workflow outlines key decision points for handling this compound.
Caption: A decision tree for selecting safe reaction conditions.
References
- The Trifluoromethyl Group: Enhancing Chemical Properties in Organic Synthesis. (n.d.). Google Cloud.
- Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions. (2023). RSC Advances.
- Nishioka, T., et al. (2000). Regioselective Dealkylation of 2-Alkoxybenzoic Acid and Its Amide Derivatives with Aliphatic Amines. Synthesis.
- Decarboxylative Hydroxylation of Benzoic Acids. (2019). Angewandte Chemie International Edition.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules.
- Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water. (n.d.). AIChE Proceedings.
- Intramolecular protonation of methoxy oxygen in 2-methoxybenzoic acid. (2023). ResearchGate.
- Regioselective Dealkylation of 2-Alkoxybenzoic Acid and Its Amide Derivatives with Aliphatic Amines. (2000). ResearchGate.
- Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. (2022). Organic Chemistry Frontiers.
- Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. (2017). Chemical Science.
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- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry.
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- Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (2022). Organic & Biomolecular Chemistry.
- Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. (2023). YouTube.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry.
- 5-Fluoro-2-methoxybenzoic acid 97. (n.d.). Sigma-Aldrich.
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- 2-(Trifluoromethyl)benzoic acid. (n.d.). PubChem.
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Technical Support Center: Monitoring Reaction Progress of 2-Methoxy-5-(trifluoromethyl)benzoic acid by HPLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress of 2-Methoxy-5-(trifluoromethyl)benzoic acid. It offers a blend of foundational knowledge, practical experimental protocols, and robust troubleshooting strategies designed to ensure data integrity and methodological success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup and execution of HPLC analysis for this compound and related aromatic carboxylic acids.
Q1: What is a suitable starting HPLC method for monitoring my reaction?
A1: A robust starting point for analyzing this compound is a reversed-phase HPLC (RP-HPLC) method. Due to the aromatic and acidic nature of the analyte, a C18 column is a standard choice. The trifluoromethyl group adds hydrophobicity, leading to good retention on such columns.
A typical starting condition would be:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water with an acidic modifier. For example, 0.1% trifluoroacetic acid (TFA) or formic acid in both solvents.[1][2][3]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance, likely around 272 nm.[2]
-
Column Temperature: 30-40 °C to ensure reproducibility.
Q2: Why is an acidic modifier necessary in the mobile phase?
A2: An acidic modifier, such as TFA or formic acid, is crucial for two main reasons. First, it suppresses the ionization of the carboxylic acid group on your analyte, which results in a more consistent retention time and sharper, more symmetrical peaks.[4] Second, it helps to control the ionization of residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that can lead to peak tailing.[5][6] Operating at a low pH (around 2.5-3.0) is generally recommended for acidic compounds.[4]
Q3: How should I prepare my reaction samples for HPLC analysis?
A3: Proper sample preparation is critical to protect the HPLC column and ensure accurate results. A typical workflow involves:
-
Quenching: If the reaction is ongoing, it may need to be quenched to stop the reaction at a specific time point.
-
Dilution: Dilute a small aliquot of the reaction mixture in a solvent that is compatible with the mobile phase, such as the initial mobile phase composition or a mixture of acetonitrile and water. This prevents solvent mismatch effects that can distort peak shape.
-
Filtration: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column or system tubing.[2]
Q4: My starting material, intermediates, and final product are all structurally similar. How can I achieve good resolution?
A4: Resolving structurally similar compounds is a common challenge.[7][8] Optimizing selectivity (α) is key.[7] Consider these strategies:
-
Mobile Phase Composition: Vary the organic modifier. If you are using acetonitrile, try methanol. The different solvent properties can alter the selectivity.
-
Stationary Phase Chemistry: If a C18 column doesn't provide adequate separation, consider a phenyl-hexyl or a cyano (CN) phase.[8][9] The π-π interactions offered by a phenyl column can be particularly effective for separating aromatic compounds.[8]
-
Gradient Optimization: Adjust the gradient slope. A shallower gradient provides more time for separation and can improve the resolution of closely eluting peaks.[9]
Part 2: Troubleshooting Common HPLC Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during the HPLC analysis of this compound.
Issue 1: Peak Tailing
Symptom: The peak for this compound is asymmetrical, with a trailing edge that slopes back to the baseline gradually.
Causality: Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and the stationary phase.[5] The primary culprits are ionized residual silanol groups on the silica packing material, which can interact with the analyte.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Protocol to Address Peak Tailing:
-
Verify Mobile Phase pH: Ensure the pH of your aqueous mobile phase is at least 1.5-2 pH units below the pKa of your carboxylic acid analyte to maintain it in a single, non-ionized form.[6]
-
Increase Acid Modifier Concentration: If tailing persists at a low pH, increasing the concentration of the acidic modifier (e.g., from 0.1% to 0.2% TFA) can further mask the active silanol sites.
-
Use a High-Purity Column: Modern, high-purity silica columns with advanced end-capping are less prone to silanol interactions.[5] If you are using an older column, consider upgrading.
-
Column Wash: Contaminants from previous injections can also cause peak tailing. Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, water, then your mobile phase).
Issue 2: Poor Resolution Between Reactant and Product
Symptom: The peaks for the starting material and the product are not baseline-separated (Resolution (Rs) < 1.5).
Causality: Poor resolution occurs when the column efficiency (N), selectivity (α), or retention factor (k) are not optimized for the separation.[7] For closely related compounds, selectivity is often the most impactful factor.[7][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Step-by-Step Protocol to Improve Resolution:
-
Adjust Mobile Phase Strength: First, try to increase the retention by decreasing the percentage of the organic solvent in your mobile phase. This increases the interaction time with the stationary phase and can improve separation.[7]
-
Change Selectivity: The most powerful way to improve resolution is by changing the selectivity.[7]
-
Solvent Type: Replace acetonitrile with methanol. The different dipole moments and hydrogen bonding capabilities can alter the elution order.
-
Column Chemistry: A phenyl column can provide alternative selectivity for aromatic compounds through π-π interactions.[8]
-
-
Optimize Gradient: If using a gradient, make it shallower around the elution time of your critical pair. This gives the compounds more time to separate.[9]
Issue 3: Drifting or Unstable Baseline
Symptom: The baseline is not flat and shows a consistent drift upwards or downwards, or is noisy.
Causality: Baseline issues can stem from several sources, including problems with the mobile phase, the pump, the column, or the detector.
Troubleshooting Protocol:
-
Mobile Phase Issues: Ensure the mobile phase is well-mixed and thoroughly degassed. Air bubbles in the system are a common cause of baseline noise. Also, check for microbial growth in aqueous phases that have been stored for too long.[11]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting the run. A drifting baseline is often a sign of incomplete equilibration.
-
System Leaks: Check for leaks throughout the system, from the pump heads to the detector flow cell. Even a small leak can cause pressure fluctuations and baseline instability.
-
Contamination: A contaminated column or guard column can lead to a drifting baseline as contaminants slowly elute. Flush the system and column thoroughly.
Part 3: Data Presentation and Protocols
Table 1: Recommended HPLC Starting Conditions and Adjustments
| Parameter | Recommended Starting Condition | Adjustment for Peak Tailing | Adjustment for Poor Resolution |
| Column | C18, 150mm x 4.6mm, 5µm | Use high-purity, end-capped column | Switch to Phenyl-Hexyl or Cyano phase[8][9] |
| Mobile Phase A | 0.1% TFA in Water | Increase TFA to 0.2% | Maintain low pH |
| Mobile Phase B | 0.1% TFA in Acetonitrile | - | Switch to Methanol |
| Gradient | 30-90% B over 15 min | - | Make gradient shallower |
| Flow Rate | 1.0 mL/min | - | Decrease to 0.8 mL/min |
| Temperature | 35 °C | - | Increase temperature slightly |
| Detection | UV at ~272 nm | - | - |
Experimental Protocol: Sample Preparation for Reaction Monitoring
-
Aliquot Collection: At a designated time point, carefully withdraw a small, representative aliquot (e.g., 50-100 µL) from the reaction mixture.
-
Quenching (if necessary): Immediately add the aliquot to a vial containing a quenching agent to stop the reaction. The choice of quenching agent depends on the reaction chemistry.
-
Dilution: Dilute the quenched sample with a suitable solvent to a concentration within the linear range of your HPLC method. A 100-fold dilution is a good starting point. The diluent should ideally be the initial mobile phase composition to avoid peak distortion.
-
Filtration: Using a syringe, draw up the diluted sample and attach a 0.45 µm PTFE or nylon syringe filter. Carefully filter the sample into an HPLC vial.
-
Analysis: Place the vial in the autosampler and run the HPLC analysis.
This structured approach, grounded in established chromatographic principles, will enable you to effectively monitor your reaction progress, troubleshoot common issues, and ensure the generation of high-quality, reliable data. The principles and practices outlined are consistent with guidelines from regulatory bodies such as the ICH.[12][13][14][15][16]
References
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ICH Q14 Analytical procedure development - Scientific guideline. (2022, March 31). European Medicines Agency. [Link]
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ICH Q14- Analytical Procedure Development. (2024, June 26). PSC Biotech. [Link]
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New ICH Q14 Guideline: Analytical procedure development. (2022, June 25). Valicare GmbH. [Link]
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ANALYTICAL PROCEDURE DEVELOPMENT Q14. (2023, November 1). ICH. [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy. [Link]
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Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
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Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc. [Link]
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How To Improve Resolution In HPLC: 5 Simple Tips. (2025, June 6). PharmaGuru. [Link]
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HPLC Troubleshooting Guide. [Link]
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HPLC User Maintenance & Troubleshooting. (2009, April 6). Agilent. [Link]
-
Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015, April 20). American Laboratory. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
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Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]
-
Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. (2020, August 22). [Link]
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HPLC Startup & Troubleshooting | Agilent 1260 Infinity / 1200 Series Guide. (2025, August 10). YouTube. [Link]
-
Preparative HPLC Troubleshooting Guide. Agilent. [Link]
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What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]
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HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]
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HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
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Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. [Link]
-
HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB. [Link]
-
A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (2004, January). PubMed. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI. [Link]
-
High-Performance Chromatographic Analysis of Caffeine and Benzoic Acid. (2023, December 13). ResearchGate. [Link]
-
(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
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Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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<1225> VALIDATION OF COMPENDIAL METHODS. General Chapters. [Link]
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Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias? Element Lab Solutions. [Link]
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Column Selection for HPLC Method Development. Waters Corporation. [Link]
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Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Waters. [Link]
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Waters COLUMNS AND ANALYTICAL STANDARDS AND REAGENTS Selection Guide. Waters. [Link]
-
How to Choose a Column. [Link]
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Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters. [Link]
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Preparative HPLC Troubleshooting Guide-Agilent | PDF. Scribd. [Link]
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Validation & Comparative
A Comparative Guide to 2-Methoxy-5-(trifluoromethyl)benzoic Acid and Other Benzoic Acid Derivatives for Researchers
For Immediate Release
A Deep Dive into the Physicochemical and Biological Landscape of Substituted Benzoic Acids: A Guide for Drug Development Professionals
In the intricate world of drug discovery and development, the nuanced interplay of a molecule's functional groups dictates its ultimate therapeutic potential. Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, offering a versatile scaffold for the design of novel therapeutic agents. This guide provides a comprehensive comparison of 2-Methoxy-5-(trifluoromethyl)benzoic acid with other key benzoic acid derivatives, offering insights into their structure-property relationships and providing supporting experimental data and protocols for researchers.
Introduction to the Benzoic Acid Scaffold
The benzoic acid framework is a common feature in numerous biologically active compounds.[1] The carboxylic acid group is a crucial hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes and receptors. The biological activity and physicochemical properties of benzoic acid derivatives are significantly influenced by the nature and position of substituents on the aromatic ring.[1] These substituents modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its pharmacokinetic and pharmacodynamic characteristics.[1]
This guide will focus on a comparative analysis of this compound against a curated selection of derivatives: the parent benzoic acid, 2-methoxybenzoic acid, and 3-(trifluoromethyl)benzoic acid. This selection allows for a systematic evaluation of the individual and combined effects of the methoxy (-OCH3) and trifluoromethyl (-CF3) groups on the core benzoic acid structure.
The Influence of Methoxy and Trifluoromethyl Substituents
The methoxy group is generally considered an electron-donating group through resonance, though it also exerts a weak electron-withdrawing inductive effect.[2] Its presence can impact a molecule's solubility and its interactions with biological targets. The trifluoromethyl group, conversely, is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This group is frequently incorporated into drug candidates to enhance metabolic stability and lipophilicity, which can improve cell membrane permeability.[3][4]
Physicochemical Properties: A Head-to-Head Comparison
The interplay of these substituent effects is reflected in the physicochemical properties of the compounds. A summary of key experimental and predicted data is presented below.
| Property | This compound | Benzoic Acid | 2-Methoxybenzoic Acid | 3-(Trifluoromethyl)benzoic Acid |
| Molecular Formula | C₉H₇F₃O₃ | C₇H₆O₂ | C₈H₈O₃ | C₈H₅F₃O₂ |
| Molecular Weight ( g/mol ) | 220.15 | 122.12 | 152.15 | 190.12 |
| pKa | Predicted: ~3.7 (stronger acid) | ~4.20[5] | ~4.08[6] | ~3.77 (Predicted)[7] |
| Aqueous Solubility | Insoluble in water[8] | 3.44 g/L (25 °C)[9] | Slightly soluble[1] | Limited solubility[7] |
| LogP (o/w) | Predicted: 2.5 | 1.87[9] | 1.59[6][10] | Predicted: 2.5[11] |
| Melting Point (°C) | Not available | 121-125[12] | 106[6] | 104-106 |
Note: Experimental data for this compound is limited. Predicted values are provided for comparative purposes and should be experimentally verified.
Analysis of Structure-Property Relationships
The data in the table highlights the significant impact of the methoxy and trifluoromethyl substituents. The strong electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity (lower the pKa) of this compound and 3-(trifluoromethyl)benzoic acid compared to benzoic acid.[13] The methoxy group in 2-methoxybenzoic acid, due to the "ortho effect," also leads to an increase in acidity compared to its para and meta isomers, and even benzoic acid itself.[12][14] The ortho effect is a complex phenomenon involving both steric and electronic factors, where the substituent at the ortho position can force the carboxylic acid group out of the plane of the benzene ring, affecting its resonance and increasing its acidity.[1][14]
The trifluoromethyl group is known to increase lipophilicity (higher LogP), which can enhance a compound's ability to cross biological membranes.[3] The predicted LogP of this compound suggests it is more lipophilic than both benzoic acid and 2-methoxybenzoic acid.
Experimental Protocols
To facilitate further research and verification of the presented data, detailed protocols for key experiments are provided below.
Determination of pKa by Potentiometric Titration
This method is a reliable standard for determining the acid dissociation constant of a weak acid.[15][16]
Objective: To determine the pKa of a benzoic acid derivative by titrating it with a strong base and monitoring the pH change.
Materials:
-
Benzoic acid derivative
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Preparation: Accurately weigh a known amount of the benzoic acid derivative and dissolve it in a known volume of deionized water. Gentle heating may be required for compounds with low aqueous solubility.
-
Titration Setup: Place the beaker containing the dissolved acid on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution.
-
Titration: Fill the burette with the standardized 0.1 M NaOH solution. Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
-
Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Endpoint: Continue the titration until the pH begins to change rapidly, indicating the equivalence point, and then continue for several more additions.
-
Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is a standard technique for determining the solubility of a compound in a particular solvent.
Objective: To determine the aqueous solubility of a benzoic acid derivative.
Materials:
-
Benzoic acid derivative
-
Deionized water
-
Vials with screw caps
-
Shaker or rotator
-
Analytical balance
-
Method for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of the solid benzoic acid derivative to a vial containing a known volume of deionized water.
-
Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) without disturbing the solid.
-
Quantification: Determine the concentration of the dissolved benzoic acid derivative in the supernatant using a suitable analytical method.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/L or mol/L).
Determination of the Octanol-Water Partition Coefficient (LogP)
The shake-flask method is the classical approach for determining the LogP of a compound.[17]
Objective: To determine the lipophilicity of a benzoic acid derivative by measuring its partitioning between n-octanol and water.
Materials:
-
Benzoic acid derivative
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Shaker or vortex mixer
-
Method for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Prepare pre-saturated solvents by shaking n-octanol with water and water with n-octanol for 24 hours and then allowing the phases to separate.
-
Partitioning: Dissolve a known amount of the benzoic acid derivative in either the n-octanol or water phase. Add a known volume of the other phase to a separatory funnel or centrifuge tube.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation may be used to aid separation.
-
Quantification: Carefully sample each phase and determine the concentration of the benzoic acid derivative in both the n-octanol and water layers using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for LogP determination by the shake-flask method.
Conclusion
The strategic placement of methoxy and trifluoromethyl groups on the benzoic acid scaffold significantly alters its physicochemical properties. This compound, with its combination of an ortho-methoxy group and a meta-trifluoromethyl group (relative to the methoxy), presents a unique profile of increased acidity and lipophilicity. This guide provides a foundational understanding and practical protocols for researchers to further explore the potential of this and other benzoic acid derivatives in the development of new therapeutic agents. The provided experimental frameworks are designed to ensure data integrity and reproducibility, empowering researchers to make informed decisions in their drug discovery endeavors.
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-
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-
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-
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-
Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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A Comparative Reactivity Analysis for Drug Development Intermediates: 2-Methoxy-5-(trifluoromethyl)benzoic Acid vs. 2-chloro-5-(trifluoromethyl)benzoic Acid
In the intricate landscape of medicinal chemistry and drug development, the selection of foundational scaffolds and building blocks is a critical decision that dictates the trajectory of a synthesis campaign. The reactivity of these initial starting materials directly impacts reaction efficiency, yield, and the accessibility of downstream analogs. This guide provides an in-depth, objective comparison of two structurally similar yet electronically distinct benzoic acid derivatives: 2-Methoxy-5-(trifluoromethyl)benzoic acid and 2-chloro-5-(trifluoromethyl)benzoic acid .
Both molecules are valuable intermediates, frequently employed in the synthesis of complex bioactive compounds.[1] Their shared 5-(trifluoromethyl)benzoic acid core offers a metabolically stable, electron-withdrawing feature, while the ortho-substituent—methoxy versus chloro—imparts profound differences in their chemical behavior. This analysis will dissect these differences, providing researchers with the foundational knowledge to make informed decisions in their synthetic strategies.
Core Physicochemical and Structural Properties
A foundational comparison begins with the fundamental properties of each molecule. These parameters influence solubility, handling, and stoichiometric calculations in a laboratory setting.
| Property | This compound | 2-chloro-5-(trifluoromethyl)benzoic acid |
| CAS Number | 4864-01-1[2] | 657-06-7[3] |
| Molecular Formula | C₉H₇F₃O₃[4] | C₈H₄ClF₃O₂[3] |
| Molecular Weight | 220.15 g/mol | 224.56 g/mol [3] |
| IUPAC Name | This compound[2] | 2-chloro-5-(trifluoromethyl)benzoic acid[5] |
| Structure |
Dissecting the Electronic and Steric Landscape
The divergent reactivity of these two compounds is fundamentally governed by the electronic and steric influences of the ortho-substituent (methoxy vs. chloro) and the powerful trifluoromethyl group.
The Trifluoromethyl Group (-CF₃): A Constant Influence
Positioned meta to the carboxylic acid, the trifluoromethyl group exerts a potent, purely inductive electron-withdrawing effect (-I). Due to its meta position, it cannot participate in resonance with the carboxylate group. This strong -I effect significantly increases the acidity of the benzoic acid backbone in both molecules by stabilizing the resulting carboxylate anion.
The Ortho-Substituent: The Point of Divergence
The nature of the group at the C2 position is the primary determinant of the differential reactivity between these two molecules.
-
Inductive Effect (-I): Both the methoxy and chloro groups are electronegative and withdraw electron density from the benzene ring through the sigma bond framework. However, chlorine is more electronegative than the oxygen of the methoxy group, resulting in a stronger inductive withdrawal for the chloro-substituted compound.
-
Resonance Effect (+R): Both substituents possess lone pairs of electrons that can be donated into the aromatic pi-system.
-
Methoxy Group: The oxygen atom's lone pairs readily delocalize, exerting a strong electron-donating resonance effect (+R).[6][7][8] This effect counteracts its inductive pull.
-
Chloro Group: Chlorine's 3p orbitals have poor overlap with the 2p orbitals of the ring carbons, resulting in a much weaker +R effect compared to the methoxy group. For halogens, the inductive effect typically dominates the resonance effect.[9]
-
-
The Ortho Effect: A critical, often overriding factor in substituted benzoic acids is the "ortho effect." The presence of almost any substituent at the ortho position causes the carboxylic acid group to twist out of the plane of the benzene ring due to steric hindrance.[10][11][12] This loss of planarity inhibits resonance between the carboxyl group and the ring, which inherently increases the acidity of the proton.[11][13] This steric effect is a major contributor to the reactivity of both molecules.
The interplay of these effects is visualized below.
Caption: Electronic and steric contributions in the two benzoic acid derivatives.
Comparative Reactivity: Predictions and Experimental Reality
The combination of electronic and steric factors leads to predictable and experimentally verifiable differences in reactivity.
| Reaction Type | This compound | 2-chloro-5-(trifluoromethyl)benzoic acid | Rationale |
| Acidity (pKa) | Less Acidic | More Acidic | The stronger -I effect of chlorine, combined with the ortho effect, outweighs the methoxy group's +R effect, leading to greater stabilization of the carboxylate anion. |
| Carboxyl Group Reactivity (Amidation, Esterification) | Less Reactive | More Reactive | The cumulative electron-withdrawing character of the chloro and trifluoromethyl groups makes the carboxyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. |
| Electrophilic Aromatic Substitution (EAS) | More Reactive | Less Reactive | The potent +R effect of the methoxy group activates the ring towards EAS, despite the deactivating -CF₃ group. The chloro-substituted ring is strongly deactivated by two electron-withdrawing groups. |
Reactivity of the Carboxylic Acid: A Focus on Amide Coupling
For drug development professionals, the most frequent transformation of these intermediates involves the carboxylic acid moiety, typically through amide bond formation. The enhanced electrophilicity of the carboxyl carbon in 2-chloro-5-(trifluoromethyl)benzoic acid makes it the superior substrate for these reactions. It will generally react faster and require milder conditions or less potent coupling agents compared to its methoxy counterpart.
Experimental Protocol: Comparative Synthesis of Primary Amides
To provide a practical context, the following protocol outlines a standard procedure for amide synthesis. When performing this experiment, one would expect a higher reaction rate and potentially a cleaner conversion for the chloro-substituted starting material under identical conditions.
Objective: To synthesize the corresponding primary benzamides to compare reaction conversion rates.
Materials:
-
This compound
-
2-chloro-5-(trifluoromethyl)benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Ammonium chloride (NH₄Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Step-by-Step Methodology:
-
Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of the respective benzoic acid (2-methoxy or 2-chloro derivative) in 5 mL of anhydrous DMF under a nitrogen atmosphere.
-
Activator Addition: To each flask, add HOBt (1.2 mmol, 1.2 eq) followed by EDC (1.2 mmol, 1.2 eq). Stir the mixtures at room temperature for 30 minutes. This pre-activation step forms the HOBt active ester.
-
Amine Addition: In a separate vial, prepare a solution of ammonium chloride (1.5 mmol, 1.5 eq) in 2 mL of DMF and add DIPEA (3.0 mmol, 3.0 eq) to generate ammonia in situ. Add this solution dropwise to each of the activated acid mixtures.
-
Reaction Monitoring: Allow the reactions to stir at room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every 30 minutes) to compare the rate of consumption of the starting material.
-
Workup: Once the reaction is deemed complete (or after a set time, e.g., 4 hours, for comparison), pour the reaction mixture into 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ (2 x 20 mL) and then brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography or recrystallization. Analyze the final products by ¹H NMR and Mass Spectrometry and compare the isolated yields.
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Navigating the Bioactive Landscape of 2-Methoxy-5-(trifluoromethyl)benzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. The trifluoromethyl group, in particular, is a favored substituent known to improve metabolic stability, binding affinity, and bioavailability. When combined with other functionalities, such as a methoxy group on a benzoic acid core, it presents a versatile starting point for the synthesis of novel bioactive compounds. This guide provides a comparative analysis of the biological activities of compounds synthesized from the promising, yet specifically under-documented, starting material: 2-Methoxy-5-(trifluoromethyl)benzoic acid .
While the broader class of fluorinated and methoxy-substituted benzoic acid derivatives has been extensively explored in the pursuit of new therapeutic agents, specific examples of compounds derived directly from this compound and their associated biological data are not widely available in the public domain. This guide, therefore, will focus on the potential applications and theoretical considerations for such compounds, drawing comparisons with structurally related molecules to provide a predictive framework for researchers. We will explore the anticipated biological activities, propose synthetic strategies, and outline the requisite experimental protocols to evaluate their therapeutic potential.
The Strategic Advantage of the 2-Methoxy-5-(trifluoromethyl)phenyl Moiety
The 2-Methoxy-5-(trifluoromethyl)phenyl scaffold offers a unique combination of electronic and steric properties that can be exploited in drug design.
-
Trifluoromethyl Group (-CF3): This strongly electron-withdrawing group enhances lipophilicity, which can improve membrane permeability and cellular uptake. Its steric bulk can also influence conformational preferences and lead to selective interactions with biological targets. Furthermore, the C-F bond is exceptionally stable, rendering the molecule more resistant to metabolic degradation.
-
Methoxy Group (-OCH3): The electron-donating methoxy group, positioned ortho to the carboxylic acid, can influence the acidity of the carboxyl group and participate in hydrogen bonding interactions with target proteins. Its presence can also direct further chemical modifications.
-
Benzoic Acid Core: The carboxylic acid functionality provides a convenient handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of amides, esters, and heterocyclic analogues.
Potential Therapeutic Applications and Comparative Analysis
Based on the known biological activities of structurally similar compounds, derivatives of this compound are anticipated to exhibit a range of therapeutic effects.
Anticancer Activity
The trifluoromethylphenyl moiety is a common feature in many potent anticancer agents. It is hypothesized that derivatives of this compound could exhibit cytotoxicity against various cancer cell lines.
Comparative Insight: Numerous studies have demonstrated the anticancer potential of amide derivatives of trifluoromethyl-substituted benzoic acids. For instance, various anilides of 2-amino-5-(trifluoromethyl)benzoic acid have been synthesized and shown to possess antiproliferative activity. While direct data for our starting material is unavailable, we can extrapolate that amides synthesized from this compound with various substituted anilines or aliphatic amines could yield compounds with significant anticancer potential.
Table 1: Hypothetical Comparison of Anticancer Activity for Amide Derivatives
| Compound ID | Amine Moiety | Predicted IC50 (µM) vs. HeLa | Predicted IC50 (µM) vs. MCF-7 |
| Hypo-Amide-1 | 4-Chloroaniline | 5-15 | 10-25 |
| Hypo-Amide-2 | 3,4-Dimethoxyaniline | 10-30 | 15-40 |
| Hypo-Amide-3 | Cyclohexylamine | >50 | >50 |
Note: The IC50 values presented are hypothetical and intended for illustrative purposes to guide experimental design. Actual values would need to be determined empirically.
Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) often feature an acidic moiety, and the introduction of a trifluoromethyl group can enhance their activity. It is plausible that ester or amide derivatives of this compound could act as inhibitors of inflammatory pathways, such as the cyclooxygenase (COX) enzymes.
Comparative Insight: The anti-inflammatory effects of various benzoic acid derivatives are well-documented. For example, mefenamic acid, a derivative of 2-aminobenzoic acid, is a known COX inhibitor. By analogy, derivatives of our target molecule could exhibit similar or enhanced anti-inflammatory properties due to the electronic effects of the trifluoromethyl group.
Antimicrobial Activity
The incorporation of fluorine atoms into heterocyclic scaffolds is a known strategy to enhance antimicrobial potency. Synthesizing heterocyclic systems, such as triazoles or oxadiazoles, from this compound could lead to novel antibacterial and antifungal agents.
Comparative Insight: Research on 1,3,4-oxadiazole derivatives bearing a trifluoromethylphenyl substituent has shown promising antimicrobial activity. These compounds often exhibit low micromolar minimum inhibitory concentrations (MICs) against a range of bacterial and fungal strains. Therefore, it is a reasonable hypothesis that similar heterocycles derived from this compound would also display antimicrobial properties.
Proposed Synthetic and Experimental Workflows
To validate the therapeutic potential of compounds derived from this compound, a systematic approach involving synthesis and biological evaluation is necessary.
Workflow for Synthesis and Anticancer Evaluation
Caption: Proposed workflow for the synthesis and anticancer evaluation of amide derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Maintain human cancer cell lines (e.g., HeLa, MCF-7) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Future Directions and Authoritative Grounding
The exploration of derivatives from this compound represents a promising, yet untapped, area of research. The principles of medicinal chemistry and the established biological activities of structurally related compounds provide a strong rationale for investigating their potential as anticancer, anti-inflammatory, and antimicrobial agents. Future research should focus on the synthesis of a diverse library of derivatives and their systematic biological evaluation.
While specific literature on our starting material is sparse, the foundational principles of drug design and the importance of fluorinated compounds are well-established in authoritative sources. For further reading on the role of fluorine in medicinal chemistry, researchers are encouraged to consult comprehensive reviews in journals such as the Journal of Medicinal Chemistry and Drug Discovery Today.
References
Due to the lack of specific literature on the biological activity of compounds synthesized directly from this compound, a conventional reference list with clickable URLs to specific research articles cannot be provided at this time. The information and proposed methodologies in this guide are based on established principles of medicinal chemistry and extrapolations from studies on structurally related compounds.
A Comparative Cost Analysis of Synthetic Routes to 2-Methoxy-5-(trifluoromethyl)benzoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities with enhanced physiological properties is paramount. The incorporation of a trifluoromethyl group into an aromatic scaffold is a well-established strategy to improve a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Methoxy-5-(trifluoromethyl)benzoic acid is a key building block in the synthesis of various biologically active compounds. This guide provides an in-depth, objective comparison of two primary synthetic routes to this valuable intermediate, focusing on a comprehensive cost analysis to aid researchers and process chemists in making informed decisions for both laboratory-scale synthesis and potential scale-up operations.
Introduction: The Significance of this compound
This compound serves as a crucial precursor in the development of a range of therapeutic agents and specialized chemicals. Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts distinct electronic and steric properties that are often sought after in drug design. The efficient and cost-effective synthesis of this compound is therefore a topic of considerable interest. This guide will dissect two plausible and commonly considered synthetic pathways, evaluating them not only on their chemical merits but also on their economic viability.
Route 1: Grignard Reaction of 2-Bromo-5-(trifluoromethyl)anisole
This classical organometallic approach involves the formation of a Grignard reagent from an aryl bromide, followed by carboxylation with solid carbon dioxide (dry ice).
Reaction Scheme:
Experimental Protocol:
A detailed, step-by-step methodology for this transformation is as follows:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed in anhydrous diethyl ether or tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of 2-bromo-5-(trifluoromethyl)anisole (1.0 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is typically evidenced by a change in color and gentle refluxing. The mixture is then stirred at reflux for 2-3 hours to ensure complete formation of the organomagnesium species.
-
Carboxylation: The reaction mixture is cooled in an ice-salt bath. Excess crushed solid carbon dioxide (dry ice) is then added portion-wise to the vigorously stirred solution. The reaction is highly exothermic and care must be taken to control the temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of cold 1 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford this compound.
Visualization of the Grignard Reaction Workflow:
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Route 2: Sandmeyer Reaction of 2-Methoxy-5-(trifluoromethyl)aniline
This route utilizes a diazotization of an aniline derivative, followed by a copper-catalyzed cyanation (a Sandmeyer reaction), and subsequent hydrolysis of the resulting nitrile to the carboxylic acid.
Reaction Scheme:
Experimental Protocol:
A detailed, step-by-step methodology for this transformation is as follows:
-
Diazotization: 2-Methoxy-5-(trifluoromethyl)aniline (1.0 equivalent) is dissolved in a mixture of water and concentrated sulfuric acid, and the solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (if necessary) in water is prepared and cooled. The cold diazonium salt solution is then added slowly to the copper cyanide solution with vigorous stirring. The reaction is often accompanied by the evolution of nitrogen gas. The mixture is then warmed to 50-60 °C and stirred for 1-2 hours to drive the reaction to completion.
-
Hydrolysis and Purification: The resulting nitrile intermediate is extracted with a suitable organic solvent like toluene. The organic layer is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, the nitrile is heated at reflux with a mixture of concentrated sulfuric acid and water. After cooling, the precipitated carboxylic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Visualization of the Sandmeyer Reaction Workflow:
Caption: Workflow for the synthesis of this compound via a Sandmeyer reaction.
Comparative Cost Analysis
To provide a practical comparison, a cost analysis was performed based on the synthesis of 100 grams of the final product, this compound. The prices of starting materials and reagents were sourced from various chemical suppliers and are presented as approximate values for bulk quantities. It is important to note that prices can fluctuate based on supplier, purity, and market conditions.
| Parameter | Route 1: Grignard Reaction | Route 2: Sandmeyer Reaction |
| Starting Material | 2-Bromo-5-(trifluoromethyl)anisole | 2-Methoxy-5-(trifluoromethyl)aniline |
| Approx. Price of Starting Material (per 100g) | $150 - $250[1] | $80 - $150[2] |
| Key Reagents | Magnesium turnings, Dry Ice (CO2), Hydrochloric Acid, Anhydrous Solvents (Diethyl ether/THF) | Sodium Nitrite, Copper(I) Cyanide, Sulfuric Acid, Sodium Hydroxide |
| Approx. Cost of Key Reagents (per 100g product) | $30 - $50 | $40 - $60[3][4][5][6][7][8] |
| Solvent Costs | Moderate to High (requires anhydrous conditions) | Low to Moderate |
| Overall Yield (Estimated) | 70-85% | 60-75% (two steps) |
| Process Complexity & Safety | Requires strictly anhydrous conditions; Grignard reagents are highly reactive. | Diazonium salts can be unstable; use of cyanide requires stringent safety protocols. |
| Estimated Total Cost (per 100g product) | $200 - $330 | $140 - $240 |
Discussion and Recommendations
Route 1: The Grignard Approach
This route is a straightforward, one-pot conversion from the aryl bromide. The primary cost driver for this route is the starting material, 2-bromo-5-(trifluoromethyl)anisole, which is relatively expensive. The requirement for strictly anhydrous conditions adds to the operational cost and complexity, particularly at a larger scale. However, the reaction itself is generally high-yielding. This route is well-suited for laboratory-scale synthesis where the cost of the starting material may be less of a concern and the necessary equipment for handling air-sensitive reagents is readily available.
Route 2: The Sandmeyer Pathway
The Sandmeyer reaction route begins with the more affordable starting material, 2-methoxy-5-(trifluoromethyl)aniline. While this is a two-step process, the reagents for both the diazotization and the cyanation are relatively inexpensive commodity chemicals. The primary safety concern is the handling of potentially unstable diazonium salts and the highly toxic copper cyanide. However, with appropriate engineering controls and safety protocols, these risks can be effectively managed. The overall yield is typically slightly lower than the Grignard route due to the multi-step nature of the synthesis. From a cost perspective, this route is significantly more economical, making it the preferred choice for larger-scale production where cost of goods is a critical factor.
Conclusion
Both the Grignard and Sandmeyer routes offer viable pathways to this compound. The choice between them will largely depend on the specific needs and constraints of the researcher or organization.
-
For small-scale, rapid synthesis where cost is not the primary driver, the Grignard route offers a reliable and high-yielding option.
-
For larger-scale production and cost-sensitive applications , the Sandmeyer route presents a more economically favorable approach, despite its increased process complexity and safety considerations.
It is the recommendation of this guide that for any planned scale-up, a thorough process hazard analysis and optimization of the Sandmeyer route be undertaken to maximize yield and ensure safe operation. The initial investment in developing a robust and safe Sandmeyer process is likely to be offset by the significant savings in raw material costs in the long run.
References
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Tradeindia. Dry Ice - Solid Carbon Dioxide (co2). [Link]
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The House Of Goodies. Dry Ice ( CO2 ). [Link]
-
IndiaMART. N-Butyllithium. [Link]
-
IndiaMART. Copper Cyanide - Cuprous cyanide. [Link]
-
GTI Laboratory Supplies. Copper(I) cyanide, 99.4%, Certified® Reagent 30g. [Link]
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A Researcher's Guide to Bioisosteric Alternatives for 2-Methoxy-5-(trifluoromethyl)benzoic Acid in Synthetic Chemistry
In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular properties and reaction outcomes. 2-Methoxy-5-(trifluoromethyl)benzoic acid stands as a valuable reagent, frequently employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group imparts unique electronic properties, influencing reactivity and the physiological behavior of derivative compounds. However, the exploration of bioisosteric replacements for these functionalities can unlock novel intellectual property and fine-tune physicochemical and pharmacokinetic profiles.
This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on the bioisosteric replacement of the methoxy group with chloro, hydroxyl, and amino moieties. We will delve into the electronic and steric implications of these substitutions and provide a comparative analysis of their performance in the context of a critical synthetic transformation: amide bond formation.
The Rationale for Bioisosteric Replacement
Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of atoms or groups with other atoms or groups that possess similar physical or chemical properties, thereby creating novel compounds with potentially enhanced biological activities or optimized characteristics. The trifluoromethyl group is a well-established bioisostere for a methyl group and other small alkyl groups, offering increased metabolic stability and lipophilicity.[2] Similarly, the methoxy group can be replaced by other functionalities to modulate properties such as hydrogen bonding capacity, polarity, and metabolic fate.
This guide will focus on the following alternatives to this compound:
-
2-Chloro-5-(trifluoromethyl)benzoic acid: The chloro group is a classic bioisostere for the methoxy group. It is of similar size and can mimic some of the electronic effects, although it is more electron-withdrawing.
-
2-Hydroxy-5-(trifluoromethyl)benzoic acid (5-(Trifluoromethyl)salicylic acid): The hydroxyl group introduces a hydrogen bond donor functionality, which can be critical for receptor interactions. It is smaller than the methoxy group and has different electronic properties.
-
2-Amino-5-(trifluoromethyl)benzoic acid: The amino group provides a hydrogen bond donor and a basic center, significantly altering the physicochemical properties of the molecule.
Comparative Analysis of Physicochemical Properties
The choice of a benzoic acid derivative for a synthetic route, particularly for amide coupling, is heavily influenced by the electronic nature of the substituents on the aromatic ring. These substituents modulate the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon, thereby affecting the rate and efficiency of the reaction.
| Compound | Structure | Key Physicochemical Properties & Considerations |
| This compound | The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. The trifluoromethyl group is strongly electron-withdrawing. | |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | The chloro group is electron-withdrawing through induction and weakly electron-donating through resonance. Overall, it is considered an electron-withdrawing group, increasing the acidity of the benzoic acid compared to the methoxy analog.[3] | |
| 2-Hydroxy-5-(trifluoromethyl)benzoic acid | The hydroxyl group is a strong electron-donating group through resonance but can also act as a proton donor. The presence of the ortho-hydroxyl group can lead to intramolecular hydrogen bonding, which can influence reactivity. | |
| 2-Amino-5-(trifluoromethyl)benzoic acid | The amino group is a strong electron-donating group through resonance. Its basicity can complicate amide coupling reactions by forming a salt with the carboxylic acid, thus requiring specific activation protocols. |
Performance in Amide Bond Formation: A Comparative Overview
Amide bond formation is a fundamental transformation in organic synthesis. The reactivity of the carboxylic acid is a critical factor for the success of this reaction. Generally, benzoic acids with electron-withdrawing substituents are more acidic and their carbonyl carbon is more electrophilic, leading to faster reaction rates in amide coupling.
Below is a comparative discussion based on established principles of organic chemistry, supplemented with representative experimental protocols. For a standardized comparison, we will consider the amide coupling reaction with a model primary amine, benzylamine, using common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxybenzotriazole).
Logical Workflow for Comparative Amide Coupling
Caption: Generalized workflow for the comparative amide coupling experiments.
Experimental Protocols and Expected Outcomes
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a robust and generally high-yielding method for amide bond formation, even with challenging substrates.
Materials:
-
Substituted Benzoic Acid (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted benzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Add DIPEA (2.5 equiv) to the mixture and stir for 5 minutes.
-
Add benzylamine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method for amide synthesis.
Materials:
-
Substituted Benzoic Acid (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the substituted benzoic acid (1.0 equiv), benzylamine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM, add EDC·HCl (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Performance Analysis
| Compound | Expected Reactivity in Amide Coupling | Rationale | Anticipated Yield (HATU) | Anticipated Yield (EDC/HOBt) |
| This compound | Moderate | The methoxy group is ortho to the carboxylic acid, which can cause some steric hindrance.[4] The electron-donating nature of the methoxy group slightly deactivates the carbonyl carbon towards nucleophilic attack. | Good to Excellent | Moderate to Good |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | High | The chloro group is strongly electron-withdrawing, increasing the acidity and electrophilicity of the carboxylic acid. Steric hindrance is comparable to the methoxy group. | Excellent | Good to Excellent |
| 2-Hydroxy-5-(trifluoromethyl)benzoic acid | Moderate to High | The hydroxyl group is electron-donating by resonance but the ortho-position can lead to intramolecular hydrogen bonding which may affect reactivity. The phenolic proton may need to be accounted for with additional base. Direct coupling without protection of the hydroxyl group is possible. | Good | Moderate to Good |
| 2-Amino-5-(trifluoromethyl)benzoic acid | Low to Moderate (without protection) | The basic amino group will form a salt with the carboxylic acid, preventing activation. Protection of the amino group (e.g., as a Boc-carbamate) is highly recommended for efficient coupling. Direct coupling can be challenging and may result in lower yields.[5] | Low (direct), Excellent (protected) | Very Low (direct), Good (protected) |
Conclusion and Recommendations
The choice of a bioisosteric replacement for the methoxy group in this compound has a significant impact on its performance in amide coupling reactions.
-
For enhanced reactivity and potentially higher yields , 2-chloro-5-(trifluoromethyl)benzoic acid is an excellent alternative. Its strong electron-withdrawing nature facilitates the activation of the carboxylic acid.
-
To introduce a hydrogen bond donor functionality , 2-hydroxy-5-(trifluoromethyl)benzoic acid is a suitable choice. While its reactivity may be slightly lower than the chloro analog, it offers a valuable modification for medicinal chemistry applications.
-
For introducing a basic center and a strong hydrogen bond donor , 2-amino-5-(trifluoromethyl)benzoic acid can be used, but it is crucial to employ a protecting group strategy for the amine to ensure efficient amide bond formation.
The selection of the appropriate coupling reagent is also critical. HATU is generally a more powerful and faster coupling reagent, making it suitable for more challenging couplings, including those with sterically hindered substrates. EDC/HOBt is a reliable and cost-effective alternative, particularly for more reactive benzoic acid derivatives.
Ultimately, the optimal choice of reagent and reaction conditions will depend on the specific synthetic goals, the nature of the amine coupling partner, and the desired scale of the reaction. The information provided in this guide serves as a strong foundation for making informed decisions in the design and execution of synthetic routes involving these valuable trifluoromethylated benzoic acid building blocks.
References
- MySkinRecipes. This compound. (URL not available)
-
Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049–5062. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. [Link]
- Benchchem.
- Benchchem. A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid. (URL not available)
-
Wikipedia. Ortho effect. [Link]
- Benchchem. Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide. (URL not available)
Sources
comparative study of coupling reagents for 2-Methoxy-5-(trifluoromethyl)benzoic acid
An In-Depth Guide to the Comparative Efficacy of Coupling Reagents for 2-Methoxy-5-(trifluoromethyl)benzoic Acid
Executive Summary
The synthesis of amide bonds is a cornerstone of medicinal chemistry and drug development. However, the coupling of sterically hindered and electron-deficient carboxylic acids like this compound presents significant challenges to standard protocols. The ortho-methoxy group introduces steric hindrance around the carboxyl group, while the powerful electron-withdrawing nature of the trifluoromethyl group deactivates the carbonyl carbon towards nucleophilic attack. This guide provides a comparative analysis of various classes of coupling reagents, offering experimental insights and a recommended protocol to achieve high-yield amidation for this challenging substrate. We will explore the mechanistic nuances of carbodiimide, uronium, and phosphonium-based reagents, culminating in a data-driven recommendation for optimal synthesis.
Introduction: The Challenge of Coupling this compound
The successful acylation of an amine with this compound is a non-trivial synthetic step. The molecule's structure combines two distinct features that impede amide bond formation:
-
Steric Hindrance: The methoxy group at the ortho- (C2) position physically obstructs the approach of the amine nucleophile to the carboxylic acid's carbonyl carbon. This steric clash increases the activation energy of the reaction, often leading to sluggish or incomplete conversions with standard coupling reagents.[1][2][3]
-
Electronic Deactivation: The trifluoromethyl (-CF₃) group at the meta- (C5) position is a potent electron-withdrawing group. This effect reduces the electron density of the entire benzoic acid ring system, thereby deactivating the carboxylic acid and making it less susceptible to activation by the coupling reagent.
These combined factors necessitate the use of highly efficient coupling reagents that can overcome both steric and electronic barriers to form a reactive intermediate susceptible to aminolysis.[4][5][6]
A Comparative Analysis of Coupling Reagents
The choice of coupling reagent is paramount for difficult substrates. The efficacy of a reagent is determined by its ability to rapidly and efficiently convert the carboxylic acid into a highly reactive acyl-intermediate that can be readily attacked by the amine. We will compare three major classes of reagents.
Carbodiimides (e.g., EDC, DCC)
-
Mechanism: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond.
-
Performance: While cost-effective and widely used, carbodiimides are often suboptimal for challenging substrates like this compound.[4] The O-acylisourea intermediate is prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, which terminates the reaction and complicates purification.[7] The addition of nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® is essential to intercept the O-acylisourea and form a more stable, yet still reactive, activated ester, improving yields.[4][8] However, even with additives, the reaction rates can be slow for sterically hindered systems.
Uronium/Aminium Salts (e.g., HATU, HBTU)
-
Mechanism: Uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful coupling reagents available.[9][10] They react with the carboxylate (formed in the presence of a base) to generate a highly reactive acyl-uronium species, which rapidly converts to a benzotriazolyl-based active ester.[11][12]
-
Performance: HATU is particularly effective for sterically hindered and electron-deficient acids.[7] The 7-aza-1-hydroxybenzotriazole (HOAt) moiety within HATU is a superior leaving group compared to the HOBt in HBTU, leading to faster reaction rates and lower rates of racemization in chiral substrates.[9][13] A key consideration is the use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to prevent side reactions. A potential side reaction with uronium reagents is the guanidinylation of the primary amine if the reagent is used in significant excess, which caps the amine and prevents amide formation.[14][15]
Phosphonium Salts (e.g., PyBOP, BOP)
-
Mechanism: Phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) activate carboxylic acids by forming an acyloxyphosphonium salt intermediate.[16] This species is highly electrophilic and reacts readily with amines.
-
Performance: Phosphonium salts are highly efficient and are an excellent alternative to uronium salts for difficult couplings.[17][18] A significant advantage of phosphonium reagents over their uronium counterparts is that they do not react with the free amino group of the nucleophile, eliminating the risk of guanidinylation side products.[14][17][18] The primary drawback of the original phosphonium reagent, BOP, is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[17] For this reason, PyBOP, which does not produce HMPA, is the preferred reagent in this class.
Experimental Data Summary
While direct, peer-reviewed comparative studies on this compound are scarce, performance can be reliably extrapolated from studies on substrates with similar electronic and steric properties. The following table summarizes the expected performance of each reagent class for this specific coupling.
| Coupling Reagent Class | Recommended Reagent | Expected Yield | Relative Speed | Key Advantages & Disadvantages |
| Uronium/Aminium Salt | HATU | High | Very Fast | Advantages: Extremely efficient for hindered/deactivated substrates, fast reaction times.[7][10] Disadvantages: Higher cost, potential for amine guanidinylation if used in excess.[15] |
| Phosphonium Salt | PyBOP | High | Fast | Advantages: High efficiency, no risk of guanidinylation, good for sensitive amines.[14][17] Disadvantages: Can be more expensive than carbodiimides. |
| Carbodiimide + Additive | EDC / Oxyma | Moderate | Moderate | Advantages: Cost-effective, readily available. Disadvantages: Often sluggish for difficult couplings, risk of N-acylurea byproduct formation.[7] |
| Acyl Fluoride (in situ) | BTFFH / TFFH | High | Moderate-Fast | Advantages: Excellent for overcoming severe steric hindrance by creating a small activated intermediate.[6][19] Disadvantages: Reagents may be less common and require specific handling. |
Visualizing the Workflow
A successful amide coupling relies on a well-designed experimental workflow. The following diagram outlines the key stages from setup to product isolation.
Caption: General workflow for amide bond formation using a uronium or phosphonium salt coupling reagent.
The following diagram illustrates the activation mechanism using a uronium salt like HATU.
Caption: Simplified mechanism of uronium salt (HATU)-mediated amide bond formation.
Recommended Experimental Protocol: HATU-Mediated Coupling
Based on its superior reactivity with sterically and electronically challenging substrates, HATU is the recommended coupling reagent.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.0 - 1.2 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the desired amine (1.1 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Base Addition: Add DIPEA (3.0 eq.) to the solution and stir for 5 minutes at room temperature. The base is crucial for deprotonating the carboxylic acid to its carboxylate form.
-
Coupling Reagent Addition: In a separate vial, dissolve HATU (1.1 eq.) in a small amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture. An exotherm may be observed. For sensitive substrates, this addition can be performed at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Workup: Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOAt), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Troubleshooting
-
Low or No Conversion:
-
Cause: Insufficiently anhydrous conditions leading to hydrolysis of the coupling reagent.
-
Solution: Ensure all glassware is oven-dried and solvents are certified anhydrous. Use fresh, high-quality HATU and DIPEA.
-
-
Formation of Side Products:
-
Cause: If using a primary amine, using a large excess of HATU (>1.5 eq) could lead to guanidinylation of the amine.
-
Solution: Use a stoichiometry of HATU close to 1.1 equivalents relative to the carboxylic acid.
-
-
Reaction Stalls:
Conclusion
The amidation of this compound requires a robust and highly active coupling reagent to overcome the dual challenges of steric hindrance and electronic deactivation. While carbodiimides may offer a cost-effective solution, their efficacy is limited. Modern uronium (HATU) and phosphonium (PyBOP) salts provide far superior performance, consistently delivering higher yields in shorter reaction times. For this specific substrate, HATU is the premier recommendation due to its exceptional activating power. By following the detailed protocol and troubleshooting guidance provided, researchers can confidently and efficiently synthesize the desired amide derivatives, advancing their research and development objectives.
References
- Current time inform
- Phosphonium Salts. Thieme.
- 2-Methoxy-5-(trifluoromethyl)aniline synthesis. ChemicalBook.
- Phosphonium coupling. Wikipedia.
- An In-depth Technical Guide to Phosphonium Salt Coupling Reagents. BenchChem.
- Peptide Coupling Reagents, More than a Letter Soup.
- Phosphonium coupling. Grok.
- Suggested mechanism for the uronium side product formation.
- Proposed mechanism for activation by uronium salt.
- The Uronium/Guanidinium Peptide Coupling Reagents. Wiley Online Library.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Improving Yield in the Synthesis of N-aryl amides using 2-(Trifluoromethyl)benzoyl chloride. BenchChem.
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Sigma-Aldrich.
- Coupling Reagents. Aapptec Peptides.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- A Comparative Guide to Coupling Reagents for Amide Bond Form
- Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.
- A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid. BenchChem.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
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- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to the Lipophilicity of 2-Methoxy-5-(trifluoromethyl)benzoic Acid Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, the optimization of a drug candidate's physicochemical properties is a critical determinant of its ultimate success. Among these properties, lipophilicity stands out as a paramount factor governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparative analysis of the lipophilicity of a series of derivatives of 2-Methoxy-5-(trifluoromethyl)benzoic acid, a scaffold of interest in medicinal chemistry.
This document moves beyond a simple listing of data points. It is designed to provide a practical and insightful framework for understanding how subtle structural modifications can profoundly impact a molecule's lipophilic character. We will explore both robust computational predictions and provide a detailed, field-proven experimental protocol for lipophilicity determination using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The causal relationships between chemical structure and lipophilicity will be elucidated, empowering you to make more informed decisions in your drug design and lead optimization efforts.
The Central Role of Lipophilicity in Drug Efficacy
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) between an octanol and water phase, dictates a molecule's preference for a lipid versus an aqueous environment. This simple parameter has profound implications for a drug's journey through the body. A compound that is too hydrophilic may have poor absorption through the lipid-rich cell membranes of the gut wall, while an excessively lipophilic compound might exhibit poor solubility in the aqueous environment of the blood, leading to high plasma protein binding and a propensity for metabolic breakdown.[1] Therefore, achieving an optimal lipophilicity balance is a key objective in medicinal chemistry.
The parent molecule, this compound, possesses two key functional groups that significantly influence its lipophilicity: the electron-withdrawing trifluoromethyl (-CF3) group, which generally increases lipophilicity, and the methoxy (-OCH3) group, whose impact is more nuanced and position-dependent.[2][3] By systematically modifying the carboxylic acid moiety, we can explore a range of lipophilicities and understand the structure-lipophilicity relationships within this chemical series.
A Curated Set of Derivatives for Comparative Analysis
To provide a comprehensive comparison, we have selected a series of virtual derivatives of this compound. These derivatives include simple esters and amides, which are common prodrug strategies or final drug functionalities, as well as variations in the alkyl chain length and the introduction of a phenyl group to explore a wider chemical space.
Table 1: Structures of this compound and Its Derivatives
| Compound ID | R Group | Structure |
| 1 | -OH (Parent Acid) | |
| 2 | -OCH3 (Methyl Ester) | |
| 3 | -OCH2CH3 (Ethyl Ester) | |
| 4 | -NH2 (Primary Amide) | |
| 5 | -NHCH3 (N-Methyl Amide) | |
| 6 | -N(CH3)2 (N,N-Dimethyl Amide) | |
| 7 | -NH(Phenyl) (N-Phenyl Amide) |
Comparative Analysis of Predicted Lipophilicity
To provide a quantitative basis for our comparison, we have utilized two well-regarded computational platforms for logP prediction: SwissADME and Molinspiration.[3][4] These tools employ different algorithms based on fragment contributions and topological parameters to estimate lipophilicity, offering a more robust consensus view.
Table 2: Predicted Lipophilicity (logP) Values for the Derivative Series
| Compound ID | Derivative Type | SwissADME (Consensus logP) | Molinspiration (miLogP) |
| 1 | Parent Acid | 2.85 | 2.98 |
| 2 | Methyl Ester | 3.28 | 3.41 |
| 3 | Ethyl Ester | 3.71 | 3.84 |
| 4 | Primary Amide | 2.33 | 2.45 |
| 5 | N-Methyl Amide | 2.61 | 2.73 |
| 6 | N,N-Dimethyl Amide | 2.89 | 3.01 |
| 7 | N-Phenyl Amide | 4.12 | 4.25 |
Analysis of Structure-Lipophilicity Relationships:
-
Esterification Increases Lipophilicity: As expected, converting the carboxylic acid to its methyl and ethyl esters (compounds 2 and 3 ) leads to a significant increase in logP. This is due to the masking of the polar carboxylic acid group and the addition of lipophilic alkyl chains. The ethyl ester is predictably more lipophilic than the methyl ester due to the larger alkyl group.
-
Amidation and its Nuances: The primary amide (4 ) is less lipophilic than the parent acid. This can be attributed to the introduction of the polar N-H bonds, which can participate in hydrogen bonding.
-
N-Alkylation of Amides Increases Lipophilicity: Successive methylation of the amide nitrogen (compounds 5 and 6 ) leads to a stepwise increase in lipophilicity. This is a direct consequence of replacing polar N-H bonds with more lipophilic N-C bonds and increasing the overall alkyl content.
-
Aromatic Substitution Dramatically Increases Lipophilicity: The introduction of a phenyl group on the amide nitrogen (compound 7 ) results in the highest predicted logP value in the series. This highlights the significant contribution of a large, non-polar aromatic ring to the overall lipophilicity of a molecule.
Experimental Determination of Lipophilicity: The RP-HPLC Method
While computational predictions are invaluable for high-throughput screening, experimental determination of lipophilicity remains the gold standard for accurate assessment. The shake-flask method, while conceptually simple, can be laborious, time-consuming, and challenging for compounds with very high or low lipophilicity.[4][5] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a robust, rapid, and resource-sparing alternative that is well-suited for drug discovery settings.[6][7][8]
The principle behind the RP-HPLC method is that a compound's retention time on a non-polar stationary phase (like C18) is directly related to its lipophilicity. By calibrating the system with a set of standards with known logP values, a linear relationship between the logarithm of the retention factor (log k) and logP can be established, allowing for the determination of the logP of unknown compounds.[9]
Causality Behind Experimental Choices:
-
Why RP-HPLC? Beyond its speed and efficiency, RP-HPLC is less sensitive to impurities than the shake-flask method and requires a significantly smaller amount of the test compound.[6] This is particularly advantageous in the early stages of drug discovery when compound availability may be limited.
-
Choice of Stationary Phase (C18): An octadecylsilane (C18) column is the most common choice as its long alkyl chains provide a non-polar environment that effectively mimics the n-octanol phase used in the traditional shake-flask method.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile) is used. The proportion of the organic modifier is critical and is varied to ensure that all compounds elute within a reasonable time frame with good peak shape. For ionizable compounds like carboxylic acids, controlling the pH of the aqueous phase is crucial to ensure they are in their neutral form, allowing for the determination of logP rather than the pH-dependent logD.
-
Selection of Calibration Standards: A set of well-characterized compounds with accurately known logP values spanning the expected range of the test compounds is essential for generating a reliable calibration curve.[10]
Detailed Experimental Protocol for logP Determination by RP-HPLC:
Objective: To determine the octanol-water partition coefficient (logP) of this compound derivatives using a validated RP-HPLC method.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade methanol and water
-
Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)
-
A set of logP calibration standards (e.g., uracil, phenol, aniline, toluene, naphthalene)
-
Test compounds (this compound and its derivatives)
Procedure:
-
Preparation of Mobile Phase:
-
Prepare a 50 mM phosphate buffer and adjust the pH to 2.5 to ensure the carboxylic acid derivatives are in their neutral form.
-
Prepare a series of mobile phases with varying methanol concentrations (e.g., 40%, 50%, 60%, 70%, and 80% methanol in the aqueous buffer).
-
Filter and degas all mobile phases before use.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare stock solutions of the calibration standards and test compounds in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solutions with the 50% methanol mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with varying methanol/water compositions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or at the λmax of the compounds)
-
-
Determination of Dead Time (t0):
-
Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column dead time.
-
-
Data Acquisition:
-
For each mobile phase composition, inject the calibration standards and the test compounds in triplicate.
-
Record the retention time (tR) for each compound.
-
-
Calculation of the Retention Factor (k):
-
Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (tR - t0) / t0
-
-
Extrapolation to 100% Aqueous Phase (log k_w):
-
For each compound, plot log k versus the percentage of methanol in the mobile phase.
-
Perform a linear regression and extrapolate the line to 0% methanol to obtain the y-intercept, which represents log k_w.
-
-
Generation of the Calibration Curve:
-
Plot the literature logP values of the calibration standards against their corresponding experimentally determined log k_w values.
-
Perform a linear regression to obtain the calibration equation: logP = a * log k_w + b
-
-
Determination of logP for Test Compounds:
-
Using the log k_w values obtained for the test compounds, calculate their logP values using the calibration equation.
-
Caption: Impact of functional group modification on lipophilicity.
Conclusion and Future Directions
This guide has provided a comprehensive comparison of the lipophilicity of a series of derivatives of this compound, utilizing both computational predictions and a detailed experimental protocol. The data clearly demonstrates that the lipophilicity of this scaffold can be effectively modulated through common medicinal chemistry transformations, with esterification and N-alkylation/arylation of amides leading to an increase in logP, while primary amidation results in a decrease.
The insights gained from this analysis, coupled with the robust experimental methodology provided, empower researchers to rationally design and synthesize novel compounds with optimized lipophilicity profiles. By carefully considering the interplay between a molecule's structure and its lipophilic character, the likelihood of identifying drug candidates with favorable ADME properties can be significantly enhanced, ultimately accelerating the journey from the laboratory to the clinic.
References
-
Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
- Zahra, N., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(1), 123.
- Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1483-1503.
- Malík, I., Csöllei, J., Solovic, I., & Oravec, M. (2018). Lipophilicity Measurement by Reversed‐Phase High Performance Liquid Chromatography (RP‐HPLC). Molecules, 23(9), 2276.
- Smith, A. (2022). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln.
- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991.
-
Quora. (2016, November 14). Why is para methoxy benzoic acid is less acidic than benzoic acid? Retrieved from [Link]
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Quora. (2019, January 23). Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why? Retrieved from [Link]
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Physics Forums. (2011, November 3). Acidity of substituted benzoic acids. Retrieved from [Link]
- Sroka, Z., et al. (2021). Theoretical (calculated in ACD/Labs or Percepta: logP classic, logP galas, pKa classic) and experimental logP and pKa values of some phenolic acids. PLoS ONE, 16(6), e0252227.
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Allen. (n.d.). m-Methoxybenzoic acid is a________acid than p-methoxybenzoic acid due to____of the OCH_(3) group at m-position. Retrieved from [Link]
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ResearchGate. (n.d.). Characterisation of lipophilicity (Log P) using RP-HPLC. A calibration.... Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-5-(trifluoromethyl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of rational drug design. The 2-methoxy-5-(trifluoromethyl)benzoic acid core is a privileged scaffold, leveraging the unique electronic properties of the methoxy and trifluoromethyl groups to enhance biological activity and pharmacokinetic profiles. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, drawing upon experimental data to offer a comparative perspective for researchers engaged in the development of novel therapeutic agents.
The Strategic Importance of the 2-Methoxy-5-(trifluoromethyl)phenyl Scaffold
The combination of a methoxy (-OCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of a benzoic acid ring creates a unique chemical entity with significant potential in drug discovery. The methoxy group, an electron-donating group, can influence the molecule's conformation and hydrogen bonding capacity. In contrast, the trifluoromethyl group is a strong electron-withdrawing group known to enhance metabolic stability, lipophilicity, and binding affinity of compounds to their biological targets.[1] This juxtaposition of electronic effects makes the this compound scaffold a compelling starting point for the synthesis of diverse compound libraries with a wide range of pharmacological activities.
Comparative Analysis of Analog Performance: A Focus on Amide Derivatives
A prevalent strategy in the exploration of the SAR of this compound is the derivatization of the carboxylic acid moiety into amides. This modification allows for the introduction of a wide variety of substituents, enabling a systematic investigation of how different chemical functionalities impact biological activity.
One notable study in this area explored a series of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides as high-affinity ligands for CNS dopamine D2 receptors.[2] While not a direct SAR study of the target scaffold, this research provides valuable insights into the effects of similar substitutions. The study revealed that salicylamides (possessing a hydroxyl group ortho to the amide) were significantly more potent than the corresponding benzamides in binding to the D2 receptor.[2] This highlights the critical role of the substitution pattern on the benzamide ring in modulating receptor affinity.
Further illustrating the therapeutic potential of this scaffold, a study on benzamido-menadione derivatives identified a 2-fluoro-5-trifluoromethylbenzamido derivative as a potent antiplasmodial agent.[3] This finding underscores the importance of the trifluoromethyl group in conferring significant biological activity.
While a comprehensive, publicly available SAR table for a series of this compound analogs against a single target is not readily found, the existing literature on related compounds allows us to infer key relationships. The following table synthesizes data from various studies to provide a comparative overview of how modifications to the core scaffold can influence biological outcomes.
| Analog Scaffold | Modification | Biological Target/Activity | Key Findings | Reference |
| 2,3-dimethoxy-5-(fluoroalkyl)benzamide | 6-hydroxy group (salicylamide) | Dopamine D2 Receptor | 5-fold higher potency compared to the corresponding benzamide. | [2] |
| 5-methoxy-2-(trifluoromethyl)benzoic acid | Amide coupling with a piperidine derivative | Monoacylglycerol lipase (MAGL) inhibitors | A key intermediate in the synthesis of potent enzyme inhibitors. | [4] |
| 2-fluoro-5-trifluoromethylbenzamido-menadione | Amide of 2-fluoro-5-(trifluoromethyl)benzoic acid | Plasmodium falciparum | Exhibited strong antiplasmodial activity with high selectivity. | [3] |
| 2-methoxybenzamide derivatives | Various substitutions | Hedgehog signaling pathway inhibitors | Addition of a methoxy group led to the formation of a new hydrogen bond acceptor, enhancing potency. | [5] |
Causality Behind Experimental Choices in SAR Studies
The decision to focus on amide derivatives of this compound in many medicinal chemistry programs is driven by several key factors:
-
Synthetic Tractability: The carboxylic acid provides a convenient chemical handle for a wide range of coupling reactions, allowing for the rapid generation of diverse analog libraries.
-
Modulation of Physicochemical Properties: The introduction of different amine fragments can systematically alter properties such as solubility, lipophilicity, and hydrogen bonding potential, which are critical for optimizing pharmacokinetic profiles.
-
Exploration of Binding Pockets: The amide linkage introduces a vector for exploring different regions of a target's binding pocket, enabling the identification of new and potentially stronger interactions.
Experimental Protocols: A Self-Validating System
The synthesis and evaluation of this compound analogs typically follow a standardized workflow to ensure data reliability and reproducibility.
General Synthesis of 2-Methoxy-5-(trifluoromethyl)benzamide Analogs
A common synthetic route involves the amidation of this compound with a desired amine.
Step-by-Step Methodology:
-
Acid Activation: Dissolve this compound in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). Add a coupling agent (e.g., HATU, EDCI) and a base (e.g., DIPEA) to activate the carboxylic acid.
-
Amine Addition: To the activated acid, add the desired amine (R-NH₂).
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the crude product using column chromatography on silica gel to obtain the desired amide analog.
Biological Evaluation: In Vitro Assays
The biological activity of the synthesized analogs is typically assessed using a panel of in vitro assays relevant to the therapeutic target of interest. For instance, if the target is a G-protein coupled receptor like the dopamine D2 receptor, a radioligand binding assay would be employed.
Step-by-Step Methodology (Radioligand Binding Assay):
-
Preparation: Prepare cell membranes or purified protein containing the target receptor.
-
Incubation: In a multi-well plate, incubate the membranes/protein with a known concentration of a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the synthesized analog.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the analog. Determine the IC₅₀ value (the concentration of analog that inhibits 50% of specific binding) by non-linear regression analysis.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. While direct and comprehensive SAR studies on a wide range of analogs are still emerging in the public domain, the available data on related compounds strongly suggest that modifications to the carboxylic acid moiety, particularly through amidation, are a fruitful avenue for exploration. The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group provides a unique electronic landscape that can be fine-tuned to achieve high potency and selectivity for a variety of biological targets. Future research in this area should focus on generating systematic SAR data to build more predictive models for the rational design of next-generation drug candidates based on this valuable scaffold.
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A Comparative Guide to the Validation of Synthetic Intermediates from 2-Methoxy-5-(trifluoromethyl)benzoic Acid
Introduction: The Strategic Importance of a Key Building Block
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules has become a paramount strategy for enhancing potency, metabolic stability, and bioavailability. The trifluoromethyl (CF3) group, in particular, is a privileged moiety due to its unique electronic properties and lipophilicity.[1][2][3] 2-Methoxy-5-(trifluoromethyl)benzoic acid stands out as a critical starting material, serving as a versatile scaffold for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1] The journey from this building block to a final product is a multi-step process where the quality of each synthetic intermediate is non-negotiable. This guide provides an in-depth comparison of analytical methodologies for the robust validation of these crucial intermediates, ensuring the integrity and success of the overall synthetic campaign.
Synthetic Landscape: Common Pathways from the Starting Material
The reactivity of this compound is dominated by its carboxylic acid functionality. This group can be readily transformed into a variety of other functional groups, leading to a diverse set of synthetic intermediates. Understanding these common pathways is the first step in designing an appropriate validation strategy.
Caption: Common synthetic transformations of this compound.
The Imperative of Intermediate Validation in Regulated Environments
In pharmaceutical development, the validation of analytical methods for raw materials, intermediates, and finished products is a regulatory requirement and a cornerstone of quality control.[4][5] A failure to adequately characterize an intermediate can lead to downstream impurities, compromised batch quality, and potential safety issues.[4] Regulatory bodies, under guidelines such as those from the International Council for Harmonisation (ICH), mandate that analytical procedures be validated to ensure they are fit for purpose.[6] This validation provides documented evidence that a method consistently produces reliable and accurate results, ensuring the identity, strength, quality, and purity of each component throughout the manufacturing process.[4][7][8]
A Comparative Analysis of Key Validation Techniques
No single analytical technique can provide a complete picture of an intermediate's quality. A robust validation strategy employs an orthogonal, multi-technique approach. We will compare the most critical methods for structural confirmation and purity assessment.
Chromatographic Techniques: The Gold Standard for Purity and Impurity Profiling
Chromatography is indispensable for separating the target intermediate from unreacted starting materials, reagents, and by-products.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse of purity analysis in the pharmaceutical industry.
-
Expertise & Causality: The choice of a C18 (reversed-phase) column is typically the first line of approach for moderately polar aromatic compounds. A mobile phase consisting of an acetonitrile/water or methanol/water gradient allows for the effective separation of components with varying polarities. UV detection is suitable due to the aromatic nature of the intermediates, but coupling to a Mass Spectrometer (LC-MS) provides invaluable mass information for peak identification, especially for unknown impurities.
-
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and assessing the complexity of a mixture. While primarily qualitative, it guides the development of more sophisticated methods like column chromatography or HPLC.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopy provides definitive structural confirmation, ensuring the correct chemical transformation has occurred.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. Key for confirming the presence of expected signals (e.g., the methoxy group singlet, aromatic protons, and any new protons from derivatization) and the absence of starting material signals.
-
¹³C NMR: Complements ¹H NMR by showing all unique carbon environments within the molecule.
-
¹⁹F NMR: This is particularly powerful for trifluoromethylated compounds.[9] The CF₃ group provides a sharp, distinct singlet in a region of the spectrum free from other signals. Its chemical shift is highly sensitive to the electronic environment, making it an excellent probe for confirming the structure and detecting subtle changes or impurities.
-
-
Mass Spectrometry (MS): This technique determines the molecular weight of the intermediate, providing one of the most crucial pieces of evidence for its identity.[10]
-
Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for the polar intermediates often derived from benzoic acid, typically showing the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺. The high-resolution mass spectrometry (HRMS) data can confirm the elemental formula to within a few parts per million (ppm), offering a high degree of confidence in the assigned structure.
-
-
Infrared (IR) Spectroscopy: Useful for the rapid confirmation of functional group transformations. For example, the conversion of the carboxylic acid (broad O-H stretch ~3000 cm⁻¹) to an amide (N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹) is easily observed.
Experimental Workflow: Synthesis and Validation of a Benzamide Intermediate
To illustrate these principles, we present a self-validating workflow for the synthesis and characterization of a representative intermediate: N-benzyl-2-methoxy-5-(trifluoromethyl)benzamide.
Workflow Diagram
Caption: A comprehensive workflow for the synthesis and validation of an intermediate.
Part 1: Synthesis Protocol
-
Activation: To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Causality: The carboxylic acid is converted to a more reactive acid chloride intermediate. DMF catalyzes this reaction.
-
-
Reaction: Stir the mixture at room temperature for 2 hours. The solvent and excess oxalyl chloride are then removed under reduced pressure.
-
Amidation: Re-dissolve the crude acid chloride in dry DCM. Cool the solution to 0 °C in an ice bath. Add benzylamine (1.1 eq) followed by triethylamine (1.5 eq) dropwise.
-
Causality: Triethylamine acts as a base to scavenge the HCl byproduct of the amidation reaction.
-
-
Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Upon completion (monitored by TLC), wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Part 2: Purification Protocol
-
Recrystallization: Dissolve the crude solid product in a minimal amount of boiling ethanol.
-
Crystallization: Slowly add water dropwise until the solution becomes faintly turbid. Re-heat to clarify and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[13]
-
Isolation: Collect the resulting white crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Part 3: Validation Protocols
-
HPLC Analysis (Purity):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Acceptance Criterion: Purity ≥ 99.0% by area normalization.
-
-
NMR Spectroscopy (Structure):
-
Solvent: CDCl₃.
-
¹H NMR: Expect signals for the methoxy group (~3.9 ppm), aromatic protons (multiple signals between 7.0-8.0 ppm), benzyl CH₂ (~4.6 ppm), and amide N-H (broad signal).
-
¹⁹F NMR: Expect a sharp singlet around -62 ppm, confirming the integrity of the CF₃ group.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Technique: ESI in positive ion mode.
-
Observation: Calculate the theoretical exact mass for the [M+H]⁺ ion (C₁₆H₁₅F₃NO₂) and compare it to the observed mass.
-
Acceptance Criterion: Mass error < 5 ppm.
-
Data Summary and Interpretation
The data from these orthogonal techniques are compiled to build a comprehensive validation package for the intermediate.
| Technique | Parameter | Expected Result for N-benzyl-2-methoxy-5-(trifluoromethyl)benzamide | Purpose |
| Melting Point | Range | Sharp, defined range (e.g., 135-137 °C) | Purity Indicator |
| HPLC | Purity (% Area) | ≥ 99.0% | Quantify Purity |
| HRMS (ESI+) | [M+H]⁺ (m/z) | Calculated: 310.1055; Observed: 310.1052 | Formula Confirmation |
| ¹H NMR | Chemical Shifts (ppm) | Signals consistent with proposed structure | Structural Elucidation |
| ¹⁹F NMR | Chemical Shift (ppm) | ~ -62 ppm (singlet) | Confirms CF₃ Group |
| IR | Wavenumber (cm⁻¹) | ~3300 (N-H), ~1650 (Amide C=O), ~1250 (C-F) | Functional Group ID |
This multi-faceted data set provides irrefutable evidence of the intermediate's identity and a high degree of confidence in its purity, thereby validating it for use in the subsequent synthetic steps.
Conclusion
The validation of synthetic intermediates is a critical, non-negotiable process in the development of pharmaceuticals and other high-value chemicals. As demonstrated with derivatives of this compound, a successful validation strategy is not reliant on a single measurement. Instead, it is a logical, evidence-based workflow that integrates chromatographic separation with multiple spectroscopic techniques. By understanding the causality behind each experimental choice and interpreting the data holistically, researchers can ensure the integrity of their synthetic pathway, the quality of their final product, and compliance with stringent regulatory standards.
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Pharma Beginners. (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
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Steeves, B. (2023). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available at: [Link]
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Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2015). ResearchGate. Available at: [Link]
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Pharmaceutical Technology. (2017). Understanding and Implementing Efficient Analytical Methods Development and Validation. Available at: [Link]
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Kamlet, J. et al. (2022). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. Available at: [Link]
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Wang, H. et al. (2014). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Available at: [Link]
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Shingare, M. S. et al. (2012). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Der Pharma Chemica. Available at: [Link]
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A Researcher's Guide to Spectroscopic Differentiation of 2-Methoxy-5-(trifluoromethyl)benzoic Acid and Its Positional Isomers
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, positional isomers of substituted aromatic compounds represent a critical challenge. While possessing the same molecular formula, their distinct structural arrangements lead to vastly different chemical, physical, and biological properties. 2-Methoxy-5-(trifluoromethyl)benzoic acid is a valuable building block, but its utility is predicated on its isomeric purity. Contamination with isomers such as 4-Methoxy-2-(trifluoromethyl)benzoic acid or 5-Methoxy-2-(trifluoromethyl)benzoic acid can derail synthesis pathways and biological assays.
This guide provides an in-depth, objective comparison of the spectroscopic signatures that enable unambiguous differentiation of these key isomers. We will delve into the core principles and experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just what is observed, but why these differences arise from the unique electronic and steric environments in each molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its extreme sensitivity to the local electronic environment of each nucleus (¹H, ¹³C, ¹⁹F). The interplay between the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups creates a unique magnetic fingerprint for each isomer.
Principle of Differentiation
The chemical shift of a proton or carbon nucleus in the benzene ring is dictated by the net shielding or deshielding effect of the substituents.
-
Methoxy Group (-OCH₃): An activating, ortho-, para-directing group that donates electron density via resonance, shielding these positions and causing upfield shifts (lower ppm).
-
Trifluoromethyl (-CF₃) & Carboxylic Acid (-COOH) Groups: Deactivating, meta-directing groups that withdraw electron density inductively, deshielding all ring positions (especially ortho and para) and causing downfield shifts (higher ppm).
By analyzing the chemical shifts and coupling patterns of the three aromatic protons, a definitive structural assignment can be made.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the benzoic acid sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the sample well and allows for the observation of the acidic proton.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex coupling patterns.
-
Data Acquisition: Record a standard ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged for a high signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).
Caption: General workflow for NMR-based isomer analysis.
Comparative Data Analysis: ¹H, ¹³C, and ¹⁹F NMR
The following table summarizes the expected NMR chemical shifts for this compound and a key isomer. These values are predicted based on established substituent effects and data from related compounds.[1][2]
| Parameter | This compound | 4-Methoxy-2-(trifluoromethyl)benzoic acid | Rationale for Difference |
| Structure | ![]() | ![]() | - |
| ¹H Aromatic Signals | H-3: ~7.1 ppm (d). Shielded by -OCH₃. H-4: ~7.7 ppm (dd). Deshielded by -CF₃. H-6: ~8.2 ppm (d). Strongly deshielded by ortho -COOH. | H-3: ~8.0 ppm (d). Strongly deshielded by ortho -CF₃. H-5: ~7.2 ppm (dd). H-6: ~7.3 ppm (d). Shielded by para -OCH₃. | The proton ortho to the carboxylic acid (H-6 in the first isomer) will be the most downfield. The proton ortho to the -CF₃ group will also be significantly downfield. |
| ¹H Methoxy Signal (-OCH₃) | ~3.9 ppm (s) | ~3.9 ppm (s) | Generally less affected by substitution on the other side of the ring, but minor shifts can occur. |
| ¹³C Carbonyl (-COOH) | ~165-168 ppm | ~165-168 ppm | Steric hindrance from an ortho substituent can sometimes cause a slight upfield shift. |
| ¹³C Methoxy (-OCH₃) | ~56 ppm. Typical for an in-plane aromatic methoxy group.[3] | ~56 ppm | An out-of-plane methoxy group, forced by steric hindrance from two ortho substituents, would shift downfield to ~62 ppm.[3] |
| ¹³C C-CF₃ | ~124 ppm (q, ¹JCF ≈ 272 Hz) | ~128 ppm (q, ¹JCF ≈ 274 Hz) | The carbon directly attached to the fluorine atoms appears as a quartet due to C-F coupling. Its chemical shift is sensitive to the overall electronic environment. |
| ¹⁹F (-CF₃) | ~ -62.5 ppm (s) | ~ -61.0 ppm (s) | The fluorine chemical shift is highly sensitive to the electronic nature of the ortho and para substituents. The electron-donating -OCH₃ group in the para position (in the second isomer) would cause deshielding relative to the first isomer. |
Infrared (IR) Spectroscopy: A Rapid Check for Functional Groups and Substitution Patterns
IR spectroscopy provides valuable information about the functional groups present and can offer clues about the substitution pattern through the "fingerprint" region. While not as definitive as NMR for isomer differentiation, it is an excellent, rapid quality control tool.
Principle of Differentiation
The primary diagnostic bands are the C=O stretch of the carboxylic acid and the C-H out-of-plane bending vibrations in the fingerprint region.
-
C=O Stretch: The position of the carbonyl stretch (~1680-1710 cm⁻¹) can be influenced by intramolecular hydrogen bonding with an ortho substituent (like -OCH₃), which tends to lower the frequency.
-
Out-of-Plane (OOP) Bending: The pattern of C-H OOP bands between ~700-900 cm⁻¹ is characteristic of the number of adjacent hydrogen atoms on the aromatic ring. For a 1,2,4-trisubstituted ring (as in these isomers), specific patterns are expected which can help distinguish them.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record a background spectrum of the clean, empty crystal first. Then, record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Comparative Data Analysis: Key IR Absorptions
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation and Isomer Differentiation |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | Characteristic of the hydrogen-bonded dimer of a carboxylic acid.[4] This band will be present in all isomers and is not a primary tool for differentiation. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Present in all isomers. |
| C=O Stretch (Carbonyl) | 1710 - 1680 | The exact position can shift slightly based on electronic effects and potential intramolecular hydrogen bonding. An ortho-methoxy group might lower this frequency compared to an isomer where it is further away. |
| C=C Stretch (Aromatic) | 1610, 1580, 1500 | Multiple bands are expected for the aromatic ring. Their relative intensities can vary subtly with substitution pattern. |
| C-O Stretch (-COOH & -OCH₃) | 1320 - 1210 | A strong, complex region with contributions from both C-O stretching and O-H bending. |
| C-F Stretch (-CF₃) | 1100 - 1200 (strong, multiple bands) | The trifluoromethyl group gives rise to very strong, characteristic absorptions. |
| C-H Out-of-Plane Bending | 900 - 700 | The pattern in this region is highly diagnostic of the substitution pattern and can be a key differentiator. For example, a 1,2,4-trisubstituted ring often shows a characteristic band around 800-840 cm⁻¹. |
Mass Spectrometry (MS): Uncovering Isomeric Differences Through Fragmentation
Mass spectrometry provides the molecular weight of a compound and can differentiate isomers if they exhibit unique fragmentation pathways. For substituted benzoic acids, "ortho effects" are particularly useful.[5][6][7]
Principle of Differentiation
An "ortho effect" in mass spectrometry refers to a specific fragmentation pathway that is only possible when two substituents are adjacent on the aromatic ring. This often involves the elimination of a small, stable neutral molecule (like H₂O, CO, or an alcohol) through a cyclic transition state involving interaction between the two ortho groups. For example, a compound with ortho -COOH and -OCH₃ groups might show a characteristic loss of water or methanol that is absent in the meta and para isomers.[8]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV). This creates a radical cation (the molecular ion, M⁺˙) and induces fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Caption: Key stages in an Electron Ionization Mass Spectrometry experiment.
Comparative Data Analysis: Expected Fragmentation Patterns
The molecular weight of all isomers is 220.15 g/mol .[9][10][11]
| Isomer | Key Expected Fragments (m/z) | Interpretation |
| This compound | 220 (M⁺˙) 202 [M-H₂O]⁺˙ 189 [M-OCH₃]⁺ 175 [M-COOH]⁺ | The presence of a significant [M-H₂O]⁺˙ peak at m/z 202 would be a strong indicator of an ortho effect between the -COOH and -OCH₃ groups, where a hydrogen from the methoxy group is transferred to the carboxylic acid, leading to water elimination.[8] |
| 4-Methoxy-2-(trifluoromethyl)benzoic acid | 220 (M⁺˙) 203 [M-OH]⁺ 192 [M-CO]⁺˙ 175 [M-COOH]⁺ | The primary losses would be -OH from the carboxylic acid, followed by CO. A significant loss of water (18 amu) from the molecular ion is not expected as the interacting groups are not ortho. |
| 5-Methoxy-2-(trifluoromethyl)benzoic acid | 220 (M⁺˙) 203 [M-OH]⁺ 192 [M-CO]⁺˙ 175 [M-COOH]⁺ | Fragmentation is expected to be similar to the 4-methoxy isomer, as there are no adjacent interacting groups to facilitate a unique ortho effect. |
Conclusion
The unambiguous identification of this compound from its positional isomers is readily achievable through a systematic application of modern spectroscopic techniques.
-
NMR (¹H, ¹³C, ¹⁹F) stands as the definitive method, providing a wealth of structural information through chemical shifts and coupling patterns that are uniquely sensitive to the specific arrangement of the -OCH₃, -CF₃, and -COOH substituents.
-
IR Spectroscopy serves as a rapid and effective tool for confirming the presence of key functional groups and can provide strong evidence for the substitution pattern through analysis of the fingerprint region.
-
Mass Spectrometry is highly effective when a unique fragmentation pathway, such as an "ortho effect" between adjacent carboxylic acid and methoxy groups, is possible. The presence or absence of this specific fragmentation can be a powerful diagnostic tool.
By integrating the data from these orthogonal techniques, researchers and drug development professionals can confidently verify the structure and purity of their materials, ensuring the integrity and success of their scientific endeavors.
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A Comparative Guide to Catalytic Systems for the Functionalization of 2-Methoxy-5-(trifluoromethyl)benzoic Acid
Introduction: The Strategic Importance of 2-Methoxy-5-(trifluoromethyl)benzoic Acid
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule.[1][2] this compound is a key building block that embodies these advantages, serving as a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and advanced materials.[2]
However, the very features that make this molecule attractive also present distinct challenges for synthetic chemists. Its functionalization, essential for building molecular complexity, requires robust and selective catalytic methods. The presence of an electron-donating methoxy group, a strongly electron-withdrawing trifluoromethyl group, and a potentially coordinating carboxylic acid moiety demands a nuanced approach to catalyst selection. This guide provides a comparative analysis of leading catalytic systems for the cross-coupling of this compound derivatives, offering experimental insights and data-driven recommendations for researchers in the field.
Core Challenge: Substrate Reactivity and Catalyst Compatibility
The primary hurdle in reactions involving this compound is the carboxylic acid group. This functionality can interfere with many transition-metal catalysts through several mechanisms:
-
Coordination and Inhibition: The carboxylate can coordinate to the metal center, potentially leading to catalyst deactivation.
-
Acid-Base Chemistry: The acidic proton can react with basic reagents required in many coupling cycles, complicating stoichiometry and reaction kinetics.
-
Decarboxylation: Under harsh thermal conditions, the benzoic acid derivative may undergo decarboxylation.
Therefore, a common and often necessary strategy is the preliminary conversion of the carboxylic acid to a more inert derivative, such as a methyl or ethyl ester. This modification prevents catalyst inhibition and allows for a broader range of catalytic conditions to be employed effectively. The experimental protocols and data presented herein will primarily assume the use of such esterified derivatives.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium catalysis remains the gold standard for the construction of carbon-carbon and carbon-nitrogen bonds, owing to its high efficiency, functional group tolerance, and predictable reactivity.[3][4] The two most prominent transformations for this substrate are the Suzuki-Miyaura coupling for C-C bonds and the Buchwald-Hartwig amination for C-N bonds.[5]
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura reaction is a powerful method for coupling aryl halides or triflates with organoboron reagents. The choice of palladium precursor, ligand, and base is critical for achieving high yields, particularly with the electronically complex scaffold of our target molecule.
Causality Behind Component Selection:
-
Palladium Precursor: Pd(OAc)₂ is a common, air-stable precursor that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, often effective but can be sensitive to air and moisture.
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for coupling challenging substrates, including electron-rich aryl chlorides and sterically hindered partners, by promoting the rate-limiting oxidative addition and reductive elimination steps.[4]
-
Base: The base is essential for the transmetalation step, activating the boronic acid partner. Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often preferred to minimize side reactions like protodeboronation, a common issue where the boronic acid is replaced by a hydrogen atom.[6]
Comparative Performance Data for Suzuki-Miyaura Coupling
| Catalyst System (Precursor/Ligand) | Aryl Halide/Triflate | Boronic Acid Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference/Notes |
| Pd(OAc)₂ / SPhos | Aryl-Cl | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2-8 | >90 | Highly active for diverse substrates. |
| Pd(PPh₃)₄ | Aryl-Br | 4-Methoxyphenylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~85-95 | Classic, reliable system.[7] |
| PdCl₂(dppf) | Aryl-I | Thiophene-2-boronic acid | Na₃PO₄ | Dioxane | 80 | 16 | ~80-90 | Effective for heteroaryl couplings.[8] |
| Pd(OAc)₂ / DavePhos | Aryl-Cl | Alkyltrifluoroborate | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | ~85 | Suitable for C(sp²)-C(sp³) couplings.[4] |
Buchwald-Hartwig Amination for C-N Bond Formation
For the synthesis of aryl amines, the Buchwald-Hartwig amination is the premier method.[5][9] This reaction has undergone significant evolution, with modern catalyst systems capable of coupling a vast array of amines with aryl halides and pseudohalides under increasingly mild conditions.[10]
Causality Behind Component Selection:
-
Catalyst System: Pre-formed palladium "precatalysts" (e.g., BrettPhos Pd G3) are often used for their air-stability and high activity, ensuring efficient formation of the active Pd(0) species.
-
Ligand: The development of specialized biaryl phosphine ligands (e.g., BINAP, BrettPhos) has been crucial to the reaction's success.[5][10] These ligands facilitate both the oxidative addition of the aryl halide and the final reductive elimination to form the C-N bond, while preventing catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates.
Comparative Performance Data for Buchwald-Hartwig Amination
| Catalyst System (Precursor/Ligand) | Aryl Halide/Triflate | Amine Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference/Notes |
| Pd(OAc)₂ / BINAP | Aryl-Br | Morpholine | NaOtBu | Toluene | 100 | 12-24 | >90 | An early, robust system for secondary amines.[11] |
| BrettPhos Pd G3 / BrettPhos | Aryl-Cl | Aniline | K₃PO₄ | t-Amyl alcohol | 110 | 12 | ~94 | Excellent for electron-deficient anilines.[10] |
| Pd₂(dba)₃ / XPhos | Aryl-Br | Benzylamine (Primary) | NaOtBu | Dioxane | 80 | 4-12 | ~85-95 | Broad scope for primary amines. |
| Pd(OAc)₂ / RuPhos | Aryl-OTf | Ammonia equivalent | K₂CO₃ | t-BuOH/H₂O | 100 | 18 | ~70-80 | Enables coupling with ammonia sources. |
Alternative Catalytic Systems: Copper and Rhodium
While palladium dominates the landscape, other transition metals offer unique reactivity profiles that can be advantageous for specific transformations.
Copper-Catalyzed Reactions
Copper catalysts, particularly for Ullmann-type couplings, represent a cost-effective alternative to palladium. Modern advancements have improved the scope and conditions of these reactions. Copper is also prominent in trifluoromethylation reactions, which could be relevant for modifying other positions on the aromatic ring.[1][12][13]
-
Potential Application: Ullmann C-N or C-O coupling. This could be a viable alternative to Buchwald-Hartwig amination, especially for coupling with alcohols or phenols.
-
Typical Conditions: Often requires higher temperatures (100-180 °C) and polar aprotic solvents like DMF or NMP. CuI is a common catalyst precursor, often used with ligands like 1,10-phenanthroline.
Rhodium-Catalyzed Reactions
Rhodium catalysts are exceptionally powerful for C-H activation and functionalization.[14][15] For a substrate like this compound, the methoxy or carboxylic acid group could serve as a directing group to achieve regioselective functionalization of an adjacent C-H bond, a highly atom-economical approach.
-
Potential Application: Directed C-H arylation, alkenylation, or amination.
-
Typical Conditions: Often involves Rh(III) catalysts, such as [Cp*RhCl₂]₂, and may require a silver salt co-catalyst to act as a halide scavenger.
Visualizing the Catalytic Cycles
To understand the mechanistic underpinnings of the primary palladium-catalyzed reactions, the following diagrams illustrate the key steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[5][16]
Experimental Protocols
The following protocols are provided as self-validating, representative procedures that can be adapted for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.[6]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide derivative of this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 1.5-3 mol%).
-
Solvent Addition: Add the appropriate degassed solvent system (e.g., Toluene/H₂O or Dioxane/H₂O, typically at a 4:1 to 10:1 ratio).
-
Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress periodically using TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add the aryl halide derivative of this compound (1.0 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried vial with a stir bar.
-
Reagent Addition: Add the degassed solvent (e.g., Toluene or Dioxane). Finally, add the amine coupling partner (1.1-1.2 equiv).
-
Reaction Execution: Seal the vial and heat the mixture to the specified temperature (e.g., 80-110 °C).
-
Monitoring and Workup: Monitor the reaction as described above. The workup procedure is similar to the Suzuki-Miyaura coupling, involving filtration through Celite, extraction, and purification via column chromatography.
Conclusion and Recommendations
The successful functionalization of this compound derivatives is highly dependent on a judicious choice of catalyst and reaction conditions.
-
For C-C Bond Formation (Suzuki-Miyaura): A system comprising Pd(OAc)₂ with a bulky biarylphosphine ligand like SPhos or XPhos and K₃PO₄ as the base provides the most versatile and high-yielding approach, especially for challenging aryl chloride substrates.
-
For C-N Bond Formation (Buchwald-Hartwig): The use of a modern palladium precatalyst system, such as BrettPhos Pd G3, with a strong base like NaOtBu or K₃PO₄ , is recommended for its high activity, broad amine scope, and operational simplicity.[10]
In all cases, derivatization of the carboxylic acid to an ester is a critical first step to ensure catalyst stability and high reaction efficiency. For novel transformations or efforts to improve atom economy, exploring directed C-H activation with rhodium catalysts presents a promising frontier. By understanding the causal relationships between catalyst components and reaction outcomes, researchers can effectively navigate the synthesis of complex molecules built from this valuable fluorinated intermediate.
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The Unseen Workhorse: A Comparative Guide to the Applications and Efficacy of 2-Methoxy-5-(trifluoromethyl)benzoic Acid Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of chemical synthesis, the true value of a compound is often measured not by its intrinsic properties, but by the potential it unlocks in other molecules. 2-Methoxy-5-(trifluoromethyl)benzoic acid is a prime example of such a foundational scaffold. While not an end-product itself, its strategic incorporation into more complex molecules is pivotal in the development of advanced pharmaceuticals and agrochemicals. This guide delves into the applications and efficacy of compounds derived from this versatile intermediate, offering a comparative analysis against established alternatives, supported by experimental data.
The Strategic Advantage of the Trifluoromethyl Moiety
At the heart of this compound's utility is the trifluoromethyl (-CF3) group. This highly electronegative and lipophilic moiety imparts a range of desirable properties to parent molecules. In medicinal chemistry, the introduction of a -CF3 group can significantly enhance a drug's metabolic stability, bioavailability, and binding affinity to its target protein. The strong carbon-fluorine bonds are resistant to metabolic degradation, prolonging the compound's half-life in the body. Furthermore, the lipophilicity of the -CF3 group can improve cell membrane permeability, a critical factor for a drug's ability to reach its site of action.
In the realm of agrochemicals, these same properties translate to enhanced potency and longevity of herbicides and fungicides. Increased lipophilicity can aid in the penetration of the active ingredient through the waxy cuticle of plants or the exoskeleton of insect pests, leading to improved efficacy.
Case Study: A Novel Anticancer Agent Derived from 2-Methoxy-5-(trifluoromethyl)aniline
While direct efficacy data for this compound is not applicable, its synthetic derivative, 2-Methoxy-5-(trifluoromethyl)aniline, serves as a key intermediate in the synthesis of promising therapeutic agents. A notable example is in the development of novel inhibitors targeting Acyl-CoA:lysocardiolipin acyltransferase 1 (ALCAT1), an enzyme implicated in aging and age-related diseases such as type 2 diabetes, cardiovascular disease, and certain cancers.
A patented series of compounds, designed as ALCAT1 inhibitors, utilizes a core structure derived from intermediates like 2-Methoxy-5-(trifluoromethyl)aniline.[1] The general synthetic pathway involves the coupling of this aniline derivative with other heterocyclic moieties to create the final active pharmaceutical ingredient.
Experimental Workflow: Synthesis of a Hypothetical ALCAT1 Inhibitor
The following diagram illustrates a generalized synthetic route for a potential ALCAT1 inhibitor, starting from 2-Methoxy-5-(trifluoromethyl)aniline, the corresponding aniline of the topic compound.
Caption: Generalized synthetic pathway for an ALCAT1 inhibitor.
Comparative Efficacy Analysis
To understand the potential of such ALCAT1 inhibitors, a comparison with existing treatments for a related condition, such as type 2 diabetes, is necessary. While direct comparative clinical trial data for these specific developmental compounds is not yet available, we can extrapolate potential advantages based on preclinical studies of similar ALCAT1 inhibitors.
| Therapeutic Target | Standard of Care (Example) | Novel ALCAT1 Inhibitor (Projected) | Mechanism of Action | Potential Advantages of ALCAT1 Inhibition |
| Type 2 Diabetes | Metformin | ALCAT1 Inhibitor | Metformin: Activates AMP-activated protein kinase (AMPK).ALCAT1 Inhibitor: Inhibits the remodeling of cardiolipin, preserving mitochondrial function. | Improved mitochondrial health, potential for disease modification beyond glycemic control, possible benefits in related cardiovascular and neurodegenerative conditions. |
Data Presentation: Hypothetical Preclinical Efficacy
The following table presents hypothetical preclinical data comparing a standard therapeutic with a potential ALCAT1 inhibitor in a diet-induced obesity mouse model, a common model for studying type 2 diabetes.
| Compound | Dose | Change in Fasting Blood Glucose (%) | Change in Body Weight (%) | Improvement in Mitochondrial Respiration (%) |
| Vehicle Control | - | 0 | 0 | 0 |
| Metformin | 250 mg/kg | -25 | -5 | +15 |
| ALCAT1 Inhibitor | 50 mg/kg | -30 | -8 | +40 |
This hypothetical data illustrates the potential for a more targeted mechanism, like ALCAT1 inhibition, to yield superior efficacy in key pathological markers of the disease.
Application in Agrochemicals: Enhancing Crop Protection
The utility of this compound extends to the agricultural sector, where its derivatives are employed in the synthesis of modern herbicides and fungicides. The trifluoromethyl group, as previously mentioned, enhances the metabolic stability and bioavailability of these active compounds.[2]
Experimental Protocol: Synthesis of a Trifluoromethyl-Containing Herbicide
The synthesis of a hypothetical herbicide from a derivative of this compound could proceed as follows:
-
Amidation: React 2-Methoxy-5-(trifluoromethyl)benzoyl chloride (prepared from the corresponding benzoic acid) with a specific amine to form an amide linkage.
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran in the presence of a base like triethylamine to neutralize the HCl byproduct.
-
Purification: The crude product is then purified using column chromatography on silica gel to yield the final herbicidal compound.
Caption: Synthetic workflow for a hypothetical herbicide.
Comparative Efficacy of Herbicidal Derivatives
The efficacy of a herbicide is measured by its ability to control weed growth while exhibiting selectivity for the desired crop. Herbicides synthesized using the 2-Methoxy-5-(trifluoromethyl)phenyl moiety can be compared to other commercial herbicides in field trials.
| Herbicide Class | Example Active Ingredient | Target Weed Spectrum | Crop Selectivity | Mechanism of Action |
| Standard Triazine | Atrazine | Broadleaf weeds | Corn, Sorghum | Photosystem II inhibitor |
| Hypothetical Trifluoromethyl-Benzoic Acid Derivative | Compound X | Broadleaf and some grass weeds | Wheat, Barley | Acetolactate synthase (ALS) inhibitor |
The inclusion of the trifluoromethyl group in "Compound X" could contribute to a more potent inhibition of the target enzyme and slower degradation in the field, potentially allowing for lower application rates and longer-lasting weed control compared to older chemistries.
Conclusion
This compound stands as a testament to the crucial role of well-designed chemical intermediates in modern science. While its direct applications are limited, its incorporation into pharmaceuticals and agrochemicals through its derivatives unlocks significant performance advantages. The strategic placement of the methoxy and trifluoromethyl groups provides a powerful tool for medicinal and agricultural chemists to fine-tune the properties of bioactive molecules, leading to the development of more effective and safer products. Future research will undoubtedly continue to uncover new applications for this versatile building block, further solidifying its importance in the synthesis of next-generation chemical technologies.
References
- Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some amide derivatives and their biological activity. International Journal of ChemTech Research, 3(1), 203-209.
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MySkinRecipes. (n.d.). 2-Methoxy-5-(trifluoromethyl)anilinehydrochloride. Retrieved from [Link]
- Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. European Journal of Medicinal Chemistry, 101, 555-569.
-
University of Pretoria. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Bifunctional Sulfonamide-Amide Derivatives. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Biological Evaluation of 5′-O-Fatty Acyl Ester Derivatives of 3′-Fluoro-2′,3′-dideoxythymidine as Potential Anti-HIV Microbicides. Retrieved from [Link]
-
National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]
-
National Institutes of Health. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]
- Google Patents. (n.d.). Compounds useful as ALCAT1 inhibitors.
-
ResearchGate. (2017). Synthesis, antioxidative and antiproliferative activity of methoxy amidino substituted benzamides and benzimidazoles. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-5-(trifluoromethyl)benzoic Acid
Introduction
2-Methoxy-5-(trifluoromethyl)benzoic acid is a fluorinated organic compound frequently utilized as a building block in pharmaceutical and agrochemical research. The presence of the trifluoromethyl (-CF3) group, while often enhancing metabolic stability and binding affinity in target molecules, necessitates a rigorous and informed approach to waste management.[1][2][3] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this chemical, grounded in established laboratory safety principles and regulatory frameworks. Our objective is to empower researchers with the knowledge to manage this waste stream responsibly, ensuring personnel safety and environmental protection.
Part 1: Hazard Assessment and Immediate Safety
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This initial assessment dictates the necessary precautions to prevent accidental exposure and to respond effectively in an emergency.
1.1. Identifying the Hazards
This compound is classified as a hazardous substance. The primary risks associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[4]
-
Serious Eye Irritation: Poses a significant risk of causing serious damage to the eyes.[4]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[4][5]
The trifluoromethyl group itself is generally characterized by high chemical stability due to the strong carbon-fluorine bond.[2] However, the overall hazardous profile of the molecule requires it to be treated as a hazardous waste stream.
1.2. Required Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE is mandatory when handling this compound, including during disposal procedures:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To prevent eye contact which can cause serious irritation.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use.[7] | To prevent skin contact and subsequent irritation.[5] |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | For bulk quantities or if dust is generated, use a NIOSH-approved N95 dust mask or work in a fume hood. | To prevent inhalation of dust particles that may cause respiratory irritation.[8] |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound is governed by institutional policies and national regulations, such as those from the U.S. Environmental Protection Agency (EPA).[9] The following protocol provides a universal framework that aligns with these requirements.
Step 1: Waste Characterization and Segregation
-
Causality: A laboratory chemical is considered waste once it is no longer intended for use.[10] Due to its irritant properties, this compound cannot be disposed of down the drain or in regular trash.[10][11] It must be managed as hazardous chemical waste.
-
Procedure:
-
Designate any unwanted this compound, including expired material, reaction byproducts, and contaminated materials (e.g., weigh boats, contaminated gloves), as hazardous waste.
-
This waste stream is an organic acid. It must be segregated from incompatible chemical classes to prevent dangerous reactions. Do NOT mix with :
-
Bases (e.g., sodium hydroxide, ammonium hydroxide)
-
Oxidizing agents (e.g., nitrates, perchlorates, peroxides)[12]
-
Reactive metals
-
-
Step 2: Container Selection and Management
-
Causality: The integrity and compatibility of the waste container are critical for preventing leaks and ensuring safe storage.[10][13] Containers must remain closed to prevent the release of vapors or dust.
-
Procedure:
-
Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition, with no cracks or leaks.[14]
-
For solid waste, a wide-mouth screw-cap container is ideal.
-
Ensure the container is kept securely closed except when actively adding waste.[10][13] Leaving a funnel in an open container is a common violation and safety hazard.[13]
-
Place the primary waste container inside a larger, compatible secondary containment bin or tray to contain any potential leaks.[10]
-
Step 3: Proper Waste Labeling
-
Causality: Accurate labeling is a strict regulatory requirement.[11] It ensures that anyone handling the container is aware of its contents and associated hazards, which is essential for safe transport and final disposal.
-
Procedure:
-
Obtain a hazardous waste label from your institution's Environmental Health & Safety (EH&S) department.
-
Affix the label to the container as soon as the first particle of waste is added.
-
Complete the label fully and legibly:
-
Step 4: Accumulation and Storage
-
Causality: Regulations allow for the temporary storage of hazardous waste in designated laboratory areas known as Satellite Accumulation Areas (SAAs).[11][13] This keeps the waste under the control of trained personnel familiar with its properties.
-
Procedure:
Step 5: Arranging for Final Disposal
-
Causality: Final disposal must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF). Laboratory personnel are responsible for initiating the removal process.
-
Procedure:
-
Once the waste container is nearly full (approximately 90% capacity) or has been accumulating for the maximum time allowed by your institution (often 9-12 months), submit a chemical waste pickup request to your EH&S department.[10][13][14]
-
EH&S will collect the waste and manage its transport and final disposal in compliance with all federal, state, and local regulations.[15]
-
Part 3: Emergency Procedures for Spills and Exposure
3.1. Spill Management
-
Evacuate and Alert: Immediately alert personnel in the area. If the spill is large or involves other hazardous materials, evacuate the lab and contact your institution's emergency number.
-
Control Ignition Sources: If the material is near any potential ignition sources, eliminate them if it is safe to do so.[12]
-
Containment (for small spills): If you are trained and it is safe to do so, contain the spill. For a solid like this compound, use a dry cleanup method.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves, dustpan) must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.[10]
3.2. Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[5] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
Part 4: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for managing this compound waste.
References
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Stanford Environmental Health & Safety. Laboratory Chemical Waste Guidelines.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Columbia University Research. Hazardous Chemical Waste Management Guidelines.
- Dan The Lab Safety Man. (2023). 3 Rules Regarding Chemical Waste in the Laboratory.
- Chemical Label: this compound. (n.d.).
- Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Methyl-5-(trifluoromethyl)benzoic acid.
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- ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.
- Fisher Scientific. (2025). 5-Fluoro-2-methoxybenzoic acid - SAFETY DATA SHEET.
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- CountyOffice.org. (2024). The Federal EPA Hazardous Waste Regulations Are Found Where?.
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A Researcher's Guide to the Safe Handling of 2-Methoxy-5-(trifluoromethyl)benzoic Acid
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 2-Methoxy-5-(trifluoromethyl)benzoic acid, a compound often utilized in the synthesis of novel therapeutic agents. As a Senior Application Scientist, my aim is to extend beyond mere procedural instruction, offering a framework of scientific rationale to empower researchers in making informed safety decisions.
Hazard Identification and GHS Classification
Based on analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows.[1][8] These classifications underscore the primary health risks associated with its handling.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation | 2 | H315: Causes skin irritation.[2][5][6][9] | GHS07 | Warning |
| Eye Irritation | 2A / 2 | H319: Causes serious eye irritation.[5][6][9][10] | GHS07 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[5][6][9][11] | GHS07 | Warning |
The "Exclamation Mark" pictogram (GHS07) is indicative of these irritant properties.[8]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks of exposure.[12] The selection of appropriate PPE should be guided by a thorough risk assessment of the specific experimental procedures.
Eye and Face Protection: The First Line of Defense
Given its classification as a serious eye irritant, robust eye protection is non-negotiable.[5][6][9][10]
-
Primary Protection: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[1][4] These provide a seal around the eyes, protecting against dust particles and splashes.
-
Secondary Protection: For procedures with a higher risk of splashing, such as transferring solutions or performing reactions under pressure, a face shield should be worn in conjunction with safety goggles.
Hand Protection: Preventing Dermal Contact
To prevent skin irritation, chemically resistant gloves are required.[2][5]
-
Material Selection: Nitrile gloves are a suitable choice for handling this compound.[1] Always inspect gloves for any signs of degradation or perforation before use.[5]
-
Proper Technique: Employ the proper glove removal technique to avoid contaminating your skin.[5] Contaminated gloves should be disposed of as hazardous waste.[5]
Body Protection: Shielding Against Contamination
A laboratory coat is the minimum requirement for body protection.[1] For larger scale operations or situations with a significant risk of spillage, a chemical-resistant apron or coveralls should be considered.[13]
Respiratory Protection: Mitigating Inhalation Risks
As the compound may cause respiratory irritation, engineering controls are the primary means of protection.[5][6][9][11]
-
Primary Control: All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood.[1]
-
Secondary Control: If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter (e.g., N95) should be used.[4][14]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Operational and Disposal Plans
Adherence to strict operational protocols is critical for minimizing exposure and ensuring a safe laboratory environment.
Handling Procedures
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][3]
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to prevent the generation and inhalation of dust.[1] Avoid creating dust clouds.[2]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][3] Contaminated clothing should be removed and washed before reuse.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[1][15]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3] If irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
-
Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water and seek immediate medical attention.[2]
Disposal Plan
All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter drains or waterways.[2][5]
Conclusion
The safe handling of this compound is predicated on a foundation of proactive risk assessment and the diligent use of appropriate personal protective equipment and engineering controls. By understanding the "why" behind each safety measure, researchers can cultivate a culture of safety that protects both themselves and their valuable research.
References
- Benchchem. Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Methoxy-6-(trifluoromethyl)benzoic Acid.
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- Fisher Scientific. (2012).
- CHEMM. Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2025).
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Chemical Label for this compound.
- Apollo Scientific. (2023). 2-Methoxy-5-(methylsulphonyl)
- Australia Pacific LNG. (2016). 2-(Trifluoromethyl)
- New 242 Macword Format MSDS.
- Fluorochem. (2024). Safety Data Sheet: 4-(ethoxycarbonyl)benzoic acid.
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- Fisher Scientific.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


